Product packaging for N,N-Dimethyl-4-vinylaniline(Cat. No.:CAS No. 2039-80-7)

N,N-Dimethyl-4-vinylaniline

Cat. No.: B1582249
CAS No.: 2039-80-7
M. Wt: 147.22 g/mol
InChI Key: GQWAOUOHRMHSHL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-vinylaniline is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1582249 N,N-Dimethyl-4-vinylaniline CAS No. 2039-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-N,N-dimethylaniline
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InChI

InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3
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InChI Key

GQWAOUOHRMHSHL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C
Source PubChem
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Molecular Formula

C10H13N
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Related CAS

24936-45-6
Record name Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID30174329
Record name p-(Dimethylamino)styrene
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Molecular Weight

147.22 g/mol
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CAS No.

2039-80-7
Record name 4-Ethenyl-N,N-dimethylbenzenamine
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Record name 4-Dimethylaminostyrene
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Record name p-(Dimethylamino)styrene
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Record name 4-ethenyl-N,N-dimethylaniline
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Record name N,N-Dimethyl-4-vinylaniline
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Foundational & Exploratory

physical and chemical properties of N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-4-vinylaniline

Introduction: A Versatile Building Block in Modern Chemistry

This compound (DMVA), identified by its CAS number 2039-80-7, is a bifunctional organic compound that has emerged as a cornerstone intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring both a reactive vinyl group and an electron-rich N,N-dimethylamino moiety on an aromatic ring, provides a versatile platform for a wide array of chemical transformations.[1][2] This dual functionality makes DMVA an indispensable precursor in the development of complex molecules and functional materials.

This guide offers a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development and material science. We will delve into its fundamental characteristics, reactivity profile, synthesis protocols, and key applications, providing the technical insights necessary to harness its full synthetic potential.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, process scale-up, and safety management. This compound is typically supplied as a colorless to pale yellow or brown liquid with a characteristic aromatic amine odor.[2][3][4] Purity levels for research and industrial applications are generally 97% or higher to minimize side reactions and maximize yields in sensitive synthetic applications.[1]

Key physicochemical data for this compound are summarized in the table below.

PropertyValueReferences
CAS Number 2039-80-7[1][5]
Molecular Formula C₁₀H₁₃N[1][6]
Molecular Weight 147.22 g/mol [1][6][7]
Appearance Colorless to Yellow/Brown Liquid[2][3][6]
Boiling Point 241.6 °C at 760 mmHg; 91 °C at 3 mmHg[8][9]
Melting Point 17 °C[9]
Density 0.959 g/cm³[8]
Flash Point 97.5 °C / 98 °C[8][9]
Solubility Soluble in organic solvents; limited solubility in water.[2]
Storage Conditions Refrigerated (0-10°C), sealed in dry conditions, under inert gas.[7][9]

Part 2: Chemical Reactivity and Mechanistic Insights

The synthetic versatility of DMVA stems from its two primary reactive sites: the vinyl group and the activated aromatic ring. The interplay between these groups dictates its role in various chemical transformations.

cluster_molecule This compound cluster_key Reactive Sites mol vinyl Vinyl Group (Polymerization, Additions) vinyl->mol amino N,N-Dimethylamino Group (Electron-Donating, Directs Electrophilic Substitution) amino->mol

Caption: Key reactive sites of this compound.
Reactions of the Vinyl Group: Polymerization

The vinyl group (-CH=CH₂) is highly susceptible to polymerization, making DMVA a valuable monomer or co-monomer.[1][6] This reactivity allows for the creation of specialty polymers with tailored electronic and optical properties. The electron-donating dimethylamino group influences the electronic characteristics of the resulting polymer, making it useful for applications in optoelectronics and photovoltaics.[6]

G cluster_workflow Polymerization of DMVA Monomer DMVA Monomer Propagation Chain Propagation Monomer->Propagation Addition Initiator Radical Initiator (e.g., AIBN) Initiator->Monomer Initiation Propagation->Propagation Self-addition Polymer Poly(DMVA) Chain Propagation->Polymer

Caption: Conceptual workflow of DMVA polymerization.
Reactions of the Aromatic Ring: Electrophilic Substitution

The N,N-dimethylamino group is a strong activating group, meaning it donates electron density to the benzene ring. This increases the ring's nucleophilicity, making it highly reactive towards electrophiles. This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the vinyl group, electrophilic aromatic substitution reactions will predominantly occur at the positions ortho to the dimethylamino group.[2]

Part 3: Synthesis and Experimental Protocols

The synthesis of this compound can be accomplished via several routes, often starting from aniline derivatives. A common strategy involves the olefination of 4-(dimethylamino)benzaldehyde, for example, through a Wittig reaction. Another documented method involves the reaction of 2-methanesulfonyl-benzothiazole with 4-dimethylamino-benzaldehyde.[8]

Example Synthesis Protocol: Wittig-type Olefination

This protocol is a representative example for the synthesis of DMVA. The causality behind this choice is the high reliability and functional group tolerance of the Wittig reaction and its variants for creating carbon-carbon double bonds.

Step 1: Preparation of the Phosphonium Ylide

  • Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium or sodium hydride, to deprotonate the phosphonium salt and form the bright yellow or orange phosphonium ylide. The choice of a strong, non-nucleophilic base is critical to ensure complete ylide formation without side reactions.

Step 2: Reaction with Aldehyde

  • Maintain the inert atmosphere and temperature.

  • Prepare a solution of 4-(dimethylamino)benzaldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension. The reaction is often exothermic and is characterized by the disappearance of the ylide's color.

Step 3: Workup and Purification

  • After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Step 4: Characterization

  • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

G cluster_synthesis Synthesis Workflow for DMVA start Prepare Phosphonium Ylide (Anhydrous THF, Inert Gas) react React with 4-(dimethylamino)benzaldehyde start->react Step 1 -> 2 workup Aqueous Workup & Organic Extraction react->workup Step 3 purify Column Chromatography workup->purify Step 4 characterize Spectroscopic Characterization (NMR, GC-MS) purify->characterize Step 5 end Pure this compound characterize->end Final Product

Caption: Experimental workflow for the synthesis of DMVA.

Part 4: Applications in Research and Industry

The unique reactivity of DMVA makes it a vital intermediate across several high-value sectors.

  • Pharmaceutical Intermediates : It serves as a fundamental building block in organic synthesis for the creation of complex molecular structures, including active pharmaceutical ingredients (APIs).[11]

  • Advanced Materials : DMVA is used in the development of advanced materials, where its incorporation into polymers can impart specific optical or electronic properties.[1][6] This is particularly relevant for creating materials for liquid crystal displays (LCDs), optoelectronics, and photovoltaics.[6]

  • Dyes and Pigments : The aromatic amine structure is a classic chromophore, making DMVA a key precursor in the synthesis of various dyes and pigments for the textile and coatings industries.[4][6]

  • Agrochemicals : It is utilized in the synthesis of active ingredients for products designed to enhance crop protection and yield.[11]

  • Polymerization Inhibitor : In some contexts, it can act as a polymerization inhibitor, for instance, in the manufacturing of acrylic monomers to ensure stability.[4]

Part 5: Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling to mitigate risks.

  • Hazards : The compound is toxic if swallowed, inhaled, or in contact with skin.[7][12] It is known to cause skin and serious eye irritation.[9]

  • Handling : Always handle in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.[12]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It should be refrigerated (typically between 0-10°C) and stored under an inert gas, as it can be sensitive to air and heat.[9]

References

Introduction: The Strategic Importance of N,N-Dimethyl-4-vinylaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in N,N-Dimethyl-4-vinylaniline

In the landscape of advanced organic synthesis, the strategic selection of molecular building blocks is paramount to the construction of complex, high-value molecules. This compound (DMVA), CAS 2039-80-7, has emerged as a uniquely versatile intermediate, prized for its distinct dual functionality. Its structure, featuring a reactive vinyl group electronically coupled to a potent electron-donating dimethylamino moiety, makes it an indispensable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth exploration of the vinyl group's reactivity in DMVA, offering researchers and drug development professionals both a theoretical framework and practical, field-proven insights to harness its full synthetic potential.

The Electronic Architecture: How the Dimethylamino Group Governs Reactivity

The reactivity of the vinyl group in DMVA is fundamentally controlled by the electronic influence of the para-substituted dimethylamino group. This influence is a synergistic combination of two primary electronic effects: the resonance effect (+R) and the inductive effect (+I).

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the aromatic π-system. This delocalization extends through the benzene ring and into the vinyl group's π-bond. The result is a significant increase in electron density at the terminal (β) carbon of the vinyl group. This resonance donation is the dominant factor determining the vinyl group's character.[2][3]

  • Inductive Effect (+I): Alkyl groups are weakly electron-donating through the sigma bonds. While the nitrogen atom itself is electronegative, the two methyl groups contribute to a net inductive donation, further enriching the aromatic ring with electron density.

This powerful electron donation transforms the vinyl group into a highly nucleophilic and reactive moiety, predisposing it to a range of chemical transformations that are less favorable for unsubstituted styrene.[4]

Caption: Resonance delocalization in DMVA increases the nucleophilicity of the vinyl group.

Polymerization: Crafting Advanced Materials

The electron-rich nature of the vinyl group makes DMVA a valuable monomer for producing specialty polymers with unique electronic and optical properties.[5] Its incorporation into polymer chains can impart functionalities crucial for applications in optoelectronics and photovoltaics.[5] The polymerization can proceed via several mechanisms, with the choice of initiator and conditions dictating the final polymer characteristics.

General Experimental Workflow for Polymerization

G Setup Inert Atmosphere Setup (Schlenk line/Glovebox) Reagents Charge Reactor: DMVA Monomer, Solvent, Initiator (e.g., AIBN) Setup->Reagents Reaction Reaction at Controlled Temperature (e.g., 60-80°C) Reagents->Reaction Quench Quench & Precipitate (e.g., add to Methanol) Reaction->Quench Isolate Filter & Dry Polymer Under Vacuum Quench->Isolate Characterize Characterize: GPC (MW, PDI), NMR Isolate->Characterize

Caption: Standard workflow for free-radical polymerization of DMVA.

Protocol: Free-Radical Polymerization of DMVA

This protocol describes a standard free-radical polymerization, a robust method for generating poly(this compound).

  • Preparation: A Schlenk flask is charged with this compound (1.0 eq), a suitable solvent (e.g., toluene or THF), and a magnetic stir bar.

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation: Under a positive pressure of inert gas (e.g., Argon), a radical initiator such as Azobisisobutyronitrile (AIBN) (0.01-0.05 eq) is added.

  • Polymerization: The flask is immersed in a preheated oil bath (typically 60-80°C) and stirred for a predetermined time (e.g., 6-24 hours). The progress can be monitored by observing the increase in viscosity.

  • Termination & Isolation: The reaction is cooled to room temperature and the viscous solution is slowly added to a large volume of a non-solvent (e.g., cold methanol) with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer's molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC), and its structure is confirmed by ¹H NMR spectroscopy.

Electrophilic Addition: Probing the Vinyl Group's Nucleophilicity

The high electron density on the vinyl double bond makes it highly susceptible to attack by electrophiles.[6] These reactions proceed via a two-step mechanism (AdE2), initiated by the formation of a carbocation intermediate. The profound electron-donating ability of the dimethylamino group ensures high regioselectivity according to Markovnikov's rule. The electrophile adds to the terminal β-carbon, generating a benzylic carbocation that is significantly stabilized by resonance with both the benzene ring and the powerful dimethylamino group.

Protocol: Hydrobromination of DMVA
  • Setup: this compound (1.0 eq) is dissolved in a suitable non-protic solvent (e.g., dichloromethane) in a round-bottom flask at 0°C.

  • Reagent Addition: A solution of hydrogen bromide in acetic acid (1.1 eq) is added dropwise to the stirred solution. The reaction is typically rapid and exothermic.

  • Reaction: The mixture is stirred at 0°C for 1-2 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is carefully quenched by the addition of a cold, saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product (1-bromo-1-(4-(dimethylamino)phenyl)ethane) is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: Forging Complex C-C Bonds

The vinyl group of DMVA is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug discovery and materials science for their ability to form C-C bonds with high efficiency and functional group tolerance.[7][8]

The Heck-Matsuda Reaction

The Heck reaction couples the vinyl group with an aryl or vinyl halide (or triflate) to form a new, more substituted alkene.[7] The reaction is highly valuable for synthesizing stilbene and styrene derivatives. Given DMVA's structure, it serves as the olefin component, reacting with an electrophilic partner like an aryl halide.

Heck_Cycle pd0 Pd(0)L₂ pd_complex1 R-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 Olefin Complex pd_complex1->pd_complex2 Olefin Coordination pd_complex3 σ-Alkyl Pd(II) pd_complex2->pd_complex3 Migratory Insertion pd_hydride H-Pd(II)-X(L)₂ pd_complex3->pd_hydride β-Hydride Elimination (Product Out) pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck-Matsuda reaction.

Protocol: Heck Reaction of DMVA with 4-Iodoanisole
  • Catalyst Precursor: A Schlenk flask is charged with Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Reagents: 4-Iodoanisole (1.0 eq), this compound (1.2 eq), and a polar aprotic solvent (e.g., DMF or NMP) are added.

  • Reaction Conditions: The flask is sealed, evacuated, and backfilled with an inert gas. The mixture is then heated to 80-140°C with stirring for 12-24 hours.[9]

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the trans-stilbene derivative.

ParameterTypical ConditionsCausality
Catalyst Pd(OAc)₂, PdCl₂Precursors to the active Pd(0) species.
Ligand P(o-tolyl)₃, PPh₃Stabilizes the Pd catalyst and modulates its reactivity.
Base Et₃N, K₂CO₃Neutralizes the HX produced during the catalytic cycle.[7]
Solvent DMF, NMP, MeCNHigh-boiling polar solvents are needed for reaction rates.[9]
Temperature 80-140 °CProvides the necessary activation energy for oxidative addition.
The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful reaction that forms a C-C bond between an organoboron compound and an organohalide.[10] While DMVA itself is not an organohalide or organoboron, it can be readily converted to a vinylboronic ester. This derivative can then be coupled with a wide array of aryl or heteroaryl halides, providing access to a vast chemical space.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-OR'(L)₂ pd_complex1->pd_complex2 Base Activation of Boronic Acid pd_complex3 Ar-Pd(II)-R(L)₂ pd_complex2->pd_complex3 Transmetalation (R-B(OR')₂) pd_complex3->pd0 Reductive Elimination (Product Ar-R Out)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of a DMVA-derived Boronic Ester

This protocol assumes the prior synthesis of 4-(dimethylamino)styrylboronic acid pinacol ester.

  • Setup: An oven-dried flask is charged with the aryl halide (e.g., 2-bromopyridine, 1.0 eq), the DMVA-derived boronic ester (1.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) is added.[11]

  • Solvent: A solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or DME/H₂O), is added.[8]

  • Reaction: The mixture is thoroughly degassed and heated under an inert atmosphere at 80-100°C until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: The reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried, concentrated, and purified via flash column chromatography to afford the desired biaryl product.

ParameterTypical ConditionsCausality
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Highly efficient for a broad range of substrates.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species to facilitate transmetalation.[12]
Organoboron Boronic acid or esterGenerally stable, low toxicity, and readily available/synthesized.
Solvent Dioxane/H₂O, TolueneAqueous base is often required, necessitating a two-phase system.

Conclusion

The vinyl group in this compound is a highly versatile and reactive functional group, whose synthetic utility is profoundly enhanced by the para-dimethylamino substituent. The strong electron-donating resonance effect transforms the vinyl moiety into a potent nucleophile, enabling facile participation in polymerization, electrophilic additions, and a host of palladium-catalyzed cross-coupling reactions. An understanding of these electronic principles is critical for designing efficient synthetic routes and for the rational development of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols for researchers to effectively leverage the unique reactivity of this powerful chemical building block.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of N,N-Dimethyl-4-vinylaniline Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Monomer

N,N-Dimethyl-4-vinylaniline (DMVA), CAS No. 2039-80-7, is a bifunctional monomer of significant interest in materials science and organic synthesis.[1] Its structure, featuring a polymerizable vinyl group and an electron-donating N,N-dimethylamino moiety on a phenyl ring, makes it a valuable building block.[1][2] This unique combination allows for its use as a monomer or co-monomer in polymerization reactions to create specialized polymers with tailored electronic and optical properties.[1][3] Furthermore, it serves as a critical intermediate in the synthesis of dyes, advanced materials, and pharmaceutical compounds.[2][4]

Given its role as a precursor, the absolute purity and structural integrity of the DMVA monomer are paramount to ensure predictable reaction kinetics, final polymer properties, and the safety and efficacy of downstream products.[1] This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize this compound, offering not just procedural steps but the underlying scientific rationale for a robust analytical workflow.

Molecular Structure and Key Analytical Features

A thorough analysis begins with understanding the molecule's structure. DMVA consists of three key regions, each with distinct spectroscopic signatures: the vinyl group, the aromatic ring, and the dimethylamino group. Our analytical approach must be designed to interrogate each of these components unambiguously.

Caption: Molecular Structure of this compound (C₁₀H₁₃N).

Overall Spectroscopic Workflow

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. The logical flow ensures that data from one technique complements and validates the findings from another, forming a self-validating analytical system.

Caption: A validated workflow for the comprehensive spectroscopic analysis of DMVA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

A. ¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides detailed information about the number, type, and connectivity of hydrogen atoms. For DMVA, we expect signals in three distinct regions corresponding to the N-methyl, aromatic, and vinyl protons.

Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality
~6.7-7.4Multiplet (m)4HAromatic (C₆H₄ )Protons on the benzene ring, split by each other. The electron-donating -N(CH₃)₂ group shifts them upfield compared to benzene (δ 7.34).
~6.6-6.8Doublet of Doublets (dd)1HVinyl (-CH =CH₂)The vinyl proton attached to the ring is split by the two terminal vinyl protons with different coupling constants (cis and trans).
~5.0-5.7Multiplet (m)2HTerminal Vinyl (-CH=CH₂ )The two terminal protons are diastereotopic and split by each other and the vicinal vinyl proton.
~2.9-3.1Singlet (s)6HN-Methyl (-N(CH₃ )₂)The six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the monomer well and its residual solvent peak (δ ~7.26 ppm) does not typically interfere with key sample signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and vinyl regions.

  • Acquisition Parameters:

    • Number of scans: 16-32. Causality: Averaging multiple scans improves the signal-to-noise ratio for a clear spectrum.

    • Relaxation delay (d1): 2-5 seconds. Causality: A sufficient delay ensures complete relaxation of protons, allowing for accurate integration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

B. ¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.

Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentCausality
~150C -NThe aromatic carbon directly attached to the highly electronegative nitrogen atom is significantly deshielded and shifted downfield.
~136-C H=CH₂The vinyl carbon attached to the aromatic ring.
~125-130Aromatic C HAromatic carbons ortho to the vinyl group.
~110-115Aromatic C HAromatic carbons ortho to the -N(CH₃)₂ group, shifted upfield due to its strong electron-donating effect.
~110-CH=C H₂The terminal vinyl carbon.
~40-N(C H₃)₂The methyl carbons attached to nitrogen are in the typical range for aliphatic carbons bonded to a heteroatom.[5]

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg/mL) may be required to reduce acquisition time due to the low natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on a 400 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Mode: Proton-decoupled. Causality: This mode collapses all C-H coupling, resulting in a single sharp peak for each unique carbon, simplifying the spectrum.

    • Number of scans: 512-2048. Causality: A large number of scans is necessary to overcome the low sensitivity of the ¹³C nucleus.

    • Relaxation delay (d1): 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ ~77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAssignmentCausality
3080-3010C-H StretchAromatic & VinylC-H bonds on sp² hybridized carbons vibrate at a higher frequency than those on sp³ carbons (<3000 cm⁻¹).
2950-2850C-H StretchAliphatic (-CH₃)Characteristic stretching vibrations for the methyl groups.
~1630C=C StretchVinylThe stretching vibration of the carbon-carbon double bond of the vinyl group.[6]
~1600, ~1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
1360-1340C-N StretchAromatic AmineStrong absorption typical for the C(aryl)-N bond in tertiary aromatic amines.[5][7]
990 & 910C-H BendVinyl (out-of-plane)Characteristic out-of-plane bending (wagging) vibrations for a monosubstituted alkene (vinyl group).[6]

Absence of a broad peak around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine, as there are no N-H bonds.[7]

Protocol: FT-IR Acquisition (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal. Causality: ATR is a convenient technique for liquid samples, requiring minimal preparation and providing high-quality spectra.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for conjugated systems like DMVA and can be used for quantitative analysis and purity checks. The interaction between the dimethylamino group's lone pair and the π-system of the aromatic ring and vinyl group results in characteristic absorptions.[5]

Expected UV-Vis Absorption

λmax (nm)SolventElectronic Transition
~280-300 nmEthanol or Hexaneπ → π*

Causality: The conjugation of the phenyl ring with the vinyl group, enhanced by the auxochromic -N(CH₃)₂ group, shifts the absorption maximum (λmax) to a longer wavelength compared to benzene (λmax ~256 nm) or aniline (λmax ~280 nm).[5]

Protocol: UV-Vis Acquisition

  • Solvent Selection: Use a UV-grade solvent such as ethanol or hexane, which does not absorb in the region of interest (>220 nm).

  • Sample Preparation: Prepare a dilute stock solution of DMVA in the chosen solvent. Create a series of dilutions to find a concentration that yields an absorbance between 0.2 and 0.8 AU. Causality: This range ensures adherence to the Beer-Lambert Law for accurate quantitative measurements.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

  • Acquisition: Run a baseline scan with the blank cuvette. Then, scan the sample from approximately 400 nm down to 200 nm to identify the λmax.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural information.

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge)InterpretationCausality
147[M]⁺˙ (Molecular Ion)The intact molecule minus one electron. This confirms the molecular weight of 147.22 g/mol .[8]
132[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group, a common fragmentation pathway for N-methylated compounds.
117[M - 2CH₃]⁺ or [M - C₂H₆]⁺Loss of both methyl groups.
120[M - C₂H₃]⁺Loss of the vinyl group radical.

Protocol: MS Acquisition (GC-MS)

  • Sample Preparation: Prepare a dilute solution of DMVA (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation (GC): Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5). The GC separates the sample from any volatile impurities before it enters the mass spectrometer.

    • Temperature Program: Start at a low temperature (~60°C), then ramp up to ~250°C. Causality: The temperature ramp ensures separation of components with different boiling points.

  • Instrumentation (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, high-energy method that produces reproducible fragmentation patterns, creating a molecular "fingerprint."

    • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) analyzer to scan a mass range, for example, m/z 40-400.

  • Data Analysis: Identify the peak corresponding to DMVA in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Conclusion

The rigorous application of this suite of spectroscopic techniques—NMR, FT-IR, UV-Vis, and MS—provides a self-validating system for the complete characterization of this compound. Each method offers a unique and complementary piece of structural information. Together, they confirm the monomer's identity, establish its purity, and ensure its suitability for high-performance applications in research and industry.

References

Methodological & Application

Application Notes and Protocols for the Controlled Polymerization of N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Poly(N,N-Dimethyl-4-vinylaniline)

This compound (DMVA) is a functionalized styrene monomer that has garnered significant interest in materials science and pharmaceutical research. Its unique molecular structure, featuring a vinyl group for polymerization and an electron-donating dimethylamino moiety, imparts distinct electronic and optical properties to its corresponding polymer, poly(this compound) (PDMVA).[1] The ability to precisely control the polymerization of DMVA is paramount, as it allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and tailored architectures. Such control is crucial for the development of advanced materials with applications in organic electronics, drug delivery systems, and functional coatings.[2][3]

Conventional free-radical polymerization of DMVA often results in polymers with broad molecular weight distributions and limited architectural control, thereby limiting their performance in high-technology applications. In contrast, controlled/"living" radical polymerization (CRP) techniques offer a pathway to synthesize PDMVA with a high degree of precision. This guide provides detailed protocols and technical insights into two of the most robust CRP methods for DMVA: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Part 1: Controlled Radical Polymerization Methodologies for DMVA

The choice of polymerization technique is critical in determining the final properties of the PDMVA. Both ATRP and RAFT offer excellent control over the polymerization process, but they operate via different mechanisms, each with its own set of advantages and experimental considerations.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful technique for the synthesis of well-defined polymers from a wide range of monomers, including styrenics.[4] The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper, which cycles between a lower and a higher oxidation state to activate and deactivate the propagating polymer chains. This dynamic equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.

The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br). This generates a radical that can propagate by adding to a monomer unit. The resulting propagating radical is then deactivated by the transition metal complex in its higher oxidation state (e.g., Cu(II)Br₂), reforming the dormant species and completing the catalytic cycle.

ATRP_Mechanism Initiator R-X Radical R• Initiator->Radical k_act Initiator->Radical Cu_I Cu(I) / Ligand Cu_II Cu(II) / Ligand Radical->Initiator k_deact Radical_prop P_n• Monomer Monomer (DMVA) Propagated_Radical P_{n+1}• Radical_prop->Propagated_Radical k_p Propagated_Radical_deact P_{n+1}• Cu_II_deact Cu(II) / Ligand Propagated_Radical_deact->Cu_II_deact Dormant_Chain P_{n+1}-X Propagated_Radical_deact->Dormant_Chain k_deact Cu_II_deact->Dormant_Chain Cu_I_deact Cu(I) / Ligand

Caption: ATRP mechanism for the polymerization of DMVA.

This protocol is designed to yield PDMVA with a target degree of polymerization (DP) of 100.

Materials:

  • This compound (DMVA, >98%), inhibitor removed by passing through a column of basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB, 98%).

  • Copper(I) bromide (CuBr, 99.999%), stored under nitrogen.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, 99%), deoxygenated.

  • Anisole (anhydrous, 99.7%).

  • Tetrahydrofuran (THF), HPLC grade.

  • Methanol, HPLC grade.

Procedure:

  • Monomer and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add DMVA (2.94 g, 20 mmol) and anisole (5 mL).

  • Catalyst and Initiator Addition: In a separate glovebox, weigh CuBr (28.7 mg, 0.2 mmol) into a small vial.

  • Reaction Setup: Seal the Schlenk flask with a rubber septum and deoxygenate the monomer solution by three freeze-pump-thaw cycles.

  • Initiation: After the final thaw, backfill the flask with nitrogen. Using a nitrogen-purged syringe, add PMDETA (41.6 µL, 0.2 mmol) to the monomer solution. The solution should turn green upon complex formation.

  • Catalyst Introduction: Quickly add the pre-weighed CuBr to the reaction mixture under a positive flow of nitrogen.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C. The polymerization is initiated by the injection of EBiB (29.2 µL, 0.2 mmol) via a gastight syringe.

  • Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • Termination and Purification: After the desired conversion is reached (e.g., 6 hours), terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF (10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that offers excellent control over the polymerization of a wide variety of monomers, including styrenes.[5] The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

The RAFT mechanism involves a series of addition-fragmentation equilibria. A radical initiator generates free radicals that react with the monomer to form a propagating chain. This propagating chain then adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical, which can reinitiate polymerization, and a polymeric RAFT agent. This rapid exchange between active and dormant species ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

RAFT_Mechanism Initiator Initiator Radical_I I• Initiator->Radical_I k_d Initiator->Radical_I Propagating_Chain_init P_n• Radical_I->Propagating_Chain_init + M (DMVA) k_p Radical_I->Propagating_Chain_init Propagating_Chain_raft P_n• CTA RAFT Agent (Z-C(=S)S-R) Propagating_Chain_raft->CTA Intermediate_1 Intermediate Radical Propagating_Chain_raft->Intermediate_1 + CTA->Intermediate_1 CTA->Intermediate_1 New_Radical R• Intermediate_1->New_Radical Fragmentation Intermediate_1->New_Radical Polymeric_CTA Polymeric RAFT Agent Intermediate_1->Polymeric_CTA Propagating_Chain_main P_m• Polymeric_CTA_main Polymeric RAFT Agent Propagating_Chain_main->Polymeric_CTA_main Intermediate_2 Intermediate Radical Propagating_Chain_main->Intermediate_2 + Polymeric_CTA_main->Intermediate_2 Polymeric_CTA_main->Intermediate_2 Propagating_Chain_main_new P_n• Intermediate_2->Propagating_Chain_main_new Fragmentation Intermediate_2->Propagating_Chain_main_new Polymeric_CTA_main_new Polymeric RAFT Agent Intermediate_2->Polymeric_CTA_main_new

Caption: RAFT polymerization mechanism for DMVA.

This protocol is designed to synthesize PDMVA with a target DP of 100.

Materials:

  • This compound (DMVA, >98%), inhibitor removed.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT, >97%).

  • Azobisisobutyronitrile (AIBN, 98%), recrystallized from methanol.

  • 1,4-Dioxane (anhydrous, 99.8%).

  • Methanol, HPLC grade.

  • Diethyl ether, anhydrous.

Procedure:

  • Stock Solution Preparation: In a vial, prepare a stock solution of DMVA (2.94 g, 20 mmol), CPDT (69.1 mg, 0.2 mmol), and AIBN (6.6 mg, 0.04 mmol) in 1,4-dioxane (5 mL).

  • Degassing: Transfer the solution to a Schlenk tube, seal with a rubber septum, and deoxygenate by purging with nitrogen for 30 minutes.

  • Polymerization: Immerse the Schlenk tube in a preheated oil bath at 70 °C and stir for the desired time (e.g., 8 hours).

  • Monitoring: Monitor the monomer conversion by taking samples periodically using a degassed syringe and analyzing by ¹H NMR.

  • Termination: To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Dilute the polymer solution with a small amount of THF and precipitate into a large volume of cold diethyl ether or methanol.

  • Isolation: Collect the polymer by filtration, wash with fresh precipitant, and dry under vacuum at 40 °C until a constant weight is achieved.

Part 2: Characterization of Poly(this compound)

Thorough characterization of the synthesized PDMVA is essential to confirm the success of the controlled polymerization and to understand its properties.

Molecular Weight and Dispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and dispersity (Đ = Mw/Mn) of polymers.[6]

Typical GPC/SEC Conditions:

  • System: Agilent 1260 Infinity II GPC/SEC System.

  • Columns: Two Agilent PLgel 5 µm MIXED-D columns in series.

  • Mobile Phase: THF at a flow rate of 1.0 mL/min.

  • Temperature: 40 °C.

  • Detector: Refractive Index (RI) detector.

  • Calibration: Polystyrene standards.

Expected Results: Controlled polymerization of DMVA should yield polymers with a narrow and monomodal molecular weight distribution.

Polymerization MethodTarget DPMn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
ATRP10014,70015,2001.15
RAFT10014,70014,9001.12
Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the resulting polymer and for determining monomer conversion.

Typical ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for PDMVA:

  • δ 6.3-7.2 ppm (br, 2H): Aromatic protons of the polymer backbone.

  • δ 2.8-3.0 ppm (br s, 6H): Methyl protons of the dimethylamino group.

  • δ 1.2-2.1 ppm (br, 3H): Aliphatic protons of the polymer backbone (-CH-CH₂-).

The disappearance of the vinyl proton signals of the DMVA monomer (typically observed between δ 5.0 and 6.8 ppm) confirms the polymerization.

Part 3: Field-Proven Insights and Troubleshooting

  • Monomer Purity is Critical: The presence of impurities, including the inhibitor, can significantly affect the catalyst activity and the control over the polymerization. Always purify the monomer immediately before use.

  • Oxygen Sensitivity: Both ATRP and RAFT are sensitive to oxygen. Rigorous deoxygenation of the reaction mixture is crucial to prevent premature termination and to maintain the activity of the catalyst or RAFT agent.

  • Catalyst/Ligand Ratio in ATRP: The ratio of Cu(I) to ligand is important for catalyst solubility and activity. For DMVA, a 1:1 ratio of CuBr to PMDETA is generally effective.

  • Choice of RAFT Agent: The choice of the R and Z groups of the RAFT agent influences its reactivity and control over the polymerization. For styrenic monomers like DMVA, trithiocarbonates such as CPDT generally provide good control.

  • Solvent Effects: The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer. Anisole and dioxane are good solvents for the polymerization of DMVA.

Conclusion

The controlled radical polymerization of this compound via ATRP and RAFT provides robust and reproducible methods for the synthesis of well-defined PDMVA. The protocols outlined in this guide, coupled with the provided characterization data and practical insights, offer a solid foundation for researchers and drug development professionals to produce tailored PDMVA with predictable properties for a range of advanced applications.

References

Controlled Synthesis of Poly(N,N-Dimethyl-4-vinylaniline) via RAFT Polymerization: Protocols and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Poly(N,N-Dimethyl-4-vinylaniline), often abbreviated as PDMAVA, is a functional polymer garnering significant interest for its unique electronic and responsive properties. The presence of the electron-rich dimethylamino group on the phenyl ring imparts redox activity and pH-responsiveness, making PDMAVA a promising candidate for applications in drug delivery systems, electrochromic devices, sensors, and as a precursor for more complex functional materials. To fully realize the potential of this polymer, precise control over its molecular architecture—including molecular weight, end-group functionality, and dispersity—is paramount.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as one of the most robust and versatile methods for controlled radical polymerization (CRP).[1][2] Its tolerance to a wide variety of functional monomers and experimental conditions, including solvents and temperatures, makes it exceptionally well-suited for the synthesis of well-defined PDMAVA. Unlike conventional free radical polymerization which yields polymers with broad molecular weight distributions and poor architectural control, RAFT allows for the predictable synthesis of polymers with low dispersity (Đ < 1.5), predetermined molecular weights, and the ability to create complex structures like block copolymers.[1][3] This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for the successful RAFT polymerization of this compound (DMAVA).

The Mechanism of RAFT Polymerization

RAFT polymerization operates by introducing a small quantity of a thiocarbonylthio compound, known as the RAFT agent or Chain Transfer Agent (CTA), into a conventional free radical polymerization system. This agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active (propagating) radicals and dormant (polymer-RAFT adduct) species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.

The core of the RAFT process can be described in a few key steps:

  • Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer molecule to start a propagating chain.

  • Chain Transfer: The propagating polymer chain (P•) adds to the C=S bond of the RAFT agent (Z-C(=S)S-R). This forms an intermediate radical adduct.

  • Fragmentation: This intermediate radical can fragment in one of two ways: either reverting to the original reactants or, more crucially, eliminating the R group as a new radical (R•). This new radical then initiates the polymerization of another monomer, starting a new polymer chain.

  • Reversible Equilibrium: The newly formed polymeric RAFT agent (Z-C(=S)S-P) now acts as the dormant species. It can be activated by another propagating radical, entering a rapid equilibrium of addition and fragmentation that is central to maintaining control over the polymerization.

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium Initiator Initiator → 2I• I_M I• + M → P₁• Initiator->I_M Pn Pₙ• RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical Propagation Pₙ• + M → Pₙ₊₁• Dormant Dormant Species (Pₙ-S-C(=S)-Z) Intermediate->Dormant R R• Intermediate->R Dormant->Intermediate R_M R• + M → Pₘ•

Caption: The core equilibrium of RAFT polymerization.

Designing the Experiment: A Guide to Component Selection

The success of RAFT polymerization hinges on the judicious selection of the RAFT agent, initiator, solvent, and reaction conditions, all tailored to the specific monomer.

1. Monomer: this compound (DMAVA) DMAVA can be classified as a "less-activated monomer" (LAM), similar to other N-vinyl compounds like N-vinylpyrrolidone (NVP) or styrenics. This classification is crucial because the stability of the propagating radical influences the choice of RAFT agent. Using a RAFT agent designed for "more-activated monomers" (MAMs) like acrylates could lead to significant retardation or complete inhibition of the polymerization. Prior to use, the monomer must be purified to remove the inhibitor (commonly butylated hydroxytoluene, BHT) by passing it through a column of basic alumina or by distillation under reduced pressure.

2. RAFT Agent (CTA) Selection The general structure of a RAFT agent is Z-C(=S)S-R, where the 'Z' and 'R' groups determine its reactivity and suitability for a given monomer class.

  • Z-Group: The Z-group modifies the reactivity of the C=S double bond and influences the stability of the intermediate radical adduct. For less-activated monomers like DMAVA, dithiocarbamates (where Z is an amine) and certain xanthates (where Z is an alkoxy group) are generally the most effective choices.[4] Dithiobenzoates, which are excellent for styrenes and acrylates, are often too reactive and can cause strong inhibition with N-vinyl monomers.[5] Pyrazole-based dithiocarbamates are known for their versatility in polymerizing both MAMs and LAMs.[6]

  • R-Group: The R-group must be a good homolytic leaving group. A tertiary radical-stabilizing group like 2-cyano-2-propyl is a common and effective choice.

Recommended RAFT Agents for DMAVA:

  • Cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate

  • 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate (a "switchable" RAFT agent)

  • O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (a xanthate)

3. Initiator Selection Standard thermal azo-initiators are widely used in RAFT polymerization.[3]

  • Azobisisobutyronitrile (AIBN): Effective for polymerizations around 60-80°C.

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA): A water-soluble alternative, useful if polar solvents are employed.

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70): A low-temperature initiator, suitable for reactions around 30-40°C.[7]

The molar ratio of initiator to RAFT agent is critical. A ratio between [RAFT]/[Initiator] of 5:1 to 10:1 is typically recommended. A lower ratio risks creating too many dead chains from termination events, while a much higher ratio can lead to very slow polymerization rates.

4. Solvent Selection The solvent must solubilize the monomer, the chosen RAFT agent, and the resulting polymer. For DMAVA, which is relatively nonpolar, several organic solvents are suitable.

  • Aprotic, less-polar solvents: Toluene, 1,4-dioxane, and anisole are excellent choices and have been shown to be favorable for the RAFT polymerization of other N-vinyl monomers.[5][8]

  • Aprotic, polar solvents: While solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, they may sometimes negatively affect the polymerization kinetics of certain monomers.[9][10]

Summary of Typical Experimental Conditions

The following table summarizes representative conditions for the RAFT polymerization of N-vinyl monomers, providing a starting point for optimizing the synthesis of PDMAVA.

MonomerRAFT Agent (CTA)Molar Ratio [M]:[CTA]:[I]InitiatorSolventTemp (°C)PDI (Đ)Reference
N-vinylpyrrolidone (NVP)Methyl 2-(ethoxycarbonothioylthio)propanoate100:1:0.2AIBNAnisole60< 1.30[11]
N-vinylcaprolactam (NVCL)O-ethyl-S-(1-methoxycarbonyl)-ethyldithiocarbonate150:1:0.2AIBNDioxane65~1.25[11]
N-vinylformamide (NVF)Xanthate agent280:1:0.33V-70DMSO351.26[7]
1-vinyl imidazole (1VIM)2-Cyanopropan-2-yl dithiobenzoate100:1:0.1AIBNAcetic Acid701.15[12]
N,N-dimethylacrylamideTrithiocarbonate agent250:1:0.1AIBNn-Heptane70≤ 1.42[8]

Detailed Experimental Protocol: Synthesis of PDMAVA (Target Mn = 15,000 g/mol )

This protocol describes a representative procedure for synthesizing PDMAVA with a target molecular weight of 15,000 g/mol and a degree of polymerization (DP) of approximately 102.

Materials:

  • This compound (DMAVA, MW = 147.22 g/mol ), inhibitor removed

  • Cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate (RAFT Agent, MW = 241.36 g/mol )

  • Azobisisobutyronitrile (AIBN, MW = 164.21 g/mol ), recrystallized from methanol

  • Anhydrous 1,4-dioxane (solvent)

  • Cold methanol (for precipitation)

  • 50 mL Schlenk flask and magnetic stir bar

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) supply

  • Thermostatically controlled oil bath

Procedure:

  • Reagent Calculation:

    • DMAVA (Monomer): 2.21 g (15.0 mmol, 102 eq.)

    • RAFT Agent (CTA): 0.0355 g (0.147 mmol, 1 eq.)

    • AIBN (Initiator): 0.0024 g (0.0147 mmol, 0.1 eq.)

    • 1,4-Dioxane (Solvent): 7.5 mL (to achieve a 2 M monomer concentration)

  • Reaction Setup:

    • Place the magnetic stir bar, DMAVA monomer, and RAFT agent into the dry 50 mL Schlenk flask.

    • Add 6.5 mL of anhydrous 1,4-dioxane to the flask and stir to dissolve all components.

    • In a separate vial, dissolve the AIBN initiator in 1.0 mL of 1,4-dioxane and add this solution to the Schlenk flask.

    • Seal the flask with a rubber septum.

  • Deoxygenation (Freeze-Pump-Thaw):

    • This step is critical to remove dissolved oxygen, which quenches radicals and inhibits polymerization.[13]

    • Freeze the flask's contents by immersing it in a liquid nitrogen bath until completely solid.

    • With the mixture frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

    • Close the flask to the vacuum and backfill with inert gas (Nitrogen or Argon).

    • Allow the mixture to thaw completely at room temperature.

    • Repeat this freeze-pump-thaw cycle a minimum of three times.

  • Polymerization:

    • After the final thaw, ensure the flask is under a positive pressure of inert gas.

    • Place the Schlenk flask into the preheated oil bath set to 70°C.

    • Stir the reaction mixture for the desired time (e.g., 8-16 hours). To determine kinetics, small aliquots can be withdrawn periodically via a degassed syringe for conversion analysis.

  • Termination and Isolation:

    • To quench the polymerization, remove the flask from the oil bath and cool it in an ice bath.

    • Expose the reaction mixture to air by opening the flask; this will terminate the living chains.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously. The polymer should precipitate as a solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or Dichloromethane) and re-precipitate into cold methanol to further purify it.

    • Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Monomer Conversion: Determine by ¹H NMR spectroscopy by comparing the integration of the vinyl proton signals of the monomer to the polymer backbone signals.

    • Molecular Weight and Dispersity (Đ): Analyze the purified polymer using Size Exclusion Chromatography (SEC/GPC) calibrated with polystyrene or poly(methyl methacrylate) standards.

Experimental Workflow Diagram

Workflow A 1. Reagent Preparation (Monomer, RAFT Agent, Initiator) B 2. Charge Schlenk Flask & Dissolve in Solvent A->B C 3. Deoxygenation (3x Freeze-Pump-Thaw) B->C D 4. Polymerization (e.g., 70°C, 16h) C->D E 5. Termination & Quenching (Cooling & Air Exposure) D->E F 6. Polymer Precipitation (in Cold Methanol) E->F G 7. Purification & Drying (Redissolve/Reprecipitate, Vacuum) F->G H 8. Characterization G->H I NMR (Conversion) H->I J SEC/GPC (Mn, Đ) H->J

Caption: Workflow for RAFT polymerization of this compound.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Broad Dispersity (Đ > 1.5) 1. Inappropriate RAFT agent for a LAM. 2. Insufficient deoxygenation. 3. [Initiator] too high relative to [RAFT].1. Switch to a dithiocarbamate or xanthate-based RAFT agent. 2. Ensure at least three rigorous freeze-pump-thaw cycles are performed. 3. Increase the [RAFT]/[Initiator] ratio to be at least 5.
Low Monomer Conversion / Retardation 1. The chosen RAFT agent forms an overly stable intermediate radical.[13] 2. Reaction temperature is too low for the initiator. 3. Impurities in the monomer or solvent.1. Select a RAFT agent with a different Z-group to tune reactivity. 2. Ensure the temperature is appropriate for the initiator's half-life (~10 hours). 3. Purify the monomer and use anhydrous, high-purity solvents.
Bimodal GPC Trace 1. Inefficient initiation or loss of RAFT end-group functionality. 2. Significant termination early in the reaction.1. Confirm the purity and activity of the initiator. 2. Decrease the initiator concentration or polymerization temperature to reduce the rate of bimolecular termination.

References

electropolymerization of N,N-Dimethyl-4-vinylaniline on conductive substrates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Electropolymerization of N,N-Dimethyl-4-vinylaniline on Conductive Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Poly(this compound)

In the landscape of advanced materials, conducting polymers stand out for their unique ability to merge the electrical and optical properties of metals with the processability and mechanical flexibility of traditional polymers.[1] Among these, polyaniline and its derivatives have been extensively studied for applications in energy storage, sensors, electrochromic devices, and corrosion control.[2][3] this compound (DMVA) is a particularly intriguing monomer that offers a dual-functionality for polymerization.[4][5] Its structure features both a reactive vinyl group and an electron-rich N,N-dimethylaniline moiety, opening up multiple pathways for creating novel polymer architectures with tailored properties.[4][6]

Electropolymerization is a powerful and precise technique for fabricating thin polymer films directly onto conductive surfaces.[7][8] Unlike bulk chemical polymerization, this electrochemical method allows for exquisite control over film thickness, morphology, and adhesion by simply manipulating electrical parameters like potential and current.[9] This guide provides a comprehensive overview and a detailed protocol for the controlled deposition of poly(this compound) (PDMVA) films, designed to empower researchers in harnessing the potential of this versatile material.

The Electrochemical Polymerization Mechanism

The electropolymerization of this compound is a complex process that likely proceeds via an oxidative coupling mechanism, analogous to that of aniline and its N-alkylanilated derivatives.[2][10] The process is initiated by the oxidation of the monomer at the electrode surface, generating a radical cation. This highly reactive intermediate can then couple with other monomers or oligomers to propagate the polymer chain.

The key steps are as follows:

  • Initiation: The DMVA monomer diffuses to the anode surface and undergoes a one-electron oxidation to form a radical cation. This step requires a potential high enough to overcome the monomer's oxidation potential.[1]

  • Propagation: The radical cations couple, typically in a "head-to-tail" fashion (para-position of the benzene ring to the nitrogen atom), followed by deprotonation to re-aromatize the system and form dimers. These dimers are more easily oxidized than the monomer, leading to an autocatalytic process where polymerization accelerates as the film grows.[2] The chain continues to grow through the addition of further monomer radical cations to the oligomeric chains.

  • Vinyl Group Involvement: While the primary mechanism is oxidative coupling of the aniline core, the vinyl group can also participate in the polymerization, potentially leading to cross-linking or a secondary polymerization pathway.[11] The specific reaction conditions, such as the choice of solvent and electrolyte, can influence the extent to which each pathway contributes.[7][11]

The following diagram illustrates the proposed primary pathway for the oxidative electropolymerization of DMVA.

G cluster_initiation Step 1: Initiation at the Anode cluster_propagation Step 2: Propagation (Dimerization Example) cluster_growth Step 3: Film Growth Monomer DMVA Monomer RadicalCation DMVA Radical Cation (+e-) Monomer->RadicalCation Oxidation RC1 Radical Cation 1 DimerCation Dimer Dication RC1->DimerCation RC2 Radical Cation 2 RC2->DimerCation Dimer Neutral Dimer (-2H+) DimerCation->Dimer Deprotonation Oligomer Growing Polymer Chain LongerOligomer Elongated Polymer Chain Oligomer->LongerOligomer Monomer_add DMVA Radical Cation Monomer_add->LongerOligomer FinalFilm PDMVA Film on Substrate LongerOligomer->FinalFilm Deposition

Caption: Proposed mechanism for the oxidative electropolymerization of DMVA.

Experimental Protocol: Electrosynthesis of PDMVA Films

This protocol details the deposition of PDMVA on a glassy carbon electrode (GCE) using cyclic voltammetry (CV), a widely used technique for electropolymerization.[1][12] The principles can be adapted for other conductive substrates like Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) glass.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
This compound (DMVA)Purity >97%Monomer
Acetonitrile (ACN)Anhydrous, HPLC GradeSolvent
Tetrabutylammonium perchlorate (TBAP)Electrochemical GradeSupporting Electrolyte
Glassy Carbon Electrode (GCE)3-5 mm diameterWorking Electrode (Substrate)
Platinum Wire/MeshHigh PurityCounter Electrode
Ag/AgCl or SCESaturated KClReference Electrode
Alumina Slurry0.3 µm and 0.05 µmElectrode Polishing
Deionized Water>18 MΩ·cmRinsing

Workflow Overview

G A 1. Substrate Preparation (Polishing & Cleaning GCE) B 2. Solution Preparation (0.1 M DMVA + 0.1 M TBAP in ACN) A->B C 3. Cell Assembly (3-Electrode Setup) B->C D 4. Deoxygenation (N2 Purge for 15 min) C->D E 5. Electropolymerization (Cyclic Voltammetry) D->E F 6. Rinsing & Drying (ACN rinse, N2 stream dry) E->F G 7. Characterization F->G

Caption: Experimental workflow for PDMVA film synthesis and characterization.

Step-by-Step Methodology

1. Substrate Preparation (Working Electrode)

  • Rationale: A pristine, smooth electrode surface is critical for uniform film nucleation and strong adhesion.[9] Any surface contaminants can inhibit or alter the polymerization process.

  • Procedure:

    • Polish the glassy carbon electrode (GCE) surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, using a figure-eight motion.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes.

    • Rinse again with deionized water, then sonicate the electrode in deionized water for 5 minutes to remove any embedded alumina particles.

    • Finally, rinse with acetonitrile and dry under a gentle stream of nitrogen.

2. Preparation of the Electrolyte Solution

  • Rationale: The supporting electrolyte (TBAP) is essential to ensure conductivity of the solution and minimize ohmic drop. Acetonitrile is a common aprotic solvent for electrochemical studies of organic compounds.

  • Procedure:

    • In a volumetric flask, dissolve a calculated amount of TBAP in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

    • Add this compound to this solution to a final concentration of 0.1 M.

    • Mix thoroughly until the monomer is fully dissolved. Prepare this solution fresh before use to avoid degradation of the monomer.

3. Electrochemical Cell Assembly and Deoxygenation

  • Rationale: Oxygen is electroactive and can interfere with the polymerization reaction, leading to undesirable side products. Purging with an inert gas like nitrogen removes dissolved oxygen.[1]

  • Procedure:

    • Assemble the three-electrode cell: Place the polished GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

    • Ensure the tip of the reference electrode is placed close to the working electrode surface to minimize uncompensated solution resistance.[13]

    • Pour the prepared electrolyte solution into the cell.

    • Deoxygenate the solution by bubbling dry nitrogen gas through it for at least 15 minutes. Maintain a nitrogen blanket over the solution during the experiment.

4. Electropolymerization via Cyclic Voltammetry (CV)

  • Rationale: CV is an ideal technique for electropolymerization. As the potential is cycled, the monomer is repeatedly oxidized, and the polymer film grows with each cycle. The resulting voltammogram provides real-time feedback on the film's growth and electrochemical activity.[14] An increase in the peak currents of the polymer's redox waves with successive cycles indicates successful film deposition.[2]

  • Procedure:

    • Connect the electrodes to a potentiostat.

    • Set the CV parameters:

      • Potential Range: -0.2 V to +1.2 V vs. Ag/AgCl. (This range should encompass the oxidation potential of the monomer).

      • Scan Rate: 50 mV/s.

      • Number of Cycles: 10-20 cycles (film thickness increases with cycle number).

    • Initiate the CV scan. A dark, conductive film should become visible on the electrode surface as the polymerization proceeds.

5. Post-Synthesis Cleaning

  • Rationale: This step removes residual monomer and electrolyte from the film surface, ensuring that subsequent characterization is performed only on the polymer film.

  • Procedure:

    • After the final cycle, carefully remove the PDMVA-coated electrode from the cell.

    • Gently rinse the electrode surface with pure acetonitrile to wash away any unreacted monomer and electrolyte.

    • Dry the electrode under a gentle stream of nitrogen.

Characterization of PDMVA Films

After synthesis, the film should be characterized to confirm its properties. This is typically done by placing the modified electrode back into a fresh, monomer-free electrolyte solution (e.g., 0.1 M TBAP in ACN).

Characterization TechniquePurposeExpected Observations
Cyclic Voltammetry (CV) To assess electrochemical activity and stability.A successful film will show characteristic redox peaks corresponding to the oxidation and reduction of the polymer backbone. The peak currents should be proportional to the scan rate for a surface-confined species.[13][14]
UV-Vis Spectroscopy To study electronic transitions.The spectrum should show absorption bands corresponding to π-π* transitions in the polymer, which shift depending on the polymer's oxidation state (electrochromism).
FT-IR Spectroscopy To confirm chemical structure.Expect to see characteristic peaks for the aromatic ring, C-N stretching, and potentially diminished or absent peaks for the vinyl group C=C bond if it has participated in the polymerization.
Scanning Electron Microscopy (SEM) To investigate surface morphology.SEM images will reveal the film's topography, which can range from smooth and uniform to granular or fibrous depending on the synthesis conditions.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No film formation or very thin film 1. Insufficiently high oxidation potential. 2. Contaminated electrode surface. 3. Monomer concentration too low.1. Extend the anodic potential limit (e.g., to +1.4 V). 2. Repeat the electrode polishing procedure meticulously. 3. Increase monomer concentration.
Poorly adherent film that flakes off 1. Film is too thick (internal stress). 2. Rough or improperly cleaned substrate. 3. High polymerization rate.1. Reduce the number of CV cycles. 2. Ensure thorough polishing and cleaning. 3. Lower the scan rate (e.g., to 20 mV/s) or monomer concentration.
Film is not electroactive in monomer-free solution 1. Over-oxidation during synthesis. 2. Film is an insulator.1. Reduce the upper potential limit during polymerization. 2. Verify the chemical structure; the polymerization may have proceeded exclusively through a non-conductive pathway.

Conclusion

The electropolymerization of this compound offers a direct and controllable route to fabricating novel functional polymer films on conductive substrates. By carefully controlling electrochemical parameters, researchers can tune the thickness, morphology, and properties of the resulting PDMVA films. This guide provides a robust, foundational protocol that can be adapted and optimized for specific applications, from developing advanced sensor platforms to creating new materials for electronic and biomedical devices. The dual functionality of the DMVA monomer presents a rich area for further research, promising the development of materials with unique and highly desirable characteristics.

References

Application Note & Protocols: Synthesis of Poly(N,N-Dimethyl-4-vinylaniline) for Electroactive Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of poly(N,N-dimethyl-4-vinylaniline) (PDMAVA), a versatile electroactive polymer with significant potential in advanced materials science. This compound is a valuable monomer due to its reactive vinyl group and electron-donating dimethylamino moiety, which facilitate polymerization and impart unique electronic and optical properties to the resulting polymer.[1] This document details two primary synthesis protocols: electrochemical polymerization for the direct fabrication of thin films on conductive substrates and chemical oxidative polymerization for the bulk synthesis of polymer powder. We delve into the underlying mechanisms, provide step-by-step experimental procedures, and offer insights into the characterization of the synthesized polymers. This guide is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of PDMAVA in their applications, which range from electrochromic devices and sensors to pharmaceutical intermediates.[2][3]

Introduction to Poly(this compound)

Electroactive polymers (EAPs) are a class of smart materials that exhibit a change in size, shape, or color upon electrical stimulation. Among these, conducting polymers like polyaniline (PANI) and its derivatives have been extensively studied. Poly(this compound), a derivative of polyaniline, stands out due to the presence of a dimethylamino group which influences its electronic properties and solubility, and a vinyl group that allows for addition polymerization.[4] This unique structure makes PDMAVA an attractive candidate for various applications, including:

  • Electrochromic Devices: The polymer can change color in response to an applied voltage, making it suitable for smart windows and displays.

  • Sensors: PDMAVA films can be used to detect various analytes through changes in their electrical or optical properties.

  • Corrosion Protection: Thin coatings of the polymer can protect metal surfaces from corrosion.

  • Pharmaceutical Intermediates: The monomer and its polymeric forms are valuable building blocks in the synthesis of complex organic molecules and drug delivery systems.[2][3]

The choice of synthesis method is critical as it dictates the polymer's final properties, such as molecular weight, morphology, and electroactivity. This guide will focus on two robust and widely applicable methods: electrochemical and chemical oxidative polymerization.

Fundamental Polymerization Mechanisms

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for creating thin, uniform, and adherent polymer films directly onto an electrode surface.[5] The process is initiated by the anodic oxidation of the this compound monomer at the electrode surface. This oxidation generates radical cations which then couple to form dimers, trimers, and ultimately, the polymer chain that deposits onto the electrode.[6]

The overall reaction can be summarized in the following steps:

  • Oxidation: The monomer (M) is oxidized at the anode to form a radical cation (M•+).

  • Coupling: Two radical cations couple to form a dicationic dimer.

  • Deprotonation: The dimer expels two protons to form a neutral dimer.

  • Chain Growth: The dimer is re-oxidized, and the process continues, leading to the growth of the polymer film on the electrode surface.

G cluster_0 Electrode Surface Monomer Monomer (M) in Solution RadicalCation Radical Cation (M•+) at Electrode Monomer->RadicalCation -e⁻ (Oxidation) Dimer Dimer Formation (M-M) RadicalCation->Dimer + M•+ Polymer Polymer Film (PDMAVA) Dimer->Polymer Propagation

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a versatile method for producing bulk quantities of PDMAVA powder. This technique involves the use of a chemical oxidizing agent, such as ammonium persulfate (APS), in an acidic medium to initiate the polymerization of the monomer. The mechanism is similar to electropolymerization, where the oxidant initiates the formation of radical cations from the monomer, which then propagate to form the polymer. The polymer precipitates from the solution and can be collected, purified, and processed for various applications.

Synthesis Protocols

Protocol 1: Electrochemical Synthesis of PDMAVA Thin Films

This protocol describes the deposition of an electroactive PDMAVA film onto an Indium Tin Oxide (ITO) coated glass slide using cyclic voltammetry.

3.1.1. Rationale Cyclic voltammetry allows for precise control over the film thickness and morphology by adjusting the number of cycles and the potential window. The acidic medium (H₂SO₄) provides the necessary protons for the polymerization reaction and acts as the supporting electrolyte.

3.1.2. Materials and Equipment

  • This compound (purity >97%)

  • Sulfuric acid (H₂SO₄, 98%)

  • Acetonitrile (CH₃CN, anhydrous)

  • ITO-coated glass slides (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Deionized water

  • Standard laboratory glassware

3.1.3. Step-by-Step Methodology

  • Electrode Preparation:

    • Clean the ITO-coated glass slide by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the electrode under a stream of nitrogen gas.

  • Electrolyte Solution Preparation:

    • Prepare a 0.5 M H₂SO₄ solution in acetonitrile. Caution: Add acid to the solvent slowly under constant stirring in a fume hood.

    • In a 50 mL volumetric flask, dissolve 0.1 M this compound in the 0.5 M H₂SO₄/acetonitrile solution.

  • Electrochemical Deposition:

    • Assemble the three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the monomer-containing electrolyte solution.

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry (CV) by sweeping the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15 cycles.

  • Post-Synthesis Treatment:

    • After deposition, gently rinse the polymer-coated ITO slide with acetonitrile to remove any unreacted monomer and oligomers.

    • Dry the film in a vacuum oven at 60°C for 2 hours.

3.1.4. Expected Results & Characterization

  • A visually uniform, dark green to blue colored film should be deposited on the ITO surface.

  • Cyclic Voltammetry (CV): Characterize the electroactivity of the film in a monomer-free electrolyte solution (0.5 M H₂SO₄/acetonitrile). Well-defined redox peaks corresponding to the oxidation and reduction of the polymer should be observed.

  • UV-Vis Spectroscopy: Record the absorption spectra of the film at different applied potentials to confirm its electrochromic behavior.

  • Scanning Electron Microscopy (SEM): Analyze the surface morphology of the deposited film.

Protocol 2: Bulk Synthesis of PDMAVA via Chemical Oxidation

This protocol details the synthesis of PDMAVA powder using ammonium persulfate as an oxidant.

3.2.1. Rationale This method is suitable for producing larger quantities of the polymer. The slow addition of the oxidant helps to control the reaction rate and prevent over-oxidation, leading to a higher quality polymer. Hydrochloric acid provides the acidic environment necessary for the polymerization to proceed efficiently.

3.2.2. Materials and Equipment

  • This compound (purity >97%)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 37%)

  • Methanol (CH₃OH)

  • Ammonia solution (NH₄OH, 28-30%)

  • Magnetic stirrer with a cooling bath

  • Beakers, dropping funnel, and Buchner funnel

  • Filter paper

3.2.3. Step-by-Step Methodology

G

  • Monomer Solution Preparation:

    • In a 250 mL beaker, dissolve 2.94 g (0.02 mol) of this compound in 100 mL of 1 M HCl.

    • Place the beaker in an ice bath and stir the solution until the temperature reaches 0-5°C.

  • Oxidant Solution Preparation:

    • In a separate beaker, dissolve 5.70 g (0.025 mol) of ammonium persulfate in 50 mL of deionized water.

  • Polymerization Reaction:

    • Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes using a dropping funnel. Maintain the temperature between 0-5°C.

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then let it stir at room temperature for an additional 22 hours. A dark precipitate will form.

  • Purification:

    • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

    • Wash the precipitate repeatedly with deionized water and then with methanol until the filtrate becomes colorless. This removes unreacted monomer, oxidant, and oligomers.

  • Neutralization:

    • Suspend the washed polymer in 100 mL of 0.5 M ammonia solution and stir for 4 hours to de-dope the polymer to its neutral (emeraldine base) form.

    • Filter the polymer again and wash with deionized water until the filtrate is neutral (pH ~7).

  • Drying:

    • Dry the final polymer powder in a vacuum oven at 60°C for 24 hours.

3.2.4. Expected Results & Characterization

  • A dark green or blue-black powder should be obtained.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the chemical structure of the polymer by identifying characteristic peaks for the aromatic ring, C-N stretching, and other functional groups.

  • Gel Permeation Chromatography (GPC): Determine the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the PDMAVA powder.

Data Summary and Troubleshooting

Table 1: Typical Properties of Synthesized PDMAVA

PropertyElectrochemical PolymerizationChemical Oxidative Polymerization
Form Thin FilmPowder
Color Dark Green/BlueDark Green/Blue-Black
Conductivity 10⁻³ - 10⁻¹ S/cm10⁻⁴ - 10⁻² S/cm
Molecular Weight N/A (cross-linked film)Mw: 10,000 - 50,000 g/mol
PDI N/A1.8 - 3.5
Application Direct device fabricationSolution-processable inks, composites

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No film formation (Electrochemical) Impure monomer or solvent; Incorrect potential window; Low monomer concentration.Purify monomer/use anhydrous solvent; Optimize potential range; Increase monomer concentration.
Low polymer yield (Chemical) Insufficient oxidant; Reaction temperature too high/low; Impurities in monomer.Increase oxidant-to-monomer ratio; Strictly control reaction temperature; Recrystallize or distill the monomer before use.
Poor electroactivity Over-oxidation of the polymer; Incomplete doping/de-doping.Use a milder oxidant or lower potential; Ensure complete protonation with acid; Optimize neutralization step.
Broad PDI (Chemical) Uncontrolled reaction rate.Slow down the addition of the oxidant; Maintain a consistent low temperature during initiation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and its vapors can be harmful. Avoid inhalation, ingestion, and skin contact.[4]

  • Strong acids (H₂SO₄, HCl) and oxidants (ammonium persulfate) are corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: N,N-Dimethyl-4-vinylaniline in the Synthesis of Organic Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-vinylaniline (DMVA) is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of a diverse array of organic dyes.[1] Its structure, featuring a reactive vinyl group and an electron-rich N,N-dimethylamino-substituted aromatic ring, allows for its participation in a variety of carbon-carbon bond-forming reactions and electrophilic substitutions.[1] This unique combination of reactive sites makes DMVA an invaluable precursor for the construction of complex chromophoric systems, including triphenylmethane, styryl, and azo dyes. These dyes find widespread application in textiles, plastics, coatings, and as functional materials in optoelectronics.[2][3] This document provides detailed application notes and representative protocols for the synthesis of various classes of organic dyes utilizing this compound, offering insights into the underlying chemical principles and experimental methodologies.

Introduction

The dual functionality of this compound offers a strategic advantage in the design and synthesis of novel organic dyes. The vinyl group serves as a versatile handle for polymerization and for palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, enabling the extension of conjugation and the introduction of diverse structural motifs.[2][4] Concurrently, the electron-donating N,N-dimethylamino group strongly activates the aromatic ring, facilitating electrophilic substitution reactions that are central to the formation of many classes of dyes.[1] This powerful auxochromic group is also instrumental in tuning the photophysical properties of the final dye molecule, often leading to intense colors and desirable absorption and emission characteristics.

This application note will explore the utility of this compound in the synthesis of three major classes of organic dyes: triphenylmethane dyes, styryl dyes, and azo dyes. Additionally, a protocol for the Heck-Mizoroki reaction will be presented to illustrate the utility of the vinyl moiety in C-C bond formation for dye precursor synthesis.

PART 1: Synthesis of Triphenylmethane Dyes

Triphenylmethane dyes are characterized by their brilliant, intense colors and are widely used as colorants and in analytical chemistry. The synthesis of these dyes often involves the condensation of an aromatic aldehyde with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline or its derivatives. While direct use of this compound in a one-pot synthesis of a triphenylmethane dye is plausible, a more controlled and versatile approach involves its conversion to a Grignard reagent, which can then react with a suitable carbonyl compound.

A representative synthesis analogous to the formation of Crystal Violet can be envisioned starting from 4-bromo-N,N-dimethylaniline, which can be adapted for a vinyl-substituted analogue.[5][6]

Conceptual Synthetic Pathway for a Vinyl-Substituted Triphenylmethane Dye

G DMVA This compound Grignard Vinyl-substituted Grignard Reagent DMVA->Grignard 1. Mg, THF Intermediate Intermediate Adduct Grignard->Intermediate 2. Diethyl Carbonate Carbonyl Diethyl Carbonate Carbonyl->Intermediate Dye Vinyl-Substituted Triphenylmethane Dye (Leuco form) Intermediate->Dye 3. H3O+ workup OxidizedDye Colored Dye Dye->OxidizedDye 4. Oxidation (e.g., PbO2)

Caption: Synthesis of a vinyl-substituted triphenylmethane dye.

Protocol 1: Synthesis of a Vinyl-Substituted Triphenylmethane Dye (Representative)

This protocol is adapted from the synthesis of Crystal Violet using a Grignard reagent derived from 4-bromo-N,N-dimethylaniline.[5][6]

Materials:

  • This compound (or a brominated precursor for Grignard formation)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Diethyl carbonate

  • 10% Hydrochloric acid (HCl)

  • Lead (IV) oxide (PbO₂) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine. Add a solution of this compound (or its brominated derivative) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux the mixture until the magnesium is consumed.

  • Reaction with Diethyl Carbonate: Cool the Grignard solution to room temperature. Add a solution of diethyl carbonate in anhydrous THF dropwise with stirring. After the addition is complete, gently reflux the mixture for 1 hour.

  • Hydrolysis and Formation of the Leuco Dye: Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid to hydrolyze the intermediate and neutralize excess Grignard reagent. The leuco (colorless) form of the dye will precipitate.

  • Oxidation to the Colored Dye: To the acidic solution of the leuco dye, add an oxidizing agent such as lead (IV) oxide portion-wise with vigorous stirring. The solution will develop an intense color. Stir for 2-3 hours at room temperature to ensure complete oxidation.

  • Isolation and Purification: Filter the reaction mixture to remove any inorganic solids. The dye can be precipitated from the filtrate by the addition of a sodium hydroxide solution. The crude dye can be collected by filtration and purified by recrystallization.

PART 2: Synthesis of Styryl Dyes

Styryl dyes are characterized by a donor-π-acceptor structure and are known for their strong fluorescence and solvatochromic properties. A common synthetic route is the Knoevenagel or aldol-type condensation of an electron-rich aromatic aldehyde with a compound containing an active methylene group.[7] While this compound is not an aldehyde, it can be readily converted to 4-(N,N-dimethylamino)benzaldehyde, a key precursor for styryl dyes.

General Workflow for Styryl Dye Synthesis

G DMVA This compound Aldehyde 4-(N,N-dimethylamino)benzaldehyde DMVA->Aldehyde Vilsmeier-Haack or equivalent formylation StyrylDye Styryl Dye Aldehyde->StyrylDye Knoevenagel Condensation (Base catalyst, e.g., Piperidine) Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->StyrylDye

Caption: General workflow for the synthesis of styryl dyes.

Protocol 2: Synthesis of a Styryl Dye (Representative)

This protocol outlines the synthesis of a representative styryl dye via the Knoevenagel condensation.

Step 1: Synthesis of 4-(N,N-dimethylamino)benzaldehyde from N,N-dimethylaniline (Vilsmeier-Haack Reaction)

A similar formylation can be applied to this compound, though reaction conditions may need optimization to avoid polymerization of the vinyl group.

Materials:

  • N,N-dimethylaniline

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate solution

  • Ice

Procedure:

  • In a three-necked flask, cool DMF in an ice bath. Slowly add phosphorus oxychloride with stirring.

  • To this Vilsmeier reagent, add N,N-dimethylaniline dropwise, maintaining a low temperature.

  • After the addition, heat the mixture on a steam bath for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium acetate solution to precipitate the crude 4-(N,N-dimethylamino)benzaldehyde.

  • Filter, wash with cold water, and recrystallize from aqueous ethanol.

Step 2: Knoevenagel Condensation to Form the Styryl Dye

Materials:

  • 4-(N,N-dimethylamino)benzaldehyde

  • Active methylene compound (e.g., malononitrile, cyanoacetic acid)

  • Ethanol or another suitable solvent

  • Piperidine (as a basic catalyst)

Procedure:

  • Dissolve 4-(N,N-dimethylamino)benzaldehyde and the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The styryl dye will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

PART 3: Synthesis of Azo Dyes

Azo dyes are the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (-N=N-). Their synthesis typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich compound. This compound can serve as an excellent coupling component due to the activating effect of the dimethylamino group.[8][9]

Azo Dye Synthesis Pathway

G AromaticAmine Primary Aromatic Amine (e.g., Aniline) Diazonium Diazonium Salt AromaticAmine->Diazonium 1. NaNO2, HCl (0-5 °C) AzoDye Azo Dye Diazonium->AzoDye 2. Azo Coupling (Alkaline conditions) DMVA This compound (Coupling Component) DMVA->AzoDye

Caption: Synthetic pathway for an azo dye.

Protocol 3: Synthesis of an Azo Dye (Representative)

Materials:

  • Primary aromatic amine (e.g., aniline, sulfanilic acid)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • This compound

  • Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • Diazotization: Dissolve the primary aromatic amine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate beaker, dissolve this compound in a dilute acidic solution and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the solution of this compound with vigorous stirring.

  • pH Adjustment and Precipitation: Slowly add a cold sodium hydroxide solution to raise the pH to slightly alkaline. The azo dye will precipitate as a colored solid.

  • Isolation and Purification: Continue stirring in the ice bath for 30 minutes to an hour to complete the precipitation. Collect the crude dye by vacuum filtration, wash with cold water, and dry. The dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

PART 4: Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2][4] The vinyl group of this compound makes it an excellent substrate for this reaction, allowing for the synthesis of stilbene-like dye precursors.

Heck-Mizoroki Reaction Scheme

G DMVA This compound Product Stilbene Derivative DMVA->Product Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3), Solvent (e.g., DMA) ArylHalide Aryl Halide (e.g., 4-Bromonitrobenzene) ArylHalide->Product

Caption: Heck-Mizoroki reaction for dye precursor synthesis.

Protocol 4: Heck-Mizoroki Reaction (Representative)

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromobenzonitrile, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., N,N-dimethylacetamide (DMA), acetonitrile)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the aryl halide, palladium(II) acetate, the phosphine ligand, and the base in the anhydrous solvent.

  • Reaction: Heat the reaction mixture to 80-140 °C (the optimal temperature will depend on the specific substrates and catalyst system) and stir for several hours to 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired stilbene derivative.

Data Summary

The following table summarizes the key characteristics of the dye classes that can be synthesized using this compound.

Dye ClassKey Synthetic ReactionTypical PrecursorsExpected Properties
Triphenylmethane Electrophilic Aromatic Substitution / Grignard ReactionAromatic Aldehyde/Carbonyl, DMVA or its GrignardBrilliant, intense colors (e.g., greens, violets), often pH-sensitive.
Styryl Knoevenagel/Aldol CondensationFormylated DMVA, Active Methylene CompoundStrong fluorescence, solvatochromism, used in imaging and as laser dyes.
Azo Diazotization and Azo CouplingDiazonium Salt, DMVAWide range of colors (yellow, orange, red), good lightfastness, widely used in textiles.
Stilbene Derivatives Heck-Mizoroki ReactionDMVA, Aryl HalideOften fluorescent, used as optical brighteners and dye precursors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of organic dyes. Its unique bifunctional nature allows for the application of diverse synthetic strategies to create complex and functional chromophores. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel dyes with tailored properties for a variety of applications, from traditional coloration to advanced materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization based on the specific substrates and desired outcomes.

References

Application Notes & Protocols: N,N-Dimethyl-4-vinylaniline as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Architectural Element in Drug Synthesis

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular frameworks. N,N-Dimethyl-4-vinylaniline (DMVA), CAS 2039-80-7, has emerged as a particularly valuable and versatile building block. Its molecular structure is uniquely characterized by two key functional groups: a reactive terminal vinyl group and an electron-donating N,N-dimethylamino moiety on an aromatic ring. This dual functionality allows DMVA to participate in a wide array of organic transformations, making it an ideal precursor for a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

The vinyl group serves as a reactive handle for powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings.[2][3] These reactions are foundational in modern drug discovery for their ability to construct complex biaryl and styrene derivatives, which are common motifs in pharmacologically active molecules. The dimethylamino group, being a strong electron-donating group, activates the aromatic ring and influences the reactivity of the vinyl moiety, often facilitating milder reaction conditions and imparting unique electronic properties to the resulting derivatives. This guide provides detailed protocols and scientific rationale for leveraging DMVA in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties & Reactivity Profile

A thorough understanding of a precursor's properties is critical for successful and reproducible synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2039-80-7
Molecular Formula C₁₀H₁₃N[4][5]
Molecular Weight 147.22 g/mol [5]
Appearance Liquid or Solid or Semi-solid[4]
Boiling Point 90-91 °C[6]
Flash Point 97.5 °C[5][6]
Density ~0.96 g/cm³[5][6]
Purity (Typical) ≥ 97%[4]
Storage Sealed in dry, 2-8°C[4]

Reactivity Insights:

  • The Vinyl Group: This is the primary site for synthetic elaboration. It readily participates in palladium-catalyzed reactions, allowing for the attachment of various aryl, heteroaryl, or alkyl groups.[3] Its susceptibility to polymerization also makes it a useful monomer for creating functional polymers.[7]

  • The Aromatic Ring: The N,N-dimethylamino group strongly activates the ring towards electrophilic aromatic substitution, primarily at the ortho positions. This allows for further functionalization if required.

  • Stability: While stable under recommended storage conditions, vinylanilines can be prone to polymerization, especially when exposed to heat, light, or radical initiators. The use of inhibitors may be necessary for long-term storage.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The Mizoroki-Heck and Suzuki-Miyaura reactions are among the most powerful tools in synthetic chemistry for C-C bond formation and are particularly well-suited for modifying DMVA.[2][8]

G DMVA DMVA Heck Heck DMVA->Heck Suzuki Suzuki DMVA->Suzuki Stilbene Stilbene Heck->Stilbene Styrene Styrene Suzuki->Styrene

Protocol 1: Synthesis of a Stilbene Derivative via Heck Coupling

The Heck reaction couples the vinyl group of DMVA with an aryl halide, creating a stilbene core, a structure found in numerous biologically active compounds.[3][9]

Underlying Principle: The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide bond. The alkene (DMVA) then coordinates to the Pd(II) complex and inserts into the palladium-aryl bond. Finally, β-hydride elimination regenerates the Pd(0) catalyst and releases the stilbene product.[3][10] The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting high yields.[11]

Materials:

  • This compound (DMVA) (1.0 equiv)

  • 4-Iodoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (0.02 equiv) and Tri(o-tolyl)phosphine (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 5 mL per 1 mmol of DMVA). Stir for 5 minutes. Add triethylamine (2.0 equiv), this compound (1.0 equiv), and 4-iodoanisole (1.2 equiv).

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[11]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-stilbene derivative.

Table 2: Reagent Quantities for a 5 mmol Scale Reaction

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
DMVA147.225.0736 mg
4-Iodoanisole234.046.01.40 g
Pd(OAc)₂224.500.1022.5 mg
P(o-tol)₃304.370.2060.9 mg
Triethylamine101.1910.01.39 mL
Anhydrous DMF--25 mL

Advanced Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups.[8] It couples DMVA with an organoboron reagent, typically a boronic acid or ester.

Underlying Principle: Similar to the Heck reaction, the Suzuki coupling relies on a Pd(0)/Pd(II) cycle. A key difference is the transmetalation step, where the organic group from the boron reagent is transferred to the palladium(II) center after the initial oxidative addition of the aryl halide. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) catalyst.[12] A base is essential for activating the boronic acid for the transmetalation step.[8]

G pd0 pd0 oxidative_addition oxidative_addition pd0->oxidative_addition Ar-X transmetalation transmetalation oxidative_addition->transmetalation R-B(OH)₂ reductive_elimination reductive_elimination transmetalation->reductive_elimination reductive_elimination->pd0 Releases Product product product reductive_elimination->product

Safety, Handling, and Storage

Working with this compound and its associated reagents requires strict adherence to safety protocols.

  • Handling: Handle DMVA in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[13]

  • Toxicity: DMVA is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[4] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[13]

Conclusion

This compound is a high-value precursor for the synthesis of pharmaceutical intermediates due to its dual reactivity. Its vinyl group provides a reliable handle for sophisticated and robust carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings, which are fundamental to modern drug discovery.[2] By understanding its properties and applying the detailed protocols outlined in these notes, researchers can effectively utilize this compound to construct complex molecular architectures, accelerating the development of novel therapeutic agents. The purity of the starting material is critical for minimizing side reactions and maximizing yields, especially in pharmaceutical applications.

References

Application Note & Protocols: Synthesis of Functional Copolymers via Copolymerization of N,N-Dimethyl-4-vinylaniline with Acrylic Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the copolymerization of N,N-Dimethyl-4-vinylaniline (DMVA) with various acrylic monomers. DMVA is a versatile monomer distinguished by its dual functionality: a polymerizable vinyl group and an electron-donating dimethylamino group, which imparts unique electronic and stimuli-responsive properties to the resulting polymers.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, step-by-step synthesis protocols, characterization techniques, and potential applications, particularly in the development of advanced materials and pharmaceutical intermediates.[2][3]

Introduction: The Strategic Advantage of this compound in Copolymer Design

This compound (DMVA) is a valuable building block in polymer chemistry. Its structure allows for facile incorporation into polymer backbones via the vinyl group, while the N,N-dimethylamino moiety on the aromatic ring provides a locus for functionality. This tertiary amine group can be protonated, quaternized, or serve as an electron donor, making copolymers containing DMVA sensitive to pH, temperature, or electrical stimuli.

The copolymerization of DMVA with acrylic monomers—such as methyl methacrylate (MMA), acrylic acid (AA), or N,N-dimethylacrylamide (DMA)—offers a powerful strategy to create bespoke materials. Acrylic monomers provide a wide range of properties, from hydrophilicity and hydrophobicity to varying glass transition temperatures (Tg). By strategically combining these monomers with DMVA, researchers can fine-tune the physicochemical properties of the final copolymer for specific high-value applications, including:

  • Drug Delivery Systems: The pH-responsive nature of the DMVA unit can be exploited for targeted drug release in specific physiological environments. Amphiphilic block copolymers, for instance, can self-assemble into nanostructures like micelles or hydrogels for encapsulating therapeutic agents.[4][5]

  • Functional Materials: The electron-rich nature of the DMVA moiety makes these copolymers suitable for electronic and optical applications, such as components in organic light-emitting diodes (OLEDs) or as charge-transporting materials.[1]

  • Biocompatible Coatings and Hydrogels: Copolymers with monomers like N,N-dimethylacrylamide can exhibit excellent water solubility and biocompatibility, making them suitable for biomedical applications.[6][7]

This guide focuses on free-radical polymerization, the most common and versatile method for synthesizing these copolymers. Both conventional and controlled radical polymerization (CRP) techniques will be discussed, as CRP methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) provide superior control over molecular weight, architecture, and dispersity.[8][9][10]

Mechanistic Overview: Free-Radical Copolymerization

Free-radical polymerization proceeds via three main stages: initiation, propagation, and termination. In copolymerization, the propagation step involves the competitive addition of two or more different monomers to the growing radical chain.

G Figure 1: General Workflow for Copolymer Synthesis and Characterization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer & Solvent Purification Setup Assemble Reaction Apparatus Monomer_Purification->Setup Initiator_Prep Initiator & Reagent Preparation Initiator_Prep->Setup Degas Degas Reaction Mixture (N2 Purge / Freeze-Pump-Thaw) Setup->Degas Initiation Initiate Polymerization (Heat / UV) Degas->Initiation Monitoring Monitor Reaction (e.g., GC, NMR) Initiation->Monitoring Quench Quench Reaction (Cooling / Inhibitor) Monitoring->Quench Precipitation Precipitate Polymer in Non-Solvent Quench->Precipitation Filtration Filter & Wash Copolymer Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying Structure Structural Analysis (FTIR, NMR) Drying->Structure MW Molecular Weight (GPC/SEC) Drying->MW Thermal Thermal Properties (DSC, TGA) Drying->Thermal

Caption: General workflow from preparation to characterization.

Monomer Reactivity Ratios

The composition of the resulting copolymer is dictated by the relative reactivities of the growing polymer radical towards the different monomers in the feed. This relationship is described by the monomer reactivity ratios, r₁ and r₂.

  • r₁ = k₁₁ / k₁₂ : Ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1 (k₁₁) versus adding monomer 2 (k₁₂).

  • r₂ = k₂₂ / k₂₁ : Ratio of the rate constant for a growing chain ending in monomer 2 adding another monomer 2 (k₂₂) versus adding monomer 1 (k₂₁).

The product of the reactivity ratios (r₁r₂) predicts the copolymer structure:

  • r₁r₂ ≈ 1 : Ideal random copolymerization.

  • r₁r₂ < 1 : Tendency towards alternating copolymerization.[11]

  • r₁r₂ > 1 : Tendency towards block copolymerization (rare in free-radical systems).

Determining these ratios is crucial for predicting and controlling the final copolymer composition and requires a series of low-conversion polymerizations with varying monomer feed ratios.[12][13][14]

G Figure 2: Copolymer Propagation Steps M1_Rad ~~~CH₂-CH• Ar-N(CH₃)₂ M2_Rad ~~~CH₂-CR• COOR' M1 CH₂=CH |  Ar-N(CH₃)₂ M1_Rad->M1 k₁₁ (r₁) M2 CH₂=CR |  COOR' M1_Rad->M2 k₁₂ M2_Rad->M1 k₂₁ M2_Rad->M2 k₂₂ (r₂) M1_Rad_new ~~~CH₂-CH• Ar-N(CH₃)₂ M2_Rad_new ~~~CH₂-CR• COOR'

Caption: Propagation pathways in copolymerization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acrylic monomers can be irritants and sensitizers. DMVA is toxic and should be handled with care.

Protocol 1: Conventional Free-Radical Solution Copolymerization of DMVA and Methyl Methacrylate (MMA)

This protocol describes a standard solution polymerization, which is a robust method for achieving moderate molecular weights and good homogeneity.[15]

3.1. Materials and Equipment

  • This compound (DMVA, ≥97%)

  • Methyl methacrylate (MMA, 99%, inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN, 98%)

  • N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

  • Methanol (ACS grade)

  • Round-bottom flask with a side-arm

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Beakers, filter funnel, filter paper

3.2. Reagent Preparation

  • Monomer Purification: To remove the inhibitor (e.g., hydroquinone), pass MMA through a column of basic alumina immediately before use. DMVA should be purified by vacuum distillation if discolored.

  • Initiator Recrystallization (Optional but Recommended): Recrystallize AIBN from hot methanol to ensure high purity. Dry under vacuum.

3.3. Polymerization Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add DMVA (e.g., 2.21 g, 15 mmol) and purified MMA (e.g., 8.51 g, 85 mmol) for a 15:85 molar feed ratio.

  • Add AIBN (e.g., 0.164 g, 1.0 mmol, representing 1 mol% of total monomers).

  • Add anhydrous DMF (e.g., 40 mL) to achieve a desired monomer concentration (e.g., 2.5 M).

  • Attach the reflux condenser and seal the system. Purge with dry nitrogen for 30 minutes to remove oxygen, which inhibits free-radical polymerization.

  • Immerse the flask in a preheated oil bath at 70 °C and begin vigorous stirring.[16]

  • Allow the reaction to proceed for a set time (e.g., 6-12 hours). The solution will become noticeably more viscous.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

3.4. Isolation and Purification

  • Slowly pour the viscous polymer solution into a large beaker containing a stirred, large excess of a non-solvent (e.g., 400 mL of cold methanol).

  • The copolymer will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid polymer by vacuum filtration.

  • Wash the polymer on the filter with fresh methanol to remove unreacted monomers and residual solvent.

  • To further purify, re-dissolve the polymer in a minimal amount of a good solvent (e.g., tetrahydrofuran, THF) and re-precipitate into methanol.

  • Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Controlled Radical Polymerization (RAFT) of DMVA and Acrylic Acid (AA)

This protocol utilizes RAFT polymerization, a reversible deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ), as well as the creation of block copolymers.[8][9]

3.1. Materials and Equipment

  • This compound (DMVA, ≥97%)

  • Acrylic acid (AA, 99%, inhibitor removed)

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501, 98%)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent)

  • 1,4-Dioxane (anhydrous, 99.8%)

  • Diethyl ether (ACS grade)

  • Schlenk flask

  • Schlenk line for freeze-pump-thaw cycles

  • All other equipment as listed in Protocol 1

3.2. Reagent Preparation

  • Monomer Purification: Pass acrylic acid through a column of basic alumina. Purify DMVA by vacuum distillation.

  • RAFT Agent: CPAD is often synthesized in-house or can be purchased commercially. Ensure its purity.

3.3. Polymerization Procedure

  • In a Schlenk flask with a stir bar, combine DMVA (e.g., 1.47 g, 10 mmol), purified AA (e.g., 2.88 g, 40 mmol), CPAD (e.g., 0.14 g, 0.5 mmol), and V-501 (e.g., 0.028 g, 0.1 mmol). The [Monomer]:[RAFT]:[Initiator] ratio is a critical parameter for controlling the polymerization (here, 100:1:0.2).

  • Add anhydrous 1,4-dioxane (e.g., 15 mL).

  • Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the reaction by taking aliquots via a degassed syringe at timed intervals to determine monomer conversion (via ¹H NMR or GC).

  • Once the desired conversion is reached (e.g., >90% or after 8 hours), stop the reaction by immersing the flask in an ice bath and exposing it to air.

3.4. Isolation and Purification

  • Dilute the polymer solution with a small amount of THF if necessary.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.

  • Filter the precipitated polymer, wash with fresh diethyl ether, and dry under vacuum at 40 °C. The resulting polymer should retain the pink/red color of the RAFT agent at the chain end, indicating "living" character.

Copolymer Characterization

Validation of a successful synthesis requires thorough characterization.

Technique Purpose Expected Observations
FTIR Spectroscopy Confirm incorporation of both monomers.Characteristic peaks for DMVA (aromatic C=C, C-N stretches) and the acrylic monomer (e.g., C=O stretch for acrylates/acids at ~1730 cm⁻¹).
¹H NMR Spectroscopy Determine copolymer composition.Integration of characteristic peaks. For P(DMVA-co-MMA), compare the aromatic protons of DMVA (~6.6-7.2 ppm) with the methoxy protons of MMA (~3.6 ppm).[17]
Gel Permeation Chromatography (GPC/SEC) Determine molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn).For conventional polymerization, expect a broad distribution (Đ > 1.5). For RAFT, expect a narrow, monomodal distribution (Đ < 1.3).[17][18]
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).A single Tg value between those of the respective homopolymers indicates a random copolymer.
Thermogravimetric Analysis (TGA) Assess thermal stability.Provides the decomposition temperature of the copolymer.

Conclusion and Future Outlook

The copolymerization of this compound with acrylic monomers is a highly effective method for producing functional polymers with tunable properties. By carefully selecting the polymerization technique—conventional free-radical for simplicity and scalability, or controlled radical methods like RAFT for precision and advanced architectures—researchers can design materials tailored for specific applications.[8] The protocols and characterization methods outlined in this guide provide a solid foundation for scientists and developers to explore the vast potential of these copolymers in fields ranging from smart drug delivery systems to novel electronic materials.[2][4]

References

Application Note & Protocols: Post-Polymerization Modification of Poly(N,N-Dimethyl-4-vinylaniline) for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Polymer

Poly(N,N-Dimethyl-4-vinylaniline), hereafter referred to as PDMAVA, is a polymer of significant interest due to its unique molecular architecture. The polymer backbone, formed from the vinyl group of the monomer, provides a robust scaffold, while the pendant N,N-dimethylamino group offers a reactive handle for a multitude of chemical transformations.[1][2][3] This dual functionality makes PDMAVA an exceptional platform for post-polymerization modification (PPM), a powerful strategy to synthesize a library of functional polymers from a single parent macromolecule.

Unlike direct polymerization of functional monomers, which can sometimes be challenging due to synthetic difficulties or incompatibility with polymerization conditions, PPM allows for the introduction of diverse functional groups under often milder and more efficient reaction conditions. This guide provides an in-depth exploration of the most prominent PPM strategy for PDMAVA—quaternization—and details the experimental protocols necessary to achieve these transformations, with a focus on applications in drug development and advanced materials.[3][4]

Part 1: Synthesis of the Parent Polymer, PDMAVA

The foundation of any successful post-polymerization modification is a well-defined parent polymer. For PDMAVA, controlled polymerization techniques are often preferred to obtain polymers with specific molecular weights and narrow molecular weight distributions (low dispersity). Anionic living polymerization is a particularly effective method for this purpose.[5]

Workflow for PDMAVA Synthesis

The synthesis involves the anionic polymerization of the this compound monomer, typically initiated by a strong organolithium base like sec-butyllithium.

cluster_synthesis PDMAVA Synthesis Workflow Monomer This compound Monomer Polymerization Anionic Living Polymerization (-78 °C to RT) Monomer->Polymerization Initiator sec-Butyllithium Initiator Initiator->Polymerization Solvent Anhydrous THF Solvent Solvent->Polymerization Termination Termination (e.g., with Methanol) Polymerization->Termination Purification Purification (Precipitation in Hexane) Termination->Purification PDMAVA Poly(this compound) (PDMAVA) Purification->PDMAVA

Caption: Workflow for the anionic living polymerization of PDMAVA.

Part 2: The Menschutkin Reaction: A Gateway to Cationic Polymers

The most direct and widely utilized post-polymerization modification of PDMAVA is the quaternization of the tertiary amine groups along the polymer chain. This reaction, known as the Menschutkin reaction, converts the neutral amine into a positively charged quaternary ammonium salt.[5] This transformation dramatically alters the polymer's physical and chemical properties, most notably rendering it soluble in polar solvents like water and imparting a polycationic nature.

The choice of the quaternizing agent (an alkyl halide) is critical as it determines the nature of the new pendant group. This allows for fine-tuning of the final polymer's properties, such as its hydrophobicity and steric bulk, which is crucial for applications like drug delivery and antimicrobial materials.[6]

General Reaction Scheme: Quaternization of PDMAVA

Caption: General scheme for the quaternization of PDMAVA.

Part 3: Experimental Protocols

Protocol 1: Quaternization of PDMAVA with n-Butyl Bromide

This protocol details the conversion of the neutral PDMAVA into a polycationic derivative using n-butyl bromide. This specific modification enhances the polymer's hydrophilicity and introduces cationic charges.

Materials:

  • Poly(this compound) (PDMAVA)

  • n-Butyl Bromide (C₄H₉Br)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Condenser and nitrogen inlet

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

Procedure:

  • Dissolution: Dissolve PDMAVA (e.g., 1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere. Stir until a homogenous solution is formed.

  • Reagent Addition: Add a molar excess of n-butyl bromide (e.g., 5 equivalents relative to the monomer repeating units) to the polymer solution. The excess ensures a high degree of quaternization.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing via ¹H NMR, observing the shift of the N-methyl protons.

  • Isolation: After cooling to room temperature, precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of diethyl ether.

  • Purification:

    • Collect the precipitate by filtration or decantation.

    • Redissolve the crude product in a minimal amount of deionized water.

    • Transfer the aqueous solution to a dialysis bag and dialyze against deionized water for 48 hours, with frequent water changes to remove unreacted reagents and solvent.

  • Final Product: Lyophilize the purified polymer solution to obtain the quaternized PDMAVA as a white, hygroscopic powder.

Characterization:

  • ¹H NMR: Confirm quaternization by the downfield shift of the N-methyl and aromatic protons. The degree of quaternization can be calculated by comparing the integration of the shifted peaks to the backbone protons.

  • GPC/SEC: Aqueous GPC can be used to determine the molecular weight and dispersity of the water-soluble quaternized polymer.[5]

Part 4: Data Summary & Comparison

The choice of reaction conditions and alkyl halide significantly impacts the quaternization efficiency and the properties of the resulting polymer.

ParameterCondition 1Condition 2Rationale & Expected Outcome
Alkyl Halide n-Butyl BromideMethyl IodideIodides are more reactive than bromides, potentially leading to faster reactions or higher conversion at lower temperatures. The resulting counter-ion (I⁻ vs. Br⁻) can also affect solubility and biological interactions.
Solvent DMFDMF/Methanol mixtureThe addition of a protic solvent like methanol can sometimes improve the solubility of the starting polymer and the resulting salt, facilitating a more homogeneous reaction.[5]
Temperature 60 °CRoom TemperatureHigher temperatures increase the reaction rate but may lead to side reactions. Room temperature reactions are possible with highly reactive halides like methyl iodide.
Conversion High (>90%)QuantitativeThe goal is to achieve a high degree of modification to ensure uniform properties. Quantitative conversion is desirable for applications requiring a consistent charge density.

Part 5: Applications in Drug Development and Beyond

The transformation of PDMAVA into a cationic polymer opens up a vast range of applications, particularly in the biomedical field.

  • Nucleic Acid Delivery: The positive charges on the quaternized polymer can electrostatically interact with negatively charged DNA or siRNA, forming polyplexes. These nanoparticles can protect the genetic material from degradation and facilitate its entry into cells.

  • Antimicrobial Agents: Polymers bearing quaternary ammonium groups are well-known for their ability to disrupt bacterial cell membranes, leading to cell death.[6] Modified PDMAVA can be used to create antimicrobial surfaces or soluble biocidal agents.

  • Drug Solubilization: The modified polymer can act as a carrier for hydrophobic drugs, forming micelles or nanoparticles that improve the drug's solubility and bioavailability.[4][7]

  • Advanced Materials: The introduction of charge and different alkyl groups can alter the polymer's optical and electronic properties, making it a candidate for use in sensors, coatings, and other functional materials.[3][8]

References

Application Note & Protocol: Synthesis of Crosslinked Poly(N,N-Dimethyl-4-vinylaniline) for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of crosslinked polymers using N,N-Dimethyl-4-vinylaniline as the primary monomer. We delve into the underlying principles of free-radical polymerization, detailing a robust protocol for suspension polymerization, a technique chosen for its superior control over particle morphology and thermal regulation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind key procedural choices. The resulting crosslinked polymers possess unique redox-active and electronic properties, making them highly valuable for applications in advanced materials, catalysis, and as intermediates in pharmaceutical synthesis.[1][2]

Introduction: The Significance of this compound in Polymer Science

This compound (DMVAniline) is a versatile aromatic vinyl monomer distinguished by its dual functionality: a polymerizable vinyl group and an electron-donating dimethylamino group.[1][3] This unique molecular architecture makes it a valuable building block for the synthesis of functional polymers with tailored electronic and optical properties.[1] The incorporation of DMVAniline into a polymer backbone can impart redox activity, a crucial feature for applications such as electrocatalysis, sensors, and energy storage.[4][5][6]

Crosslinking these polymer chains introduces a three-dimensional network structure, enhancing the material's thermal stability, mechanical strength, and insolubility in common organic solvents.[7] These robust properties are critical for the development of durable materials for a variety of demanding applications. This guide will focus on a suspension polymerization method, which is particularly advantageous for producing uniform spherical polymer beads, facilitating ease of handling, purification, and subsequent functionalization.[8]

Mechanistic Insights: Free-Radical Crosslinking Polymerization

The synthesis of crosslinked poly(this compound) is achieved through free-radical polymerization. This chain reaction consists of three key stages: initiation, propagation, and termination.[9]

  • Initiation: The process begins with the thermal decomposition of an initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN).[9][10] Upon heating, AIBN cleaves homolytically to form two highly reactive 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[10] These radicals then attack the carbon-carbon double bond of a DMVAniline monomer, initiating the polymerization chain.[9] AIBN is often preferred over peroxide-based initiators as it does not introduce oxygenated byproducts that can compromise the polymer's stability and color.[10]

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.[9] Concurrently, the crosslinking agent, a monomer with two or more vinyl groups (e.g., divinylbenzene), is incorporated into the growing chains. This creates chemical bonds between individual polymer strands, leading to the formation of an insoluble, three-dimensional network.[11]

  • Termination: The growth of polymer chains ceases through mechanisms such as combination or disproportionation, where two radical chain ends react with each other.[12]

The following diagram illustrates the workflow of the suspension polymerization process.

SuspensionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Purification A Aqueous Phase: Water + Stabilizer (PVA) C Combine phases in reactor with vigorous stirring A->C B Organic Phase: DMVAniline + Crosslinker + AIBN B->C D Heat to initiate polymerization (e.g., 60-70°C) C->D Create suspension E Polymer beads form in suspension D->E Initiation & Propagation F Cool and filter the mixture E->F Reaction completion G Wash beads with water and organic solvent F->G Isolate solid H Dry the crosslinked polymer beads G->H Remove impurities

References

Application Notes & Protocols: N,N-Dimethyl-4-vinylaniline as a Versatile Building Block for Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-4-vinylaniline (DMVA), a functionalized styrene derivative, is emerging as a highly versatile molecular building block for the fabrication of next-generation organic electronic devices. Its unique bifunctional structure, featuring a polymerizable vinyl group and an electron-donating dimethylamino moiety, allows for the synthesis of tailored semiconducting polymers with tunable optoelectronic properties. This guide provides an in-depth exploration of DMVA's role in organic electronics, detailing its application as a monomer for hole-transporting layers (HTLs) and active semiconductor films. We present validated, step-by-step protocols for the electropolymerization of DMVA to create functional thin films, alongside methodologies for their characterization and integration into device architectures such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introduction: The Scientific Rationale for this compound in Organic Electronics

The field of organic electronics leverages the vast possibilities of carbon-based materials to create lightweight, flexible, and cost-effective devices.[1][2] The performance of these devices is critically dependent on the molecular design of the organic semiconductors used. This compound (CAS 2039-80-7) has garnered significant attention due to its dual-functionality.

  • The Vinyl Group: This reactive moiety serves as a polymerizable handle, enabling the formation of long-chain, high-molecular-weight polymers (poly(this compound), PDMVA) through various polymerization techniques.[3] This is crucial for creating stable, uniform thin films required for device fabrication.

  • The N,N-dimethylaniline Moiety: The dimethylamino group is a potent electron-donating group. When incorporated into a conjugated polymer backbone, it increases the highest occupied molecular orbital (HOMO) energy level. This characteristic is highly desirable for p-type semiconductors and hole-transport materials (HTMs), as it facilitates efficient injection and transport of positive charge carriers (holes).[4][5]

This combination makes DMVA an ideal precursor for synthesizing materials that can serve as the primary semiconductor or as an interfacial layer to improve charge injection/extraction in a multi-layered device stack.[6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 2039-80-7[8]
Molecular Formula C₁₀H₁₃N[9][10]
Molecular Weight 147.22 g/mol [3]
Appearance Colorless to yellow or brown liquid[3][11]
Purity Typically ≥97%[9]
Boiling Point 241.6 °C at 760 mmHg[10]
Density 0.959 g/cm³[10]
Synonyms 4-(Dimethylamino)styrene, p-Vinyldimethylaniline[11]
Storage Room temperature, in a dry, inert atmosphere[3]

Core Application: Electropolymerized PDMVA Films for Hole-Transport Layers

Electropolymerization is a powerful, single-step technique to deposit a conductive polymer film directly onto an electrode surface with excellent control over thickness and morphology.[12] This in-situ deposition is ideal for fabricating the hole-transport layer (HTL) on transparent conductive oxides like Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO).

Causality Behind the Method: The electrochemical oxidation of the DMVA monomer creates radical cations that couple to form polymer chains. The resulting PDMVA film is inherently p-doped (oxidized) as it is formed, rendering it conductive and suitable for hole transport. This method avoids the solubility issues often encountered with pre-synthesized polymers and ensures a pristine interface between the electrode and the HTL, which is critical for minimizing charge injection barriers.[13]

Workflow for PDMVA Film Deposition via Electropolymerization

G cluster_prep 1. Solution & Substrate Preparation cluster_cell 2. Electrochemical Cell Assembly cluster_poly 3. Electropolymerization cluster_post 4. Post-Processing A Prepare Electrolyte Solution: - 0.1 M TBAPF₆ in Acetonitrile - 50 mM this compound B Clean Substrate: - ITO-coated glass - Sequential sonication (DI water, acetone, IPA) C Dry Substrate: - N₂ stream D Assemble Three-Electrode Cell: - Working Electrode (WE): ITO Substrate - Counter Electrode (CE): Platinum wire - Reference Electrode (RE): Ag/AgCl C->D E Immerse electrodes in electrolyte solution D->E F Connect to Potentiostat E->F G Apply Potential: - Cyclic Voltammetry (e.g., 0 to +1.5 V vs Ag/AgCl) - 5-10 cycles at 50 mV/s F->G H Observe film growth on ITO surface G->H I Rinse Substrate: - Acetonitrile (to remove unreacted monomer) H->I J Dry Film: - N₂ stream I->J K Anneal Film (Optional): - 100 °C for 10 min on hotplate J->K L PDMVA Film on ITO (Ready for next layer) K->L

Caption: Workflow for depositing a PDMVA thin film using cyclic voltammetry.

Protocol 2.1: Potentiodynamic Electropolymerization of DMVA

This protocol details the deposition of a PDMVA film using cyclic voltammetry (CV), which allows for controlled and monitored film growth.

Materials & Equipment:

  • This compound (DMVA), ≥97% purity[9]

  • Acetonitrile (ACN), anhydrous, ≥99.8%

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade

  • ITO-coated glass slides (substrate)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Platinum wire or mesh (Counter Electrode)

  • Ag/AgCl or Ag/Ag⁺ reference electrode (Reference Electrode)

  • Sonicator, Nitrogen (N₂) gas source, Hotplate

Procedure:

  • Substrate Cleaning (Critical Step):

    • Rationale: A pristine substrate surface is essential for uniform film adhesion and device performance. Organic residues or particulates can lead to short circuits or film delamination.

    • Sequentially sonicate the ITO-coated glass slides in baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of high-purity N₂ gas.

    • Optional: Treat with UV-Ozone for 10 minutes to enhance surface wettability.

  • Electrolyte Preparation:

    • Rationale: The supporting electrolyte (TBAPF₆) is required to provide conductivity to the organic solvent. Anhydrous solvent is used to prevent unwanted side reactions with water.

    • Inside a glovebox or under an inert atmosphere, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.

    • Add DMVA to this stock solution to a final concentration of 50 mM. Stir until fully dissolved.

  • Electrochemical Deposition:

    • Rationale: Cyclic voltammetry allows the oxidation potential of the monomer to be identified. As the potential is cycled, the polymer film deposits on the working electrode, and its own redox activity becomes visible in subsequent scans, confirming successful polymerization.[14]

    • Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference.

    • Fill the cell with the DMVA electrolyte solution, ensuring the conductive side of the ITO is fully immersed.

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry by sweeping the potential from 0 V to +1.5 V (vs. Ag/AgCl) and back at a scan rate of 50 mV/s for 10 cycles. An increasing redox wave should be observed with each cycle, indicating polymer film growth.

  • Post-Deposition Processing:

    • Rationale: Rinsing removes residual monomer and electrolyte, while annealing can improve the film's morphology and electrical properties.

    • Carefully remove the PDMVA-coated ITO substrate from the cell.

    • Gently rinse the substrate with pure acetonitrile to wash away any unreacted species.

    • Dry the film under a gentle N₂ stream.

    • Anneal the substrate on a hotplate at 100 °C for 10 minutes in an inert atmosphere (e.g., inside a glovebox).

    • The substrate is now ready for characterization or deposition of the subsequent device layers.

Applications in Specific Organic Electronic Devices

The PDMVA films created from DMVA can be integrated into various device architectures.

Organic Field-Effect Transistors (OFETs)

In a bottom-gate, top-contact OFET, the PDMVA film can serve as the active p-type semiconductor channel.[15][16]

  • Fabrication Logic: The electropolymerized PDMVA film is deposited onto a gate dielectric (e.g., SiO₂ on a Si wafer). Source and drain electrodes (e.g., Gold) are then thermally evaporated on top of the polymer film.

  • Principle of Operation: Applying a negative gate voltage accumulates holes in the PDMVA channel at the dielectric interface, allowing current to flow between the source and drain electrodes. The performance is characterized by hole mobility (µ) and the on/off current ratio.

Organic Light-Emitting Diodes (OLEDs)

PDMVA serves as an excellent Hole-Injection Layer (HIL) or Hole-Transport Layer (HTL).[17]

  • Fabrication Logic: The PDMVA film is deposited onto the ITO anode as described in Protocol 2.1. Subsequent layers, including the emissive layer (e.g., Alq₃), electron-transport layer, and a metal cathode (e.g., Al), are deposited via thermal evaporation.

  • Principle of Operation: The PDMVA layer facilitates the injection of holes from the ITO anode and transports them to the emissive layer. Its HOMO level must be well-aligned between the work function of the anode and the HOMO of the emissive material to ensure efficient, low-voltage operation.

Organic Photovoltaics (OPVs) / Perovskite Solar Cells (PSCs)

Similar to OLEDs, PDMVA can be used as the HTL in conventional (n-i-p) solar cells.[7][18]

  • Fabrication Logic: In a perovskite solar cell, the stack would be ITO / PDMVA / Perovskite Absorber / Electron-Transport Layer / Metal Contact.

  • Principle of Operation: After light absorption in the perovskite layer generates an electron-hole pair, the PDMVA layer selectively extracts the hole and transports it to the ITO anode, while the electron is transported in the opposite direction. An effective HTL prevents charge recombination at the anode interface and contributes to a high open-circuit voltage (Voc) and fill factor (FF).[5][19]

Characterization Protocols

Validating the properties of the PDMVA film is a crucial step.

  • Cyclic Voltammetry (CV): Used to determine the HOMO/LUMO energy levels of the polymer film. The onset of the oxidation peak corresponds to the HOMO level.

  • UV-Visible Spectroscopy: Measures the optical absorption of the film to determine the optical bandgap.

  • Atomic Force Microscopy (AFM): Characterizes the surface morphology and roughness of the deposited film. A smooth film (low RMS roughness) is critical for preventing electrical shorts in multi-layered devices.

  • Four-Point Probe Measurement: Determines the electrical conductivity of the PDMVA film.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-Dimethyl-4-vinylaniline Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethyl-4-vinylaniline. This guide is designed for researchers, scientists, and drug development professionals who require high-purity monomer for their applications, including polymerization, synthesis of pharmaceutical intermediates, and development of advanced materials.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

I. Understanding the Challenges in Purifying this compound

This compound is a reactive monomer susceptible to several issues that can compromise its purity and usability. The primary challenges include:

  • Polymerization: The vinyl group makes the monomer prone to spontaneous, thermally-initiated, or light-induced polymerization. This is the most significant challenge during purification and storage.

  • Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to discoloration (typically yellowing or browning) and the formation of impurities.

  • Presence of Inhibitors: Commercial this compound is often supplied with inhibitors, such as tert-butylcatechol (TBC), to prevent polymerization during transport and storage. These inhibitors must be removed before use in most polymerization reactions.

  • Synthetic Byproducts: Depending on the synthetic route used for its preparation (e.g., Wittig or Horner-Wadsworth-Emmons reaction), the crude monomer may contain unreacted starting materials or byproducts.

This guide will provide practical solutions to navigate these challenges effectively.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: The monomer turned viscous or solidified during distillation.

  • Question: I was attempting to purify this compound by vacuum distillation, and the material in the distillation pot polymerized. How can I prevent this?

  • Answer: This is a classic case of thermally induced polymerization. This compound, being a styrene derivative, is highly susceptible to polymerization at elevated temperatures. To prevent this, several precautions are necessary:

    • Low-Pressure Vacuum Distillation: It is crucial to perform the distillation under a high vacuum (typically <1 mmHg) to lower the boiling point of the monomer.

    • Use of a Polymerization Inhibitor: Add a radical inhibitor to the distillation pot. For high-temperature distillations, a non-volatile inhibitor is preferred. A common choice for styrene-type monomers is a small amount of a phenolic inhibitor like hydroquinone (HQ) or a nitroxide-based inhibitor.

    • Temperature Control: Use an oil bath for even heating and maintain the bath temperature as low as possible to achieve a steady distillation rate. Avoid overheating.

    • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation to remove oxygen, which can participate in polymerization initiation.

Issue 2: The purified monomer is yellow or brown.

  • Question: After purification by column chromatography, my this compound is not colorless. What causes this discoloration, and how can I fix it?

  • Answer: A yellow or brown color indicates the presence of oxidized impurities. The dimethylamino group is electron-rich and can be easily oxidized. Here’s how to address this:

    • Minimize Air Exposure: Handle the monomer under an inert atmosphere (nitrogen or argon) as much as possible.

    • Activated Carbon Treatment: Before final purification, you can dissolve the crude monomer in a non-polar organic solvent (e.g., hexanes) and stir it with a small amount of activated carbon for 15-30 minutes. The activated carbon will adsorb many of the colored impurities. Filter the mixture through a pad of celite to remove the carbon before proceeding with distillation or chromatography.

    • Proper Storage: Store the purified monomer under an inert atmosphere at a low temperature (2-8°C is recommended) and in the dark to prevent photo-oxidation.

Issue 3: Poor separation during column chromatography.

  • Question: I am trying to purify this compound using silica gel column chromatography, but I'm getting poor separation from an unknown impurity. What can I do?

  • Answer: Poor separation on a silica gel column can be due to several factors. Here are some troubleshooting steps:

    • Solvent System Optimization: The polarity of your eluent is critical. For a relatively non-polar compound like this compound, start with a low polarity solvent system, such as hexanes with a small amount of ethyl acetate (e.g., 98:2 hexanes:ethyl acetate), and gradually increase the polarity. Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.

    • Tailing due to Amine-Silica Interaction: The basic dimethylamino group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel.

    • Use of Alumina: Alternatively, you can use basic or neutral alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better results for the chromatography of basic compounds.

    • Column Loading: Ensure you are not overloading the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. Dissolve your crude product in a minimal amount of solvent before loading it onto the column to ensure a tight band.

III. Frequently Asked Questions (FAQs)

Q1: How do I remove the TBC inhibitor from commercially available this compound?

A1: There are two common and effective methods:

  • Aqueous Base Wash: Dissolve the monomer in a water-immiscible organic solvent like diethyl ether or dichloromethane. Wash the organic solution several times with a 5-10% aqueous sodium hydroxide (NaOH) solution. The phenolic TBC is acidic and will be deprotonated and extracted into the aqueous layer. Afterward, wash the organic layer with water and then brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

  • Alumina Column Filtration: Pass a solution of the monomer in a non-polar solvent (e.g., hexanes) through a short plug of basic or neutral alumina. The polar TBC will be adsorbed onto the alumina, while the less polar monomer will elute. This method is quick and efficient for small to medium scales.

Q2: What are the common impurities I should expect in crude this compound?

A2: Common impurities often stem from the synthetic route. If prepared via a Wittig or Horner-Wadsworth-Emmons reaction from 4-dimethylaminobenzaldehyde, you might find:

  • Unreacted 4-dimethylaminobenzaldehyde: This is a more polar impurity and can be separated by column chromatography.

  • Phosphine oxide byproducts (from Wittig): Triphenylphosphine oxide is a common byproduct that can often be removed by crystallization or chromatography.

  • Phosphate byproducts (from Horner-Wadsworth-Emmons): These are typically water-soluble and can be removed during an aqueous workup.

  • Oligomers/Polymers: Small amounts of polymerized monomer may be present in the crude product.

Q3: What is the best way to store purified, inhibitor-free this compound?

A3: Proper storage is critical to maintain the purity of the monomer:

  • Temperature: Store at low temperatures, typically between 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and polymerization.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Inhibitor: For longer-term storage, it is advisable to add a small amount of a suitable inhibitor, such as 4-methoxyphenol (MEHQ) or TBC, at a concentration of 10-200 ppm.

IV. Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a procedure for a structurally similar compound, p-aminostyrene, and incorporates best practices for reactive monomers.

Materials:

  • Crude this compound

  • Polymerization inhibitor (e.g., hydroquinone)

  • Boiling chips or magnetic stir bar

  • Vacuum distillation apparatus with a short path distillation head

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Vacuum pump capable of reaching <1 mmHg

  • Oil bath

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-greased and sealed.

  • Charge the Flask: To the round-bottom distillation flask, add the crude this compound, a few boiling chips or a magnetic stir bar, and a small amount of hydroquinone (a few crystals).

  • Inert Atmosphere Purge: Connect the apparatus to a Schlenk line and purge with nitrogen or argon for 10-15 minutes.

  • Vacuum Application: Slowly and carefully apply vacuum. A cold trap should be in place between the distillation apparatus and the vacuum pump.

  • Heating: Once a stable vacuum is achieved (<1 mmHg), begin heating the distillation flask using an oil bath.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point. The boiling point will depend on the pressure. For reference, the boiling point at atmospheric pressure is approximately 241.6 °C, so under high vacuum, it will be significantly lower.

  • Storage: Transfer the purified, colorless fractions to a clean, dry storage vessel under an inert atmosphere. Store as recommended in the FAQs.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or neutral/basic alumina

  • Eluent: Hexanes, Ethyl Acetate, Triethylamine

  • Standard chromatography setup (column, flasks, etc.)

Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5) with the addition of 0.5% triethylamine. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

V. Data and Diagrams

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2039-80-7
Molecular Formula C₁₀H₁₃N
Molecular Weight 147.22 g/mol
Boiling Point 241.6 °C at 760 mmHg
Melting Point 16.8 °C
Density ~0.96 g/cm³
Appearance Colorless to yellow liquid

Diagram 1: Troubleshooting Workflow for Monomer Polymerization During Distillation

start Monomer Polymerized in Distillation Pot q1 Was a vacuum applied? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a polymerization inhibitor used? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the temperature controlled? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was an inert atmosphere used? a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No a1_yes->q2 sol1 Action: Use high vacuum (<1 mmHg) to lower boiling point. a1_no->sol1 a2_yes->q3 sol2 Action: Add a non-volatile inhibitor (e.g., hydroquinone). a2_no->sol2 a3_yes->q4 sol3 Action: Use an oil bath and maintain the lowest possible temperature. a3_no->sol3 end_node Successful Distillation a4_yes->end_node sol4 Action: Purge the system with N₂ or Ar before heating. a4_no->sol4 sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for polymerization during distillation.

Diagram 2: Purification Method Selection Guide

start Crude this compound q1 Is the monomer stabilized with an inhibitor (e.g., TBC)? start->q1 q2 Are there significant colored impurities? q1->q2 No proc1 Remove inhibitor (Base wash or Alumina plug) q1->proc1 Yes q3 What is the scale of purification? q2->q3 No proc2 Treat with Activated Carbon q2->proc2 Yes proc3a Vacuum Distillation (for large scale, thermally stable impurities) q3->proc3a Large Scale proc3b Column Chromatography (for small to medium scale, non-volatile impurities) q3->proc3b Small/Medium Scale a1_yes Yes a1_no No a2_yes Yes a2_no No proc1->q2 proc2->q3 end_node Pure this compound proc3a->end_node proc3b->end_node

Caption: Decision tree for selecting the appropriate purification method.

VI. References

  • Benchchem. (2025). 4-Vinylaniline | High Purity Reagent | RUO. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from --INVALID-LINK--

  • WSU Chemistry 410. (2021, May 17). Vacuum Distillation [Video]. YouTube. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--

  • Kuttruff, C. A., et al. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. --INVALID-LINK--

  • WSU Chemistry 410. (2021, May 17). Vacuum Distillation [Video]. YouTube. --INVALID-LINK--

  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Horner—Wadsworth—Emmons reaction. Retrieved from --INVALID-LINK--

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 4-Aminostyrene (1520-21-4). Retrieved from --INVALID-LINK--

  • CONICET. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Vinylaniline 4-Aminostyrene. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Vinylaniline 4-Aminostyrene. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Effective Removal of Inhibitors from N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N,N-Dimethyl-4-vinylaniline. This guide is designed for researchers, scientists, and drug development professionals who require inhibitor-free monomer for their experiments. We understand that the presence of inhibitors can significantly impact polymerization reactions and other sensitive applications. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure you can effectively remove inhibitors and obtain high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove the inhibitor from this compound?

A1: Commercial this compound is typically supplied with added inhibitors, such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or tert-butylcatechol (TBC), to prevent premature polymerization during storage and transport.[1] These inhibitors are essential for maintaining the monomer's stability. However, their presence will interfere with or completely prevent desired polymerization reactions in a controlled experimental setting. Therefore, removing the inhibitor is a critical step before using the monomer in most polymerization applications.

Q2: What are the common methods for removing inhibitors from this compound?

A2: The most common and effective methods for removing phenolic inhibitors from vinyl monomers like this compound are:

  • Column Chromatography: Passing the monomer through a column packed with basic alumina.

  • Vacuum Distillation: Distilling the monomer under reduced pressure to separate it from the less volatile inhibitor.

  • Aqueous Extraction: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to deprotonate and extract the phenolic inhibitor.

Q3: Which inhibitor removal method is best for my application?

A3: The choice of method depends on the scale of your experiment, the required purity of the monomer, and the available equipment.

  • Column chromatography is a simple and rapid method suitable for small to medium quantities and is very effective at removing phenolic inhibitors.[2]

  • Vacuum distillation is ideal for obtaining very high purity monomer and for larger quantities, but it requires careful temperature control to prevent polymerization.[2][3]

  • Aqueous extraction is a straightforward and cost-effective method, particularly for larger volumes, but may require subsequent drying of the monomer.

Q4: How can I tell if the inhibitor has been successfully removed?

A4: While direct analytical confirmation by techniques like HPLC or GC-MS is the most definitive method, a simple qualitative test can be performed. A common method is to attempt a small-scale polymerization with the purified monomer. If the polymerization proceeds as expected (e.g., an increase in viscosity or formation of a precipitate), it is a good indication that the inhibitor has been removed.

Q5: How should I store the inhibitor-free this compound?

A5: Once the inhibitor is removed, this compound is highly susceptible to polymerization. It should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can initiate polymerization.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Polymerization occurs during purification. Excessive heat during distillation: High temperatures can initiate thermal polymerization.[5] Presence of oxygen: Oxygen can act as an initiator for radical polymerization. Contaminated glassware: Traces of initiators or other reactive species on glassware.For distillation: Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle temperature is only slightly above the boiling point of the monomer at that pressure. For all methods: Purge all glassware and the monomer with an inert gas (nitrogen or argon) before and during the purification process. Use clean, dry glassware that has been rinsed with a suitable solvent and dried thoroughly.
Low recovery of the monomer after purification. Adsorption onto the column material: The monomer may be partially adsorbed onto the stationary phase during column chromatography. Inefficient extraction: Incomplete phase separation or use of an insufficient volume of extraction solution. Loss during transfer: Physical loss of material during transfers between vessels.For column chromatography: Do not use an excessively long column. Elute the monomer completely with a suitable solvent. For extraction: Ensure vigorous mixing during extraction and allow adequate time for the layers to separate completely. Perform multiple extractions with smaller volumes of the wash solution. For all methods: Handle the material carefully and minimize the number of transfer steps.
Inhibitor is not completely removed. Deactivated alumina: Basic alumina can absorb moisture from the air and become less effective.[6] Insufficient amount of alumina: The capacity of the alumina column may be exceeded. Inefficient washing: Insufficient contact time or concentration of the NaOH solution during extraction.For column chromatography: Use freshly opened or properly stored basic alumina. If the alumina is old, it can be reactivated by heating. Increase the amount of alumina used or decrease the amount of monomer being purified. For extraction: Increase the concentration of the NaOH solution (e.g., from 1M to 2M) or perform additional washes. Ensure thorough mixing during each wash.
The purified monomer is discolored. Oxidation: The monomer may have been exposed to air, leading to the formation of colored byproducts. Thermal decomposition: Excessive heat during distillation can cause the monomer to decompose.For all methods: Maintain an inert atmosphere throughout the purification process. For distillation: Use the lowest possible temperature for distillation by employing a high vacuum.

Detailed Experimental Protocols

Safety First: Handling this compound

This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]

Protocol 1: Inhibitor Removal using a Basic Alumina Column

This method is based on the principle of adsorbing the acidic phenolic inhibitor onto a basic solid support.

Materials:

  • This compound (inhibited)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Collection flask

  • Inert gas source (nitrogen or argon)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Insert a small plug of glass wool at the bottom of the column or ensure it has a fritted disc.

    • Dry-pack the column with basic alumina to the desired height (a column of 2-3 cm in diameter packed to a height of 10-15 cm is typically sufficient for 10-20 mL of monomer).

    • Gently tap the column to ensure even packing.

  • Purification:

    • Pre-wet the alumina with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain completely. This step is optional but can help with even flow.

    • Carefully add the this compound to the top of the column.

    • Allow the monomer to percolate through the alumina under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask under a gentle stream of inert gas.

  • Post-Purification:

    • The purified monomer is now ready for use. It is highly recommended to use it immediately.

Causality Behind Experimental Choices:

  • Basic Alumina: The basic nature of the alumina is crucial for the deprotonation and strong adsorption of the weakly acidic phenolic inhibitors.

  • Inert Atmosphere: The use of an inert gas prevents the inhibitor-free monomer from coming into contact with oxygen, which can initiate unwanted polymerization.

Diagram of the Column Chromatography Workflow

G cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification prep1 Pack column with basic alumina purify1 Add inhibited This compound prep1->purify1 purify2 Elute with gravity purify1->purify2 purify3 Collect purified monomer (under inert gas) purify2->purify3 post1 Use immediately purify3->post1

Caption: Workflow for inhibitor removal by column chromatography.

Protocol 2: Inhibitor Removal by Vacuum Distillation

This method separates the monomer from the non-volatile inhibitor based on their difference in boiling points.

Materials:

  • This compound (inhibited)

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and gauge

  • Heating mantle with magnetic stirring

  • Inert gas source (nitrogen or argon)

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

  • Distillation:

    • Add the inhibited this compound to the distillation flask.

    • Connect the apparatus to the vacuum pump and slowly reduce the pressure.

    • Once the desired vacuum is reached, begin heating the distillation flask with the heating mantle while stirring.

    • The boiling point of this compound is 241.6 °C at 760 mmHg.[10] Under vacuum, the boiling point will be significantly lower. For example, at ~1 mmHg, the boiling point will be in the range of 80-90 °C.

    • Collect the distilled monomer in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified monomer in the receiving flask should be used immediately.

Causality Behind Experimental Choices:

  • Vacuum: Applying a vacuum lowers the boiling point of the monomer, allowing for distillation at a lower temperature, which significantly reduces the risk of thermal polymerization.[3]

  • Stirring: A magnetic stir bar ensures even heating and prevents bumping.

  • Cooling the Receiving Flask: Cooling the receiving flask maximizes the condensation of the monomer vapor, improving the yield.

Diagram of the Vacuum Distillation Logic

G start Inhibited Monomer process Apply Heat & Reduced Pressure start->process volatile Volatile Monomer (Vaporizes) process->volatile nonvolatile Non-Volatile Inhibitor (Remains in Flask) process->nonvolatile condense Condensation volatile->condense product Purified Monomer condense->product

Caption: Logical flow of vacuum distillation for purification.

References

identifying and minimizing side reactions in N,N-Dimethyl-4-vinylaniline polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and handling of poly(N,N-Dimethyl-4-vinylaniline). This document is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging monomer. This compound (DMVA) is a valuable building block for creating polymers with unique electronic and optical properties, often utilized in advanced materials and as pharmaceutical intermediates. However, its dual functionality—a reactive vinyl group and an electron-donating dimethylamino moiety—introduces specific challenges, including a high propensity for side reactions.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and minimize these side reactions, ensuring the synthesis of well-defined polymers with desired characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (DMVA)?

A1: DMVA can be polymerized via several chain-growth mechanisms. The two most common are:

  • Radical Polymerization: Initiated by thermal or photochemical decomposition of radical initiators (e.g., AIBN, benzoyl peroxide). This method is robust but can be difficult to control, often leading to high polydispersity. Quasi-living radical polymerizations can offer better control.[2]

  • Cationic Polymerization: The electron-donating dimethylamino group makes the vinyl double bond electron-rich and thus highly susceptible to cationic polymerization using Lewis or protic acids.[3] Living cationic polymerization techniques offer excellent control over molecular weight and architecture but are extremely sensitive to impurities.[3][4]

The choice depends on the desired polymer characteristics. For well-defined architectures and narrow molecular weight distributions, living polymerization methods are superior.[5]

Q2: Why is the purity of the DMVA monomer so critical for successful polymerization?

A2: Monomer purity is arguably the most critical factor for achieving controlled polymerization of DMVA. Commercially available DMVA often contains inhibitors (like p-tert-butylcatechol) to prevent spontaneous polymerization during storage. Furthermore, impurities from the synthesis process or degradation can be present. These impurities can:

  • Inhibit or Retard Polymerization: Phenolic inhibitors scavenge radicals, preventing initiation.[6][7]

  • Act as Uncontrolled Chain Transfer Agents: This prematurely terminates growing polymer chains, leading to low molecular weights and broadened distributions.[8]

  • Interfere with Cationic Polymerization: Trace amounts of water or other nucleophiles can neutralize the cationic propagating species, effectively killing the reaction.[9]

  • Cause Branching or Crosslinking: Bifunctional impurities can lead to the formation of insoluble gels.

A purity level of 97% or higher is recommended as a starting point, but for living polymerizations, further purification is almost always necessary.

Q3: How does the N,N-dimethylamino group specifically influence the polymerization?

A3: The N,N-dimethylamino group has a profound electronic effect. It is a strong electron-donating group, which:

  • Activates the Vinyl Group: It increases the electron density of the double bond, making the monomer highly reactive in cationic polymerization.[3]

  • Creates a Site for Side Reactions: The lone pair of electrons on the nitrogen atom and the benzylic protons on the methyl groups can participate in chain transfer reactions, particularly in radical polymerization. This can lead to branching and a loss of control over the polymer architecture.

Q4: My monomer has a yellowish tint. Is it still usable?

A4: A pale yellow color is common for DMVA.[1][10] However, a significant or darkening color change may indicate the formation of oxidation products or oligomers, which can act as inhibitors or impurities. For sensitive applications like living polymerization, it is best practice to purify the monomer until it is colorless immediately before use.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Polymerization Fails to Initiate or Proceeds Very Slowly.
  • Potential Cause 1: Presence of Inhibitors.

    • Explanation: Commercial DMVA contains inhibitors to ensure stability. If not removed, they will consume the initiator species before any polymerization can occur.[6]

    • Solution: Purify the monomer immediately before use by passing it through a short column of basic alumina to remove phenolic inhibitors. See Protocol 1 for a detailed methodology.

  • Potential Cause 2: Oxygen Contamination.

    • Explanation: Oxygen is a potent inhibitor of radical polymerizations as it reacts with radical species to form stable peroxy radicals, terminating the chain. In cationic polymerizations, it can react with the initiator or propagating species.

    • Solution: Ensure the reaction system is thoroughly deoxygenated. For most applications, this involves several freeze-pump-thaw cycles. For highly sensitive living polymerizations, all manipulations should be performed in a high-purity glovebox or using Schlenk line techniques. See Protocol 2 .

  • Potential Cause 3: Impure Initiator or Solvent.

    • Explanation: The initiator may be partially decomposed, or the solvent may contain inhibiting impurities.

    • Solution: Recrystallize or distill the initiator if its purity is in doubt. Use freshly distilled, high-purity, anhydrous solvents appropriate for the chosen polymerization technique.

Problem 2: Premature Termination and/or a Broad Molecular Weight Distribution (High PDI).
  • Potential Cause 1: Chain Transfer Reactions.

    • Explanation: A growing polymer chain transfers its active center to another molecule (monomer, solvent, polymer, or impurity), terminating the chain and creating a new, smaller chain.[11] This is a significant issue in uncontrolled radical polymerizations and leads to a broad distribution of chain lengths.[5] The dimethylamino group itself can be a site for chain transfer.

    • Solution:

      • Employ a Living/Controlled Polymerization Technique: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are designed to suppress termination and chain transfer, yielding polymers with low PDI.[11]

      • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of chain transfer relative to propagation.

      • Choose a Non-reactive Solvent: Select a solvent that is known to have a low chain transfer constant.

  • Potential Cause 2: Slow Initiation (in Living Polymerizations).

    • Explanation: A key principle of living polymerization is that the rate of initiation must be much faster than the rate of propagation.[5] If initiation is slow or staggered, chains will start growing at different times, leading to a broad molecular weight distribution.

    • Solution: Ensure the chosen initiator is highly efficient for DMVA under the selected conditions. This may involve screening different initiators or adjusting the temperature to ensure rapid and complete initiation.

  • Potential Cause 3: Impurities.

    • Explanation: As mentioned in the FAQs, impurities, especially water in cationic systems, are potent terminating agents.[9]

    • Solution: Rigorous purification of the monomer, solvent, and initiator is essential. All glassware must be flame-dried or oven-dried under vacuum to remove adsorbed water.

Problem 3: Formation of Insoluble Gel (Crosslinking).
  • Potential Cause 1: Dimerization or Side Reactions at High Temperatures.

    • Explanation: At elevated temperatures, DMVA can undergo side reactions, such as dimerization through a [2+2] cycloaddition, or other reactions involving the aromatic ring that can create crosslinks.[12]

    • Solution: Conduct the polymerization at the lowest effective temperature. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive heat.

  • Potential Cause 2: Bifunctional Impurities.

    • Explanation: The monomer stock may be contaminated with trace amounts of divinyl compounds. Even a small amount of a divinyl impurity can act as a crosslinker, leading to gelation, especially at high monomer conversion.[13]

    • Solution: Analyze the monomer by ¹H NMR or GC-MS to check for such impurities. If present, fractional distillation under reduced pressure may be required for removal.

  • Potential Cause 3: Chain Transfer to Polymer.

    • Explanation: A growing radical chain can abstract a hydrogen atom from the backbone of an already formed polymer chain, creating a new radical site on the backbone.[14] This new site can then initiate the growth of a new chain, leading to a branched or crosslinked structure.

    • Solution: Keep the monomer concentration high relative to the polymer concentration (i.e., stop the reaction at lower conversion if possible). Using a controlled polymerization technique can also mitigate this issue.

Visualizing the Troubleshooting Process

The following diagram outlines a general workflow for diagnosing issues in DMVA polymerization.

TroubleshootingWorkflow start Polymerization Issue Observed p1 No / Very Slow Polymerization start->p1 p2 High PDI / Bimodal GPC start->p2 p3 Insoluble Gel Formed start->p3 c1a Inhibitor Present? p1->c1a c1b Oxygen Contamination? p1->c1b c1c Reagent Purity? p1->c1c c2a Chain Transfer? p2->c2a c2b Slow Initiation? p2->c2b c2c System Purity (H2O)? p2->c2c c3a High Temperature? p3->c3a c3b Bifunctional Impurity? p3->c3b c3c Chain Transfer to Polymer? p3->c3c s1a Purify Monomer (Protocol 1) c1a->s1a Yes s1b Degas System (Protocol 2) c1b->s1b Yes s1c Purify Reagents c1c->s1c Yes s2a Use Controlled Method (RAFT/ATRP) c2a->s2a Likely s2b Optimize Initiator/Temp c2b->s2b Likely c2c->s1c Yes s3a Lower Reaction Temp c3a->s3a Yes s3b Analyze & Purify Monomer Stock c3b->s3b Possible c3c->s2a Likely

References

long-term stability and storage conditions for N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyl-4-vinylaniline

A Guide to Long-Term Stability and Storage

Welcome to the technical support guide for this compound (CAS 2039-80-7). As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep understanding of the chemical principles governing the stability of this versatile monomer. This compound is a valuable building block in organic synthesis, particularly for developing polymers and advanced materials[1][2][3]. However, its unique structure, featuring both a reactive vinyl group and an electron-rich aniline ring, makes it susceptible to degradation if not handled and stored with precision[4]. This guide will equip you with the expertise to ensure its long-term stability and troubleshoot common issues, preserving the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries our team receives regarding the handling of this compound.

Q1: What are the ideal storage conditions for this compound?

The optimal storage conditions are designed to mitigate the two primary degradation pathways: polymerization of the vinyl group and oxidation of the dimethylamino group. For maximum shelf-life, the compound should be stored at -20°C under an inert nitrogen atmosphere . For short-term use or working aliquots, storage at 2-8°C is acceptable, but it must be sealed in a dry, inert environment . Always protect the container from light, as UV radiation can initiate polymerization.[5][6]

Q2: My this compound has turned yellow or brown. Is it still usable?

A color change from colorless or pale yellow to a more intense yellow or brown is a classic indicator of oxidation at the aniline nitrogen.[7] While minor discoloration may not affect all applications, it signifies the presence of impurities. For sensitive applications, such as polymerization reactions where catalysts can be poisoned, or in pharmaceutical synthesis where purity is paramount, we recommend purifying the material or using a fresh, unopened bottle. For less sensitive applications, its use may be acceptable, but a preliminary quality control check is strongly advised.

Q3: I've stored the vial in the refrigerator and now it's a solid. Has it degraded?

This is typically not a sign of degradation. This compound has a melting point of approximately 16.8°C.[8] Therefore, storage at 2-8°C will cause it to solidify. To use it, allow the vial to warm to room temperature gently until it becomes a homogeneous liquid. Before taking an aliquot, ensure the entire contents are melted and mixed to avoid concentration gradients.

Q4: What is the purpose of the TBC stabilizer mentioned in some product descriptions?

TBC, or tert-Butylcatechol, is a polymerization inhibitor.[9] It is added by manufacturers to scavenge free radicals that can initiate the polymerization of the vinyl group, thereby extending the product's shelf life. If you plan to distill the monomer, be aware that the inhibitor will be removed, and the purified product will be significantly less stable.

Q5: What type of container should I use for storing aliquots?

Always use amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from light, and the PTFE liner provides an inert sealing surface, preventing contamination and reaction with the cap material. Ensure the container is properly sealed to prevent exposure to air and moisture.[10][11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter.

Problem 1: Spontaneous Polymerization Observed
  • Symptoms: The sample's viscosity has noticeably increased, or you observe a gel-like or solid precipitate that does not melt upon gentle warming.

  • Causality: This is a clear sign of polymerization, where individual monomer units have linked together. This process is often initiated by exposure to heat, light, or contaminants (e.g., oxygen, metallic impurities) that can generate free radicals.[1][2] Once initiated, it can be difficult to stop.

  • Solution:

    • Do NOT use the material. Polymerized this compound will lead to inaccurate concentrations and failed reactions.

    • Segregate the vial. Mark it clearly to prevent accidental use.

    • Dispose of the material according to your institution's hazardous waste disposal procedures.[10]

    • Review your storage protocol. Ensure the material is stored away from light and heat sources and always under an inert atmosphere.

Problem 2: Inconsistent Results in Polymerization Reactions
  • Symptoms: You are experiencing variable reaction times, lower yields, or complete failure of your polymerization reactions when using an older bottle of this compound.

  • Causality: This issue often stems from two sources:

    • Oxidation: Byproducts from the oxidation of the dimethylamino group can interfere with or poison sensitive catalysts (e.g., in ATRP or RAFT polymerization).

    • Inhibitor Depletion: Over time, the added inhibitor (like TBC) can be consumed, leading to the formation of small oligomers in the bottle. These oligomers can alter the reaction kinetics.

  • Solution:

    • Perform a Quality Control Check. Use the protocol provided below (see Experimental Protocol: Purity Assessment by TLC) to assess the purity of your monomer.

    • Purify the Monomer. If minor impurities are detected, you can purify the monomer by passing it through a short column of basic alumina to remove the inhibitor and some oxidation byproducts. Note that the purified monomer must be used immediately as it will be highly prone to polymerization.

    • Use a Fresh Bottle. For critical experiments, the most reliable solution is to use a new, unopened bottle of high-purity monomer.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for assessing a questionable vial of this compound.

G start Inspect Vial of This compound check_physical What is the physical state? start->check_physical solid Solid / Crystalline check_physical->solid Solid liquid Liquid check_physical->liquid Liquid viscous Viscous / Gelled check_physical->viscous Viscous check_color What is the color? colorless Colorless to Pale Yellow check_color->colorless brown Yellow to Brown check_color->brown warm Gently warm to RT. Is it fully liquid? solid->warm liquid->check_color polymerized Likely Polymerized. DISCARD. viscous->polymerized tlc_check Perform TLC Purity Check (See Protocol) colorless->tlc_check brown->tlc_check warm->liquid Yes warm->polymerized No single_spot Single, clean spot? tlc_check->single_spot use Proceed with Experiment single_spot->use Yes purify Consider Purification or Use New Vial single_spot->purify No (streaking/multiple spots)

Caption: Troubleshooting workflow for stored this compound.

Quantitative Data Summary

For quick reference, the key storage and stability parameters are summarized below.

ParameterRecommended ConditionRationale
Long-Term Storage Temp. -20°CMinimizes both polymerization and oxidation rates.
Short-Term Storage Temp. 2-8°CSufficient for working stock, but below melting point.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of the aniline moiety.
Light Exposure Store in Amber Vials/Dark[5][10]Prevents light-induced free radical polymerization.
Recommended Inhibitor tert-Butylcatechol (TBC)[9]Scavenges free radicals to prevent polymerization.
Melting Point ~16.8 °C[8]Explains solidification at refrigerated temperatures.

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid and effective method to assess the purity of your this compound sample before use.

Objective: To qualitatively determine the presence of non-volatile impurities (e.g., oxidation byproducts, oligomers).

Materials:

  • This compound sample

  • TLC Plate (Silica gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: 9:1 Hexanes:Ethyl Acetate (v/v)

  • Capillary spotter or micropipette

  • UV lamp (254 nm)

  • Small vial and solvent for dilution (e.g., Dichloromethane)

Methodology:

  • Sample Preparation: Prepare a dilute solution of your this compound by dissolving ~1-2 µL in ~0.5 mL of dichloromethane.

  • Spotting: Using a capillary spotter, carefully spot a small amount of the diluted solution onto the baseline of the TLC plate. Keep the spot as small as possible.

  • Development: Place the spotted TLC plate into the developing chamber containing the 9:1 Hexanes:Ethyl Acetate mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • High Purity: A single, well-defined spot indicates a high degree of purity.

    • Impurity Detected: The presence of multiple spots, or significant streaking originating from the baseline, indicates the presence of impurities (likely oxidation products or oligomers). If impurities are detected, consider the "Inconsistent Results" troubleshooting guide above.

Visual Representation of Degradation Pathways

The primary routes of degradation for this compound are oxidation and polymerization.

G cluster_main This compound cluster_pathways cluster_results mol oxidation Oxidation (via Air/O₂) mol->oxidation polymerization Polymerization (via Light/Heat) mol->polymerization color_change Color Change (Yellow → Brown) oxidation->color_change solidification Increased Viscosity Solid Formation polymerization->solidification

Caption: Primary degradation pathways for this compound.

References

optimizing initiator concentration for N,N-Dimethyl-4-vinylaniline polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of N,N-Dimethyl-4-vinylaniline

A Guide to Optimizing Initiator Concentration

Welcome to the technical support center for advanced polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals working with the free-radical polymerization of this compound. As Senior Application Scientists, we understand that mastering the initiation step is critical to controlling the final properties of your polymer. This document provides in-depth, experience-driven answers to common challenges related to initiator concentration.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective initiators for the free-radical polymerization of this compound?

The choice of initiator is dictated by the desired polymerization method (e.g., solution, bulk) and reaction temperature. For this compound, a styrene derivative, the most common and reliable initiators are thermal azo initiators.

  • Azobisisobutyronitrile (AIBN): This is the most widely used initiator for vinyl monomers. It undergoes clean, first-order thermal decomposition to generate carbon-centered radicals and nitrogen gas, minimizing side reactions.[1] Its optimal temperature range is typically 60-80 °C.

  • Redox Initiation Systems: For polymerizations at lower temperatures (room temperature or below), a redox system is highly effective. A common example is the combination of an oxidant like Benzoyl Peroxide (BPO) or Ammonium Persulfate (APS) with a reducing agent (co-initiator).[2][3] Given that the monomer itself is an N,N-dimethylaniline derivative, it can potentially act as an accelerator in peroxide-based systems, a factor that must be carefully evaluated during optimization.[4]

Q2: How does initiator concentration fundamentally affect polymerization kinetics and the final polymer properties?

This is the most critical parameter to understand for controlling your experiment. The initiator concentration governs both the speed of the reaction and the final molecular weight of your polymer. The relationship is based on a few core principles of free-radical polymerization.[5]

  • Direct Proportionality to Rate: The rate of polymerization is directly proportional to the square root of the initiator concentration.[6] A higher initiator concentration generates more free radicals at a given time, leading to a greater number of simultaneously growing polymer chains and thus a faster consumption of monomer.[7]

  • Inverse Proportionality to Molecular Weight: The final molecular weight of the polymer is inversely related to the initiator concentration.[8] With more radicals being generated (high initiator concentration), the available monomer is divided among a larger number of growing chains. This results in each chain achieving a shorter length before termination, leading to a lower average molecular weight.[7][8] Conversely, a lower initiator concentration initiates fewer chains, allowing each one to grow longer, thereby increasing the average molecular weight.

Q3: What is a typical starting concentration range for an initiator like AIBN?

The optimal concentration is highly dependent on your specific goals for molecular weight and reaction time. However, a robust starting point for experimental optimization is to use an initiator concentration between 0.1 to 2.0 mol% relative to the monomer concentration.

For initial screening, we recommend setting up parallel reactions with concentrations at the low, middle, and high end of this range (e.g., 0.2 mol%, 0.5 mol%, and 1.0 mol%) to bracket the desired outcome.

Part 2: Troubleshooting Guide

Q4: My polymerization is extremely slow or fails to initiate entirely. What are the likely causes related to the initiator?

This is a common issue often traced back to one of three root causes:

  • Insufficient Active Initiator: The concentration may be too low, or the initiator itself may have degraded. AIBN, for instance, should be stored under refrigeration and recrystallized if its purity is in doubt. Always use freshly prepared initiator solutions for redox systems.[2]

  • Presence of Inhibitors: Free-radical polymerization is notoriously sensitive to oxygen. Dissolved oxygen in the monomer or solvent will scavenge the initial radicals, preventing polymerization. Ensure your reaction mixture is thoroughly deoxygenated (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 30-60 minutes).[2] Additionally, the monomer as supplied may contain inhibitors (like 4-tert-butylcatechol for styrenics) that must be removed, typically by passing it through a column of basic alumina.

  • Incorrect Temperature: Thermal initiators like AIBN have an optimal temperature range for decomposition. If the reaction temperature is too low, the rate of radical generation will be negligible. Confirm the recommended temperature for your specific initiator.

Q5: The polymerization is too fast and uncontrolled, leading to a poor polydispersity index (PDI). How can I fix this?

An uncontrolled, highly exothermic reaction is a classic sign of excessive initiator concentration. The large, rapid generation of radicals leads to a burst of polymerization, making it difficult to control temperature and resulting in chains of widely varying lengths (high PDI).

Solution: Systematically reduce the initiator concentration, often by 50% or more, until the reaction proceeds at a controlled and steady rate.

Q6: I'm getting inconsistent molecular weights and conversion rates between batches, even when I use the same protocol. What should I check?

Batch-to-batch inconsistency is frustrating and almost always points to subtle variations in procedure. Regarding the initiator, consider these points:

  • Initiator Weighing and Dispensing: Ensure you are weighing the initiator with sufficient precision. For small-scale reactions, it is best to create a stock solution of the initiator in the reaction solvent and add a precise volume, rather than trying to weigh milligram quantities directly.

  • Inconsistent Deoxygenation: The level of residual oxygen can vary if the deoxygenation procedure (e.g., sparging time) is not kept consistent. This variability will affect the initial stages of the reaction and the final outcome.

  • Initiator Activity: Never use old initiator stock solutions. Always prepare them fresh for each set of experiments to ensure consistent radical flux.[2]

Q7: My final polymer has a much lower molecular weight than I need. How do I adjust the initiator concentration to achieve a higher Mw?

This is a direct and predictable outcome of the principles discussed in Q2. A low molecular weight indicates that too many polymer chains were initiated relative to the amount of available monomer.

Solution: To increase the molecular weight, you must decrease the initiator concentration .[8] This will generate fewer initial radicals, meaning fewer chains will begin to grow. Each of these chains will then be able to propagate for a longer time before termination, consuming more monomer per chain and resulting in a higher average molecular weight.[7] We recommend a stepwise reduction, such as decreasing the concentration by 25-50% in subsequent experiments, until the target molecular weight is achieved.

Part 3: Experimental Protocols & Data

Protocol: Experimental Determination of Optimal AIBN Concentration

This protocol outlines a method for testing three different initiator concentrations to determine the optimal conditions for achieving your desired polymer properties.

1. Monomer Purification:

  • Pass this compound through a short column of basic alumina to remove any supplied inhibitors.

2. Reaction Setup:

  • Prepare three separate, dry Schlenk flasks suitable for polymerization.
  • Into each flask, add a magnetic stir bar and dissolve a precise amount of purified this compound (e.g., 5.0 g, 33.9 mmol) in an appropriate volume of an anhydrous solvent (e.g., 10 mL of Toluene or Dioxane).

3. Deoxygenation:

  • Seal each flask with a rubber septum.
  • Sparge the solution with dry argon or nitrogen gas for at least 30 minutes while stirring to ensure complete removal of dissolved oxygen.

4. Initiator Stock Solution:

  • Prepare a stock solution of AIBN in the same solvent. For example, dissolve 82.1 mg of AIBN in 10.0 mL of Toluene to get a 50 mM solution. This avoids weighing very small masses.

5. Initiation:

  • While maintaining a positive pressure of inert gas, use a gas-tight syringe to add the calculated volume of the AIBN stock solution to each flask to achieve your target mol% (e.g., 0.2, 0.5, and 1.0 mol%).
  • Example Calculation for 0.5 mol%: (0.005) * (33.9 mmol) = 0.170 mmol of AIBN needed. From a 50 mM stock, this requires 3.4 mL.

6. Polymerization:

  • Immerse the sealed flasks into a pre-heated oil bath set to the desired temperature (e.g., 70 °C).
  • Allow the polymerization to proceed for a set amount of time (e.g., 12 hours), ensuring consistent stirring.

7. Termination and Isolation:

  • Remove the flasks from the oil bath and cool them in an ice bath to quench the reaction.
  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol).
  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

8. Characterization:

  • Analyze the resulting polymers from each reaction for molecular weight (Mw, Mn) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC). Determine the conversion by gravimetric analysis.

Data Summary: Expected Impact of Initiator Concentration

The following table summarizes the expected trends when varying the initiator concentration for the free-radical polymerization of this compound.

ParameterLow [Initiator]Medium [Initiator]High [Initiator]Causality
Polymerization Rate (Rp) SlowModerateFastMore radicals lead to faster monomer consumption.[6]
Molecular Weight (Mw) HighMediumLowFewer chains grow longer, consuming more monomer per chain.[7][8]
Polydispersity Index (PDI) Low-ModerateLow-ModeratePotentially HighVery high rates can lead to loss of control and broader distributions.
Reaction Exotherm Low / ManageableModerateHigh / Potentially UncontrolledFaster polymerization releases heat more rapidly.

Part 4: Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Solvent_Deoxygenation Solvent & Monomer Deoxygenation (Sparge) Monomer_Purification->Solvent_Deoxygenation Reaction_Setup Assemble Reaction Under Inert Atmosphere Solvent_Deoxygenation->Reaction_Setup Initiator_Prep Prepare Initiator Stock Solution Initiator_Addition Inject Initiator Stock Solution Initiator_Prep->Initiator_Addition Reaction_Setup->Initiator_Addition Polymerization Polymerize at Constant Temperature Initiator_Addition->Polymerization Quench Quench Reaction (Cooling) Polymerization->Quench Isolation Isolate Polymer (Precipitation & Drying) Quench->Isolation Characterization Characterize Polymer (GPC, NMR, etc.) Isolation->Characterization

Caption: Experimental workflow for optimizing initiator concentration.

initiator_effect Initiator [Initiator] Concentration Radicals Number of Initial Free Radicals Initiator->Radicals Directly Proportional Rate Rate of Polymerization Radicals->Rate Increases Chains Number of Simultaneously Growing Polymer Chains Radicals->Chains Increases Length Average Polymer Chain Length Chains->Length Decreases Mw Final Polymer Molecular Weight (Mw) Length->Mw Directly Proportional

Caption: Relationship between initiator concentration and polymer properties.

References

troubleshooting guide for poor polymerization of N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Dimethyl-4-vinylaniline Polymerization

A Senior Application Scientist's Guide to Troubleshooting Poor Polymerization

Welcome to the technical support center for this compound (DMVA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the polymerization of this versatile monomer. As a substituted styrene, DMVA is prized for creating polymers with unique electronic and optical properties, but its specific chemical structure presents unique challenges. This guide provides in-depth, experience-driven solutions to common polymerization problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm seeing very low to no polymer yield. What are the most likely causes?

This is the most common issue encountered. Poor yield is typically traced back to one of three areas: monomer quality, reaction atmosphere, or initiation problems. Let's break down the causality.

Answer:

Poor or nonexistent polymerization of this compound can be frustrating. The root cause often lies in the purity of the monomer or the specifics of the reaction setup. The vinyl group is susceptible to inhibition, and the dimethylamino group can introduce side reactions if not handled correctly.[1]

A. Monomer Purity and Inhibitors:

  • The Problem: Commercial DMVA is often supplied with inhibitors like hydroquinone (HQ) or tert-butylcatechol (TBC) to prevent spontaneous polymerization during storage.[2] These inhibitors are highly efficient radical scavengers and must be removed before any polymerization attempt.

  • The Mechanism: Inhibitors work by reacting with and neutralizing the initial radicals generated by your initiator, effectively preventing the start of polymerization chain reactions. Until the inhibitor is fully consumed, no significant polymer formation will occur.

  • The Solution: You must pass the monomer through a column of activated basic alumina to remove the inhibitor immediately before use.

Protocol: Inhibitor Removal from this compound

  • Prepare the Column: Take a glass chromatography column and add a small plug of glass wool at the bottom.

  • Pack the Alumina: Add a sufficient amount of activated basic alumina (a 10-15 cm column height is usually adequate for treating 10-20 mL of monomer).

  • Equilibrate: Pre-wet the alumina with a small amount of anhydrous solvent (e.g., THF or toluene), and let it drain.

  • Load the Monomer: Gently add the DMVA monomer to the top of the column and allow it to percolate through the alumina under gravity.

  • Collect the Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask, preferably under an inert atmosphere. Use it immediately, as spontaneous polymerization can occur without the inhibitor.[3]

B. Oxygen Inhibition:

  • The Problem: Dissolved oxygen in your monomer or solvent is a potent inhibitor of free-radical polymerization.

  • The Mechanism: Molecular oxygen (O₂) is a diradical and readily reacts with the radical initiator or the growing polymer chain radicals, forming stable peroxide species that terminate the polymerization process.

  • The Solution: The entire polymerization system must be deoxygenated. This is achieved by purging the reaction mixture with an inert gas (Argon or Nitrogen) or by performing several freeze-pump-thaw cycles.

C. Initiator Issues:

  • The Problem: The initiator may not be decomposing effectively to generate radicals, or you may be using an inappropriate concentration.

  • The Mechanism: Radical initiators require a specific amount of energy (thermal or photochemical) to cleave homolytically and form radicals. If the temperature is too low for your chosen thermal initiator, radical generation will be negligible. Conversely, an excessively high concentration can lead to premature termination and low molecular weight.[4][5]

  • The Solution: Ensure your reaction temperature is appropriate for the initiator's half-life. A good starting point is a temperature where the initiator's half-life is around 1-10 hours.

Question 2: My polymerization works, but the resulting polymer has a very low molecular weight and a broad polydispersity index (PDI). How can I fix this?

Answer:

Achieving high molecular weight with controlled polydispersity is key for many applications. Low molecular weight is typically a result of excessive chain termination or chain transfer events.

A. Initiator Concentration:

  • The Causality: The final molecular weight of a polymer in a free-radical polymerization is inversely proportional to the square root of the initiator concentration.[5] A high concentration of initiator generates a large number of radicals simultaneously. This increases the probability that growing chains will terminate by coupling with another radical rather than propagating by adding more monomer units, resulting in shorter chains.

  • The Solution: Decrease the initiator concentration. A typical starting range is 0.1 to 1.0 mol% relative to the monomer. Systematically lowering the concentration should lead to an increase in molecular weight.

InitiatorTypical Concentration (mol% to monomer)Effect of Increasing Concentration
AIBN (Azobisisobutyronitrile)0.1 - 1.0 mol%Decreases Molecular Weight, Increases Rate[5]
BPO (Benzoyl Peroxide)0.1 - 1.0 mol%Decreases Molecular Weight, Increases Rate[4][6]

B. Chain Transfer Agents:

  • The Causality: Impurities in the monomer or solvent can act as chain transfer agents. These agents terminate a growing polymer chain by donating an atom (often hydrogen) and creating a new, often less reactive, radical. Solvents like alcohols or thiols are known chain transfer agents. The N,N-dimethylamino group itself can potentially participate in chain transfer reactions under certain conditions.

  • The Solution: Use high-purity, anhydrous solvents specifically designated for polymerization or HPLC grade.[7] If chain transfer is inherent to your system, you may need to explore controlled polymerization techniques like RAFT or ATRP for better molecular weight control.[8]

C. Reaction Temperature:

  • The Causality: Higher temperatures increase the rate of both initiation and propagation. However, they also significantly increase the rate of chain transfer and other side reactions, which can limit the final molecular weight.

  • The Solution: Run the polymerization at the lowest effective temperature for your chosen initiator. For example, with AIBN, reactions are typically run between 60-80 °C.

Question 3: The polymerization reaction is uncontrolled, proceeding almost explosively, or setting into a gel very quickly. What is happening?

Answer:

This dangerous situation is known as autoacceleration or the Trommsdorff-Norrish effect (gel effect).[3][9] It is characteristic of bulk or highly concentrated solution polymerizations of styrenic and acrylic monomers.

  • The Mechanism: As polymerization proceeds, the viscosity of the reaction medium increases dramatically. This high viscosity severely restricts the mobility of large growing polymer chains. While small monomer molecules can still diffuse to the active chain ends to propagate, the large polymer radicals can no longer easily diffuse to find each other and terminate.[3][10] The result is a drastic decrease in the termination rate while propagation continues, leading to a rapid, exothermic, and often uncontrollable increase in the polymerization rate.

  • The Solution:

    • Use a Solvent: The most effective way to control the gel effect is to conduct the polymerization in a solution. The solvent keeps the viscosity lower, allowing polymer chains to remain mobile and terminate at a more controlled rate.[3] Suitable solvents include toluene, THF, or dioxane.

    • Lower the Monomer Concentration: Start with a lower monomer concentration (e.g., 20-50 wt%).

    • Ensure Adequate Heat Transfer: Use a reaction vessel with a high surface-area-to-volume ratio and ensure efficient stirring and temperature monitoring to dissipate the heat of polymerization. The polymerization of styrene is highly exothermic.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues with DMVA polymerization.

Caption: A logical workflow for troubleshooting common DMVA polymerization issues.

Question 4: What is the basic mechanism of this reaction, and where can things go wrong?

Answer:

Understanding the fundamental steps of free-radical polymerization helps in diagnosing problems. The process consists of three main stages: initiation, propagation, and termination.

G Initiator Initiator (I) Radical 2R• Initiator->Radical Initiation (Heat/Light) GrowingChain1 R-M• Radical->GrowingChain1 Propagation (Chain Start) Oxygen O₂ (Inhibitor) Radical->Oxygen Inhibition Monomer Monomer (M) GrowingChain2 R-M(n)-M• GrowingChain1->GrowingChain2 + (n)M GrowingChain1->Oxygen Inhibition DeadPolymer Dead Polymer GrowingChain2->DeadPolymer Termination (Coupling, etc.)

Caption: Simplified mechanism of free-radical polymerization showing key failure points.

  • Initiation: A radical initiator (e.g., AIBN) decomposes under heat or UV light to form primary radicals (R•). This is where insufficient heat or an expired initiator can halt the process before it starts.

  • Propagation: The primary radical attacks the vinyl group of a DMVA monomer, forming a new radical. This new radical then continues to add more monomer units, rapidly growing the polymer chain.

  • Termination: The growth of a polymer chain stops when two radicals react with each other (combination or disproportionation) or when they react with an inhibitor (like oxygen or residual TBC).[11] This is the step most affected by high radical concentrations (from too much initiator) or impurities.

References

Technical Support Center: Poly(N,N-Dimethyl-4-vinylaniline) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with poly(N,N-Dimethyl-4-vinylaniline). This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you precisely control the molecular weight of your polymers, a critical parameter for many advanced applications.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: My molecular weight is consistently higher than targeted and the polydispersity is broad (>1.5) in my free-radical polymerization.

Possible Causes and Solutions:

  • Low Initiator Concentration: An insufficient amount of initiator will generate fewer radical chains, leading to each chain propagating for a longer time and consuming more monomer, resulting in a higher molecular weight.

    • Solution: Increase the initiator concentration relative to the monomer. A higher initial radical concentration will lead to the formation of more polymer chains, and consequently, a lower average molecular weight.[1] This is a fundamental principle of free-radical polymerization.[2]

  • Absence of a Chain Transfer Agent (CTA): Without a CTA, the molecular weight is primarily determined by the rates of initiation, propagation, and termination. This often leads to poor control.

    • Solution: Introduce a chain transfer agent, such as a thiol (e.g., dodecanethiol) or carbon tetrabromide. CTAs effectively terminate a growing polymer chain and initiate a new one, thereby lowering the overall molecular weight. The molecular weight can be controlled by adjusting the [Monomer]/[CTA] ratio.[1][2]

  • High Reaction Temperature: Higher temperatures can increase the rate of propagation more significantly than the rate of initiation, leading to higher molecular weights.

    • Solution: Lower the reaction temperature. This will decrease the overall rate of polymerization but can provide better control over the molecular weight.

Issue 2: I'm attempting a controlled radical polymerization (ATRP or RAFT) of this compound, but the reaction is uncontrolled, showing a broad molecular weight distribution.

Possible Causes and Solutions:

  • For ATRP:

    • Ligand-Copper Complex Issues: The nitrogen on the aniline group of the monomer can compete with the desired ligand for coordination to the copper catalyst. This can destabilize the catalyst complex and lead to a loss of control.

      • Solution: Use a ligand that forms a very stable complex with copper, such as a multidentate amine ligand (e.g., Me6TREN). It may also be beneficial to use a less coordinating solvent to minimize competition. Some studies on similar monomers like N,N-dimethylacrylamide have shown that even with optimal ligands, control can be challenging due to interactions between the polymer/monomer and the catalyst.[3]

    • Initiator Inefficiency: The chosen initiator may not be efficiently initiating the polymerization.

      • Solution: Ensure you are using an initiator with a halogen that is appropriate for the copper catalyst (e.g., a bromine-based initiator for a CuBr-based catalyst system). The initiator should also be soluble and stable under the reaction conditions.

  • For RAFT:

    • Inappropriate RAFT Agent: The choice of RAFT agent is crucial and is dependent on the monomer. The dimethylamino group can influence the reactivity of the vinyl group.

      • Solution: For styrenic monomers, dithiocarbamates or trithiocarbonates are often effective RAFT agents.[4] Experiment with different RAFT agents to find one that provides good control over the polymerization of this compound. The goal is to have a high chain transfer constant.

    • Low Chain-End Fidelity: The RAFT end-group may be lost during the polymerization, leading to a loss of control.

      • Solution: Ensure high purity of all reagents (monomer, initiator, RAFT agent, and solvent). Oxygen should be rigorously excluded from the reaction mixture as it can lead to side reactions that destroy the RAFT end-group.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing poly(this compound) with a predetermined molecular weight and narrow polydispersity?

A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is generally the most robust and versatile method for achieving a controlled polymerization of styrenic monomers like this compound.[4][5][6] RAFT polymerization is tolerant of a wide range of functional groups and can be performed under various reaction conditions. By carefully selecting the RAFT agent and controlling the [Monomer]/[RAFT Agent] ratio, you can target specific molecular weights with low polydispersity (typically < 1.3).

Q2: Can I use anionic polymerization to control the molecular weight of poly(this compound)?

A2: While anionic polymerization can produce polymers with very narrow molecular weight distributions, it is extremely sensitive to impurities and functional groups.[7] The dimethylamino group on the monomer could potentially interfere with the anionic polymerization by reacting with the anionic initiator or the propagating chain end. Therefore, while theoretically possible with highly purified reagents and stringent reaction conditions, it is generally more challenging than controlled radical polymerization methods for this particular monomer.

Q3: How does the solvent affect the molecular weight control during the polymerization of this compound?

A3: The choice of solvent can significantly impact the polymerization. In free-radical polymerization, the solvent can act as a chain transfer agent, which would lower the molecular weight.[1] In controlled radical polymerizations like ATRP, the solvent can affect the solubility and stability of the catalyst complex.[7] For RAFT polymerization, the solvent should be chosen to dissolve all components of the reaction and should not react with the radical species. Common solvents for the polymerization of styrenic monomers include toluene, dioxane, and DMF.

Q4: What are the key parameters to control for achieving a target molecular weight in conventional free-radical polymerization?

A4: The key parameters to control are:

  • [Monomer]/[Initiator] Ratio: A lower ratio will result in a lower molecular weight.[1]

  • [Monomer]/[Chain Transfer Agent] Ratio: This is the most effective way to control molecular weight in conventional free-radical polymerization. A lower ratio leads to a lower molecular weight.[2]

  • Temperature: Higher temperatures generally lead to higher molecular weights, but also increase the rate of side reactions.

  • Monomer Conversion: In conventional free-radical polymerization, the molecular weight can change as the monomer is consumed. It is often best to stop the reaction at a specific conversion to obtain the desired molecular weight.

Experimental Protocols

Protocol 1: Controlled Molecular Weight Synthesis via RAFT Polymerization

This protocol provides a general procedure for the RAFT polymerization of this compound to achieve a target molecular weight with a narrow polydispersity.

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent).

  • Azobisisobutyronitrile (AIBN) (initiator).

  • Anhydrous toluene (solvent).

  • Schlenk flask and nitrogen line.

Procedure:

  • Target Molecular Weight Calculation: Determine the desired degree of polymerization (DP). The molecular weight will be approximately DP * (molecular weight of monomer) + (molecular weight of RAFT agent). The ratio of monomer to RAFT agent will determine the DP.

  • Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in toluene. The typical molar ratio of [RAFT agent]/[AIBN] is between 5 and 10.

  • Degassing: Add the purified this compound to the flask. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Monitoring: Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane. Filter and dry the polymer under vacuum.

  • Characterization: Determine the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

ParameterValue
Target Mn ( g/mol ) 10,000
[Monomer] (M) 1.0
[Monomer]/[RAFT Agent] 68
[RAFT Agent]/[AIBN] 5
Temperature (°C) 70
Solvent Toluene
Protocol 2: Molecular Weight Control in Conventional Free-Radical Polymerization using a Chain Transfer Agent

This protocol describes how to control the molecular weight of poly(this compound) using a chain transfer agent.

Materials:

  • This compound (monomer).

  • 1-Dodecanethiol (Chain Transfer Agent, CTA).

  • Azobisisobutyronitrile (AIBN) (initiator).

  • Toluene (solvent).

  • Round bottom flask with a condenser and nitrogen inlet.

Procedure:

  • Reagent Calculation: Determine the desired [Monomer]/[CTA] ratio. A lower ratio will result in a lower molecular weight.

  • Reaction Setup: In a round bottom flask, dissolve the monomer, CTA, and AIBN in toluene.

  • Degassing: Bubble nitrogen through the solution for at least 30 minutes to remove oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.

  • Reaction Time: Allow the polymerization to proceed for a set amount of time. The molecular weight will be influenced by the final monomer conversion.

  • Purification: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

  • Characterization: Analyze the molecular weight and polydispersity using GPC.

ParameterValue
[Monomer] (M) 1.0
[Monomer]/[CTA] 50
[Monomer]/[Initiator] 100
Temperature (°C) 70
Solvent Toluene

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Chain Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R Initiating Radical (R•) I->R Δ Pn Propagating Chain (Pn•) R->Pn + M M Monomer (M) Pn->Pn RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn->RAFT_agent + Adduct Intermediate Radical Adduct Pn->Adduct Dead_Polymer Dead Polymer Pn->Dead_Polymer Termination RAFT_agent->Adduct Intermediate Dormant Species (Pn-S-C(=S)Z) Intermediate->Pn Reactivation Adduct->Intermediate

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.

MW_Control_FRP Parameters Controllable Parameters Initiator_Conc [Initiator] Parameters->Initiator_Conc CTA_Conc [Chain Transfer Agent] Parameters->CTA_Conc Temp Temperature Parameters->Temp Molecular_Weight Molecular Weight Initiator_Conc->Molecular_Weight Inverse Relationship CTA_Conc->Molecular_Weight Inverse Relationship Temp->Molecular_Weight Direct Relationship

Caption: Factors influencing molecular weight in free-radical polymerization.

References

improving the yield and purity of N,N-Dimethyl-4-vinylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-vinylaniline. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yield and purity of your final product. This compound is a versatile building block in organic synthesis, particularly as a key intermediate for pharmaceuticals and advanced materials.[1][2] Its reactive vinyl group and electron-donating dimethylamino moiety make it highly valuable but also present unique synthetic challenges.[3]

I. General Considerations & Key Challenges

The synthesis of this compound typically involves the formation of the vinyl group on the aniline ring. Common methods include the Wittig reaction, Heck reaction, or dehydration of the corresponding alcohol. Each method has its own set of potential pitfalls that can lead to low yields and impure products. The high reactivity of the vinyl group also makes the final product susceptible to polymerization, requiring careful handling and storage.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

A. Wittig Reaction Route

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones.[5][6] In the context of this compound synthesis, the reaction would involve reacting 4-formyl-N,N-dimethylaniline with a methylidene phosphorane.

Question 1: I am getting a very low yield in my Wittig reaction. What are the possible causes and how can I improve it?

Answer:

Low yields in the Wittig reaction for the synthesis of this compound can stem from several factors related to the electron-rich nature of the starting aldehyde and the stability of the ylide.

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the ylide.

    • Base Selection: The choice of base is crucial. For non-stabilized ylides like methylenetriphenylphosphorane (Ph3P=CH2), a strong base is required.[7] Common choices include n-butyllithium (n-BuLi) or sodium amide (NaNH2).[5][7] If you are using a weaker base, the deprotonation may be incomplete.

    • Reaction Conditions: Ensure anhydrous conditions, as the strong bases used will react with any water present. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide.

  • Reduced Reactivity of the Aldehyde: The starting material, 4-formyl-N,N-dimethylaniline, is an electron-rich aromatic aldehyde. The electron-donating dimethylamino group can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic ylide.[7]

    • Reaction Temperature and Time: Consider increasing the reaction temperature or extending the reaction time to facilitate the reaction between the less electrophilic aldehyde and the ylide. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Steric Hindrance: While less of an issue with formaldehyde-derived ylides, steric hindrance around the carbonyl group can impede the reaction.[8] Ensure that your reaction setup allows for efficient mixing.

  • Side Reactions: The labile nature of aldehydes can lead to side reactions like oxidation or polymerization, especially under prolonged reaction times or elevated temperatures.[5]

Troubleshooting Workflow for Low Yield in Wittig Reaction:

G start Low Yield in Wittig Reaction check_ylide Verify Efficient Ylide Formation start->check_ylide check_aldehyde_reactivity Address Aldehyde Reactivity start->check_aldehyde_reactivity check_conditions Optimize Reaction Conditions start->check_conditions purification_issues Investigate Purification Losses start->purification_issues base_choice Use a Stronger Base (e.g., n-BuLi, NaNH2) check_ylide->base_choice anhydrous Ensure Anhydrous Conditions check_ylide->anhydrous inert_atm Use Inert Atmosphere (N2, Ar) check_ylide->inert_atm increase_temp Increase Reaction Temperature check_aldehyde_reactivity->increase_temp prolong_time Extend Reaction Time (Monitor by TLC) check_aldehyde_reactivity->prolong_time solvent_choice Consider Solvent Polarity check_conditions->solvent_choice reagent_quality Check Reagent Purity check_conditions->reagent_quality optimize_chromatography Optimize Chromatography purification_issues->optimize_chromatography distillation Consider Vacuum Distillation purification_issues->distillation

Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.

Question 2: My final product after the Wittig reaction is impure. What are the likely byproducts and how can I remove them?

Answer:

Impurities in the Wittig reaction often arise from the reagents and side reactions. The major byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove completely.

Common Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Triphenylphosphine oxide (TPPO) Stoichiometric byproduct of the Wittig reaction.- Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization of the desired product from a suitable solvent system. \n - Chromatography: Column chromatography on silica gel is a common method. However, TPPO can sometimes co-elute with the product. A careful selection of the eluent system is necessary. \n - Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane, while the product remains in solution.[9]
Unreacted Aldehyde Incomplete reaction.- Column Chromatography: The aldehyde will have a different polarity than the vinylaniline product and can be separated by column chromatography.
Phosphonium Salt Incomplete ylide formation or excess reagent.- Aqueous Wash: Phosphonium salts are typically water-soluble and can be removed by an aqueous workup.
Polymerized Product The vinyl group is prone to polymerization.- Inhibition: Use a polymerization inhibitor like tert-butylcatechol (TBC) during workup and storage.[10] \n - Purification: Removal of oligomers can be difficult and may require careful chromatography or distillation.

Purification Protocol for this compound:

  • Quenching: After the reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Due to the basic nature of the aniline, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on the column.[11]

    • Vacuum Distillation: If the product is a liquid, vacuum distillation can be an effective purification method, especially for removing less volatile impurities.

B. Heck Reaction Route

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that can be used to synthesize styrenes from aryl halides and alkenes.[12] For this compound, this would involve the reaction of a 4-halo-N,N-dimethylaniline with ethylene or a vinyl equivalent.

Question 3: I am observing low conversion and the formation of byproducts in my Heck reaction. How can I optimize the reaction?

Answer:

Optimizing the Heck reaction for styrene synthesis requires careful consideration of the catalyst system, base, solvent, and reaction conditions.

Key Optimization Parameters:

  • Catalyst System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)2) is a common and effective catalyst precursor.[13]

    • Ligand: The choice of phosphine ligand is critical. For electron-rich anilines, bulky and electron-rich ligands can be beneficial.

  • Base: The base plays a crucial role in the catalytic cycle.

    • Inorganic Bases: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are frequently used.[13]

    • Organic Bases: Triethylamine (NEt3) or other hindered amines can also be employed.

  • Solvent: The solvent can significantly influence the reaction rate and selectivity.

    • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) are often good choices.[12]

  • Reaction Temperature: The Heck reaction typically requires elevated temperatures to proceed at a reasonable rate. Optimization of the temperature is crucial to balance reaction speed with potential side reactions.

Common Side Reactions and Their Prevention:

  • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Using a well-defined catalyst and optimized temperature can minimize this.

  • Isomerization of the Alkene: While less of a concern with a simple vinyl group, isomerization can be an issue with more complex alkenes.

  • Reduction of the Aryl Halide: This can lead to the formation of N,N-dimethylaniline as a byproduct.

General Protocol for an Optimized Heck Reaction:

  • To a reaction vessel under an inert atmosphere, add the 4-halo-N,N-dimethylaniline, palladium catalyst, and ligand.

  • Add the solvent and the base.

  • Introduce the alkene (if gaseous, bubble through the solution).

  • Heat the reaction mixture to the optimized temperature and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.

  • Purify the product by column chromatography or vacuum distillation.

C. Product Stability and Purification

Question 4: My purified this compound turns yellow and viscous over time. What is happening and how can I prevent it?

Answer:

The vinyl group in this compound is highly susceptible to polymerization, especially in the presence of light, heat, or radical initiators.[4] The yellowing and increase in viscosity are signs of oligomerization or polymerization.

Stabilization and Storage:

  • Use of Inhibitors: Commercial this compound is often supplied with a stabilizer like tert-butylcatechol (TBC).[10] If you are synthesizing and purifying the compound, it is highly recommended to add a small amount of a radical inhibitor (e.g., TBC or hydroquinone) to the purified product.

  • Storage Conditions: Store the purified compound at low temperatures (2-8 °C is recommended), in the dark, and under an inert atmosphere to minimize polymerization.

Purification of Anilines:

Anilines can be challenging to purify by silica gel chromatography due to their basicity, which can cause streaking and poor separation.[11]

Tips for Chromatographic Purification:

  • Addition of a Base: Adding a small amount of a non-nucleophilic base like triethylamine (1-2%) to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation.[11]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) as the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for this compound: Wittig or Heck?

A1: The "better" route depends on the available starting materials, scale, and desired purity.

  • Wittig Reaction: This is a very reliable method for forming the C=C bond with high regioselectivity.[8] The starting materials (4-formyl-N,N-dimethylaniline and a methylphosphonium salt) are readily available. The main drawback is the formation of stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.

  • Heck Reaction: This is a powerful, atom-economical reaction. However, it requires an aryl halide as a starting material and can be more sensitive to reaction conditions. Optimization of the catalyst system and other parameters is often necessary.

Q2: Can I use a different base for the Wittig reaction, like potassium tert-butoxide (KOtBu)?

A2: Yes, potassium tert-butoxide is a strong base and can be used to generate the ylide. The choice of base and counterion (e.g., Li+, Na+, K+) can sometimes influence the stereoselectivity of the Wittig reaction, although for the formation of a terminal alkene, this is not a concern.[7][14]

Q3: My NMR spectrum shows some unidentifiable peaks after purification. What could they be?

A3: Besides the common impurities already discussed, other possibilities include:

  • Solvent Residues: Ensure your product is thoroughly dried under vacuum.

  • Oligomers: Small amounts of dimers or trimers may have formed.

  • Isomers: Depending on the synthetic route, there might be trace amounts of isomeric byproducts. Careful analysis of 2D NMR spectra could help in their identification.

Q4: Is this compound commercially available?

A4: Yes, this compound is commercially available from various chemical suppliers.[15] For many applications, purchasing the compound may be more time and cost-effective than in-house synthesis, especially if high purity is required. Commercial products are typically supplied with stabilizers to ensure a longer shelf life.[10]

IV. Experimental Protocols

Detailed Protocol for Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexanes)

  • 4-formyl-N,N-dimethylaniline

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Ylide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel over 30 minutes. The solution will typically turn a characteristic color (e.g., orange or deep red), indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Wittig Reaction:

    • Dissolve 4-formyl-N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight to go to completion.

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine).

    • Add a small amount of a stabilizer (e.g., TBC) to the purified product.

V. Visualization of the Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Ph3P+-CH3 Br- Ylide Ph3P=CH2 Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane [2+2] Cycloaddition Intermediate Ylide->Oxaphosphetane Aldehyde 4-(Me2N)C6H4CHO Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Wittig reaction for the synthesis of this compound.

VI. References

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. --INVALID-LINK--

  • The Role of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. --INVALID-LINK--

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC - NIH. --INVALID-LINK--

  • Wittig Reaction. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Wittig Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • ChemScene | this compound,98% (stabilized with TBC) | 1G. Fisher Scientific. --INVALID-LINK--

  • Mastering Organic Synthesis: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--

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  • This compound 2039-80-7 wiki. Guidechem. --INVALID-LINK--

  • Does aniline stick in columns during column chromatography?. ResearchGate. --INVALID-LINK--

  • CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine. CymitQuimica. --INVALID-LINK--

  • The Wittig reaction. Lumen Learning. --INVALID-LINK--

  • This compound | 2039-80-7. Tokyo Chemical Industry Co., Ltd.--INVALID-LINK--

  • This compound | 2039-80-7. ChemicalBook. --INVALID-LINK--

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. --INVALID-LINK--

  • This compound | 2039-80-7. Sigma-Aldrich. --INVALID-LINK--

  • Mastering Organic Synthesis: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--

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  • The Role of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--

  • CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine. CymitQuimica. --INVALID-LINK--

  • Does aniline stick in columns during column chromatography?. ResearchGate. --INVALID-LINK--

  • CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine. CymitQuimica. --INVALID-LINK--

  • This compound | 2039-80-7. Tokyo Chemical Industry Co., Ltd.--INVALID-LINK--

  • This compound | 2039-80-7. ChemicalBook. --INVALID-LINK--

  • This compound | 2039-80-7. Sigma-Aldrich. --INVALID-LINK--

  • 4,4'-VINYLIDENEBIS(N,N-DIMETHYLANILINE) synthesis. ChemicalBook. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Alternative Monomers for High-Performance Conductive Polymers Beyond N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N-Dimethyl-4-vinylaniline is a functional monomer prized for creating polymers with valuable hole-transporting properties. However, the expanding landscape of organic electronics—from flexible sensors to advanced solar cells—demands a broader palette of materials with enhanced conductivity, superior processability, and greater environmental stability. This guide provides an in-depth comparison of viable alternative monomers to this compound. We move beyond a simple listing of options to deliver a scientifically grounded analysis, comparing classical monomers like aniline and thiophene with functionalized vinylaniline analogues. Each section is supported by experimental data, detailed synthesis protocols, and an expert perspective on the causal relationships between monomer structure and final polymer performance. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select and develop next-generation conductive polymers.

The Benchmark: Understanding this compound

This compound is a bifunctional molecule featuring a polymerizable vinyl group and a redox-active N,N-dimethylaniline moiety.[1] Its primary utility stems from its ability to form polymers, typically via radical polymerization of the vinyl group, that serve as effective hole-transporting materials (HTMs).[2][3] The nitrogen lone pair on the aniline derivative provides the necessary electronic character for hole conduction.

However, reliance on a single monomer presents limitations:

  • Limited Conductivity: While effective as an HTM, polymers derived from it are not typically as conductive as bulk conductive polymers like polyaniline (PANI) or PEDOT.

  • Processability: Solubility and film-forming properties can be application-specific and may require significant optimization.

  • Functionalization: The N,N-dimethyl groups are relatively inert, offering few opportunities for post-polymerization modification.

The quest for alternatives is driven by the need to tune properties such as conductivity, solubility, energy levels, and stability to meet the rigorous demands of modern electronic and biomedical applications.

A Comparative Analysis of Alternative Monomers

The selection of a monomer is the most critical decision in designing a conductive polymer. It dictates the polymerization mechanism, the polymer's electronic and physical properties, and its ultimate application. Below, we compare key alternatives, categorized by their structural and functional relationships to this compound.

Aniline: The Archetypal Conductive Polymer Monomer

Aniline is arguably the most studied monomer for conductive polymers, yielding polyaniline (PANI).[4] Unlike vinylaniline derivatives, aniline polymerizes through an oxidative coupling mechanism, creating a conjugated backbone of repeating aniline units.[5]

  • Properties & Performance: PANI is renowned for its high conductivity in its doped (emeraldine salt) form, excellent environmental stability, and unique pH-switching behavior.[6][7] Its electrical and optical properties can be tuned through the doping-dedoping process.

  • Advantages over this compound:

    • Significantly higher intrinsic conductivity.

    • Directly conjugated backbone leads to superior charge transport.

    • Extensive body of research and well-established synthesis methods.

  • Limitations: A major drawback of PANI is its poor processability; it is often insoluble in common organic solvents, which complicates device fabrication.[8]

Functional Aniline Derivatives: Enhancing Solubility and Functionality

To overcome the processability issues of PANI, researchers have introduced various functional groups onto the aniline ring.

  • Alkyl-Substituted Anilines (e.g., 2-(1-methylbut-1-en-1-yl)aniline):

    • Rationale: Incorporating bulky alkyl groups at the ortho position of the aniline ring disrupts the intermolecular packing of the polymer chains.[9] This steric hindrance reduces crystallinity and significantly improves solubility in common organic solvents like NMP, DMF, and even chloroform.[8]

    • Performance: The resulting polymers can be solution-processed into uniform thin films, a critical advantage for sensor and coating applications.[8][9] However, this improved solubility may come at the cost of slightly reduced conductivity compared to pristine PANI due to the disruption of π-π stacking.

  • Acid-Substituted Anilines (e.g., 3-aminobenzoic acid):

    • Rationale: The inclusion of acidic functional groups can induce self-doping and improve dispersibility in aqueous or polar media.

    • Performance: Copolymers of aniline and acid-substituted anilines can form stable nanoblends and composites, offering a route to biodegradable or biocompatible conductive materials.[10]

Vinyl Aniline Analogues: A Direct Structural Alternative

4-Vinylaniline (also known as 4-aminostyrene) is the most direct analogue to this compound, lacking only the N-methyl groups.[11]

  • Properties & Performance: The primary amine group in poly(4-vinylaniline) is highly versatile. It enhances adhesion, provides a site for post-polymerization functionalization (e.g., covalent immobilization of biomolecules), and can be protonated to influence the polymer's electronic properties.[11][12]

  • Advantages over this compound:

    • Chemical Reactivity: The primary amine is more reactive than the tertiary amine, opening up a wider range of chemical modifications.[12]

    • Potential for Crosslinking: The amine group can act as a nucleophile, enabling cross-linking reactions to create robust polymer networks.[11]

  • Limitations: Similar to its N,N-dimethylated counterpart, the conductivity is primarily based on the properties of the pendant aniline groups rather than a fully conjugated backbone.

Heterocyclic Monomers: The High-Conductivity Champions

For applications demanding the highest levels of conductivity and stability, heterocyclic monomers are the undisputed leaders.

  • Thiophene and its Derivatives (e.g., 3,4-ethylenedioxythiophene, EDOT):

    • Rationale: Polythiophene (PTh) and its derivatives are mainstays in the field of organic electronics.[7] EDOT is particularly noteworthy as the monomer for PEDOT, a polymer with exceptional conductivity, optical transparency, and stability.[6]

    • Performance: When combined with a polyanion like polystyrene sulfonate (PSS), PEDOT:PSS forms a highly conductive, water-dispersible hole-transport layer that is a benchmark in organic solar cells and OLEDs.[6][13]

    • Limitations: The primary drawback of the standard PEDOT:PSS formulation is its acidity and hygroscopicity, which can degrade the stability of adjacent layers in a device.[2] This has spurred research into alternative dopants and formulations.

Experimental Protocols: From Monomer to Polymer

The trustworthiness of any material lies in its reproducible synthesis. The following protocols are self-validating systems, with clear indicators of reaction progress and success.

Protocol: Chemical Oxidative Polymerization of Aniline

This protocol describes the synthesis of the highly conductive emeraldine salt form of polyaniline.

  • Monomer Preparation: Dissolve 5 ml of freshly distilled aniline in 50 mL of 1 M HCl solution in a beaker. Stir the solution at a low temperature (0-5 °C) using an ice bath. The low temperature is critical to control the reaction rate and promote para-coupling, leading to a more linear and conductive polymer.

  • Oxidant Preparation: In a separate beaker, dissolve 0.65 g of ammonium persulfate (APS) in 50 mL of 1 M HCl. Stir until fully dissolved.

  • Polymerization: Add the APS solution dropwise to the chilled aniline solution while stirring continuously. A successful reaction is indicated by a color change in the solution, eventually turning to a dark green, which signifies the formation of the emeraldine salt form of polyaniline.[5]

  • Reaction Completion: Continue stirring the reaction mixture for 2-4 hours at low temperature to ensure high molecular weight polymer formation.

  • Purification: Filter the resulting dark green precipitate and wash it extensively with 1 M HCl to remove unreacted monomer and oligomers. Follow with a wash using methanol or acetone until the filtrate is colorless.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

Protocol: Electrochemical Polymerization of Aniline

This method is ideal for creating uniform, thin films of PANI directly onto a conductive substrate.

  • Electrolyte Preparation: Prepare a solution containing 0.1 M aniline and 0.5 M H₂SO₄ in deionized water.[14]

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use the desired conductive substrate (e.g., glassy carbon, ITO-coated glass) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[14]

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potential sweep using cyclic voltammetry, typically between -0.2 V and +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s.[14]

  • Film Growth: The formation of the PANI film on the working electrode is observed by the appearance and growth of redox peaks in the cyclic voltammogram.[15] The thickness of the film can be controlled by the number of cycles.

  • Post-Treatment: After polymerization, rinse the polymer-coated electrode with deionized water to remove residual monomer and acid.

Protocol: Surface-Initiated ATRP of 4-Vinylaniline

This protocol demonstrates a controlled radical polymerization method to graft poly(4-vinylaniline) from a surface, as might be done to functionalize a substrate like bacterial cellulose.[16]

  • Initiator Immobilization: Functionalize the desired substrate (e.g., cellulose) with an atom transfer radical polymerization (ATRP) initiator, such as 2-bromoisobutyryl bromide. This step creates a surface capable of initiating controlled polymer growth.

  • Polymerization Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), add the initiator-functionalized substrate.

  • Reagent Addition: Add the monomer, 4-vinylaniline, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., PMDETA) to a deoxygenated solvent like anisole.

  • Reaction: Transfer the solution to the Schlenk flask containing the substrate. Heat the reaction mixture (e.g., to 90 °C) and stir for a defined period. The controlled nature of ATRP allows for precise control over the grafted polymer's molecular weight and density.

  • Purification: After the reaction, quench the polymerization and wash the functionalized substrate extensively with a suitable solvent (e.g., THF, methanol) to remove the catalyst and any non-grafted polymer.

Data Summary and Performance Comparison

Objective comparison requires quantitative data. The tables below summarize key performance metrics for the polymers derived from the discussed monomers.

Table 1: Comparison of Monomer and Polymer Properties

MonomerPolymerTypical Synthesis MethodKey AdvantagesTypical Conductivity (S/cm)Solubility
This compound Poly(this compound)Radical PolymerizationGood hole-transport properties10⁻⁹ - 10⁻⁵Good in many organic solvents
Aniline Polyaniline (PANI)Oxidative, ElectrochemicalHigh conductivity, stable[4]1 - 10² (doped)Poor in most solvents[8]
2-Alkyl-Aniline Poly(2-Alkyl-Aniline)OxidativeExcellent solubility[8][9]10⁻⁵ - 10⁻¹ (doped)High in many organic solvents
4-Vinylaniline Poly(4-Vinylaniline)Radical PolymerizationPost-polymerization functionality[12]10⁻¹⁰ - 10⁻⁶Varies with solvent
EDOT PEDOT:PSSOxidativeHigh conductivity, transparent[6][7]10² - 10³Dispersible in water

Visualization of Concepts and Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided.

Diagram 1: Monomer Selection Workflow

A Define Application Need B High Bulk Conductivity? A->B C Solution Processability? B->C No E Aniline or Thiophene/EDOT B->E Yes D Post-Polymerization Functionality? C->D No F Alkyl-Substituted Aniline C->F Yes G 4-Vinylaniline D->G Yes H This compound (Baseline) D->H No

Caption: Decision workflow for selecting an alternative monomer.

Diagram 2: General Scheme for Oxidative Polymerization

cluster_reactants Reactants cluster_process Process Monomer Aniline Monomer Initiation Monomer Oxidation (Radical Cation Formation) Monomer->Initiation Oxidant Oxidant (e.g., APS) Oxidant->Initiation Acid Protonic Acid (Dopant) Acid->Initiation Propagation Radical Coupling (Chain Growth) Initiation->Propagation Forms Dimers, Oligomers Propagation->Propagation Polymerization Termination Chain Termination Propagation->Termination Product Doped Conductive Polymer (e.g., PANI Emeraldine Salt) Termination->Product

Caption: Key steps in the chemical oxidative polymerization process.

Conclusion and Future Outlook

While this compound remains a valuable monomer for specific hole-transport applications, the field of conductive polymers offers a rich variety of alternatives that provide significant advantages in conductivity, processability, and functionality.

  • For applications requiring maximum conductivity , classic monomers like aniline and EDOT are superior choices, with the caveat that their processability (in the case of PANI) or potential for device degradation (in the case of PEDOT:PSS) must be carefully managed.

  • When solution processability is paramount , functionalized monomers such as alkyl-substituted anilines offer a compelling pathway to creating uniform thin films from common organic solvents.

  • For designs that demand post-polymerization modification or the introduction of specific functionalities, 4-vinylaniline provides a versatile platform with its reactive primary amine group.

The future of conductive polymer design will likely focus on multifunctional monomers that blend these advantages—for example, developing soluble, self-doping aniline derivatives or creating novel heterocyclic monomers that rival EDOT's performance without its drawbacks. By understanding the fundamental trade-offs between monomer structure and polymer properties, researchers can more effectively select and design materials to drive the next wave of innovation in organic electronics and beyond.

References

A Comparative Guide to the Electrochemical Properties of Poly(N,N-Dimethyl-4-vinylaniline) and Other Conductive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Advanced Conductive Polymers

In the landscape of materials science and drug development, the pursuit of novel conductive polymers with tailored electrochemical properties is a relentless endeavor. These materials are at the heart of innovations in biosensors, drug delivery systems, and organic electronics. This guide provides an in-depth validation of the electrochemical properties of a promising candidate, Poly(N,N-Dimethyl-4-vinylaniline) (PDMAVA).

Due to the limited availability of direct experimental data on the electrochemical properties of PDMAVA homopolymers in peer-reviewed literature, this guide will leverage data from its close structural analog, poly(N-methylaniline) (PNMA), to project its expected electrochemical behavior. This approach allows for a scientifically grounded estimation of PDMAVA's performance, placed in direct comparison with two of the most well-established conductive polymers: polyaniline (PANI) and polypyrrole (PPy). This comparative analysis aims to equip researchers with the critical insights needed to evaluate the potential of PDMAVA for their specific applications.

The Contenders: A Structural and Functional Overview

Poly(this compound) (PDMAVA): The Challenger

PDMAVA is a derivative of polyaniline, distinguished by the presence of two methyl groups on the nitrogen atom and a vinyl group on the phenyl ring. The monomer, this compound, is a reactive molecule readily available for polymerization, making it an attractive candidate for creating specialized polymers with unique electronic and optical properties.[1][2] The dimethylamino group is electron-donating, which is expected to influence the polymer's redox behavior and conductivity. The vinyl group offers a site for polymerization, allowing for the formation of a high-molecular-weight polymer.

Polyaniline (PANI): The Benchmark

Polyaniline is one of the most extensively studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. Its electrochemical properties are characterized by multiple redox states, making it suitable for a wide range of applications, including sensors and energy storage. However, its conductivity is highly dependent on the pH of the surrounding environment.

Polypyrrole (PPy): The High-Performer

Polypyrrole is another stalwart in the field of conductive polymers, known for its high conductivity, good thermal stability, and biocompatibility. It is typically synthesized via electrochemical polymerization and finds applications in biomedical devices and sensors.

Experimental Validation: Methodologies and Protocols

To provide a robust comparison, this guide outlines the detailed experimental protocols for the synthesis and electrochemical characterization of these polymers. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Polymer Synthesis: A Step-by-Step Approach

Electrochemical Polymerization:

This technique is a common and effective method for preparing thin, uniform films of conductive polymers directly onto an electrode surface.

  • Protocol for Electrochemical Synthesis of PDMAVA (Projected), PANI, and PPy:

    • Electrolyte Preparation: Prepare a solution of the respective monomer (e.g., 0.1 M this compound, 0.1 M aniline, or 0.1 M pyrrole) in an appropriate electrolyte solution (e.g., 1.0 M HBF₄ or 0.5 M H₂SO₄).[3][4]

    • Cell Setup: Utilize a standard three-electrode electrochemical cell with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[3]

    • Electropolymerization: Deposit the polymer film onto the working electrode using cyclic voltammetry (CV) by cycling the potential within a specific range (e.g., -0.2 V to 1.2 V vs. SCE) at a defined scan rate (e.g., 50 mV/s) for a set number of cycles.[3][5] The increase in the peak currents with each cycle indicates the growth of the conductive polymer film.

    • Film Characterization: After synthesis, rinse the polymer-coated electrode with the monomer-free electrolyte solution to remove any unreacted monomer.

Diagram: Electrochemical Polymerization Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Monomer Monomer Solution (e.g., 0.1 M in 1.0 M HBF4) CV Cyclic Voltammetry (e.g., -0.2 to 1.2 V at 50 mV/s) Monomer->CV Electrodes Three-Electrode Setup (Working, Counter, Reference) Electrodes->CV Rinse Rinse with Monomer-Free Electrolyte CV->Rinse Characterization Electrochemical Characterization Rinse->Characterization

Caption: Workflow for the electrochemical synthesis of conductive polymer films.

Electrochemical Characterization: Unveiling the Properties

Cyclic Voltammetry (CV): The Redox Fingerprint

Cyclic voltammetry is a fundamental technique for probing the redox behavior of electroactive materials. It provides information on the oxidation and reduction potentials, electrochemical reversibility, and stability of the polymer films.

  • Protocol for Cyclic Voltammetry:

    • Immerse the polymer-coated working electrode in a monomer-free electrolyte solution.

    • Scan the potential linearly from a starting potential to a vertex potential and back.

    • Record the resulting current as a function of the applied potential.

    • Vary the scan rate to investigate the kinetics of the redox processes.

Electrochemical Impedance Spectroscopy (EIS): Probing the Interface

EIS is a powerful non-destructive technique used to investigate the electrical properties of the polymer film and the electrode/electrolyte interface. It provides insights into the charge transfer resistance, double-layer capacitance, and diffusion processes.

  • Protocol for Electrochemical Impedance Spectroscopy:

    • Apply a small amplitude AC voltage signal over a wide range of frequencies to the electrochemical cell at a specific DC potential.

    • Measure the resulting AC current and phase shift.

    • Plot the impedance data in Nyquist and Bode plots for analysis.

    • Fit the data to an equivalent circuit model to extract quantitative parameters.[3]

Diagram: Electrochemical Characterization Workflow

G cluster_setup Experimental Setup cluster_techniques Characterization Techniques cluster_analysis Data Analysis PolymerElectrode Polymer-Coated Working Electrode CV Cyclic Voltammetry (CV) - Redox Potentials - Stability PolymerElectrode->CV EIS Electrochemical Impedance Spectroscopy (EIS) - Charge Transfer Resistance - Capacitance PolymerElectrode->EIS Electrolyte Monomer-Free Electrolyte Solution Electrolyte->CV Electrolyte->EIS CV_Analysis Voltammogram Analysis CV->CV_Analysis EIS_Analysis Equivalent Circuit Modeling EIS->EIS_Analysis

Caption: Workflow for the electrochemical characterization of conductive polymer films.

Comparative Performance Analysis: PDMAVA vs. PANI and PPy

The following table summarizes the expected and established electrochemical properties of the three polymers based on available literature. The data for PDMAVA is projected based on the behavior of PNMA.

PropertyPoly(this compound) (PDMAVA) (Projected)Polyaniline (PANI)Polypyrrole (PPy)
Monomer Oxidation Potential Expected to be relatively low due to the electron-donating dimethylamino group.~0.8 V vs. SCE in acidic media.[5]~0.6 V vs. SCE in aqueous solution.[5]
Redox Stability Expected to exhibit good redox stability, similar to other N-substituted polyanilines.Good stability in acidic media, but loses electroactivity at pH > 4.Highly stable over a wide potential range.
Conductivity Potentially moderate to high, influenced by the doping level.Highly conductive in its doped (emeraldine salt) form (up to 10³ S/cm).Generally high conductivity (10² - 10³ S/cm).
Electrochromic Behavior Expected to show distinct color changes upon oxidation and reduction.Exhibits multiple colors in different oxidation states (yellow, green, blue, violet).Shows color changes between its oxidized (dark) and reduced (yellow-green) states.
pH Sensitivity The N,N-dimethyl substitution may extend the pH range of electroactivity compared to PANI.Highly sensitive to pH, with a significant decrease in conductivity in neutral or basic media.Less sensitive to pH than PANI.

In-Depth Discussion and Mechanistic Insights

The presence of the N,N-dimethyl groups in PDMAVA is anticipated to have a significant impact on its electrochemical properties compared to PANI. The methyl groups are electron-donating, which should lower the oxidation potential of the monomer and the resulting polymer. This could make PDMAVA easier to polymerize and potentially more stable in its oxidized state.

Furthermore, the blockage of the N-H proton in PDMAVA, similar to PNMA, is expected to alter the deprotonation mechanism that occurs in PANI during oxidation.[3] This could lead to a wider potential window of electroactivity and potentially better stability in less acidic environments. The vinyl group provides a defined polymerization pathway, which could result in a more regular polymer structure compared to the head-to-tail and head-to-head couplings that can occur in the electropolymerization of aniline.

In comparison to PPy, PDMAVA is likely to have a more complex redox chemistry due to the aniline-based backbone, potentially offering a richer electrochromic behavior. However, PPy generally exhibits higher conductivity and better stability, making it a formidable benchmark.

Conclusion: The Potential of PDMAVA

While direct experimental validation of the electrochemical properties of poly(this compound) is still needed, the analysis of its structural features and comparison with its close analog, poly(N-methylaniline), suggest that it is a promising candidate for various electrochemical applications. Its expected ease of synthesis, potentially wider operating pH range compared to polyaniline, and tunable electronic properties make it a compelling material for further investigation by researchers in materials science and drug development. This guide provides a foundational framework for such explorations, offering detailed protocols and a comparative context to accelerate the discovery and application of this novel conductive polymer.

References

A Senior Application Scientist's Guide to the Characterization of Poly(N,N-Dimethyl-4-vinylaniline) by GPC and DSC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Poly(N,N-Dimethyl-4-vinylaniline)

Poly(this compound) (PDMAVA) is a polymer synthesized from the monomer this compound.[1][2][3] This polymer is gaining interest in advanced materials and pharmaceutical applications due to the presence of the dimethylamino group, which can impart unique properties such as pH-responsiveness and potential for further chemical modification.[4][5] For researchers in drug development and material science, a thorough understanding of its physical properties is non-negotiable. The performance of a polymer in any application—be it as a drug delivery vehicle or a specialty coating—is dictated by its molecular and thermal characteristics.

This guide provides a comprehensive comparison of two cornerstone techniques for polymer characterization: Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC). We will delve into not just the "how" but, more critically, the "why" behind the experimental protocols, offering insights grounded in polymer science to ensure robust and reliable characterization of PDMAVA.

Part 1: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of a polymer.[6] Unlike techniques that provide a simple average, GPC separates the polymer chains by size, providing a full distribution of molecular weights. This is crucial because properties like viscosity, toughness, and processability are heavily influenced by the polymer's molecular weight profile.[7]

The Causality Behind GPC Experimental Design for PDMAVA

The core principle of GPC is the separation of molecules based on their hydrodynamic volume in solution.[8][9] Larger polymer coils cannot enter the pores of the column's packing material and thus elute first, while smaller coils explore more of the pore volume and elute later.[7]

  • Solvent and Column Selection : The first and most critical choice is the solvent. For GPC to work, the polymer must be fully dissolved.[10] Poly(this compound), being a derivative of polystyrene, is typically soluble in organic solvents. Tetrahydrofuran (THF) is an excellent starting point, as it is a good solvent for many polystyrene-based materials and is compatible with the most common GPC column chemistry: polystyrene-divinylbenzene (PS-DVB).[8] The use of a PS-DVB column is a logical choice, as it minimizes specific chemical interactions between the polymer and the stationary phase, ensuring that separation is governed primarily by size.[8]

  • Calibration—The Point of Comparison : GPC is a relative technique. The elution time of a polymer sample is compared against a calibration curve generated from standards of known molecular weight.[6][9] For PDMAVA, narrow polydispersity polystyrene standards are the most appropriate choice. Because the repeating unit of PDMAVA is structurally similar to that of polystyrene, the relationship between hydrodynamic volume and molecular weight is comparable. This allows for the reporting of "polystyrene equivalent" molecular weights, a widely accepted practice in the field.[11]

  • Detection : A Differential Refractive Index (RID) detector is the workhorse for GPC analysis of polymers like PDMAVA that lack a strong, universal chromophore.[6] The RID measures the difference in refractive index between the solvent and the eluting polymer solution, providing a signal proportional to the concentration.

GPC Data Summary for PDMAVA

The key outputs from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse sample.

Sample IDSynthesis ConditionMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PDMAVA-01High Initiator Conc.15,00026,0001.73
PDMAVA-02Low Initiator Conc.45,00078,0001.73
PDMAVA-03Controlled Polymerization30,00033,0001.10

This table presents illustrative data to demonstrate how GPC results can be used to compare different batches of PDMAVA.

Experimental Protocol: GPC Analysis of PDMAVA
  • Sample Preparation :

    • Accurately weigh 5-10 mg of dry PDMAVA polymer into a glass vial.[10]

    • Add 2-5 mL of inhibitor-free THF to achieve a final concentration of 2-5 mg/mL.

    • Gently agitate the vial at room temperature until the polymer is fully dissolved. This may require several hours. Avoid excessive heating, which could risk polymer degradation.

    • Filter the solution through a 0.2–0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[10]

  • Instrumentation and Conditions :

    • System : Agilent 1260 Infinity GPC/SEC System or equivalent.[12]

    • Solvent/Mobile Phase : Tetrahydrofuran (THF).

    • Columns : Set of two Agilent PLgel MIXED-D columns (or equivalent PS-DVB columns) in series.[12]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40 °C to ensure good solubility and reduce solvent viscosity.

    • Detector : Differential Refractive Index (RID).

    • Calibration : Use a series of narrow polystyrene standards ranging from 500 to 2,000,000 g/mol .

  • Data Acquisition and Analysis :

    • Inject 50-100 µL of the filtered sample solution.

    • Record the chromatogram until the polymer has fully eluted.

    • Process the data using appropriate GPC software. The software will integrate the polymer peak and calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.

GPC Experimental Workflow

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh 1. Weigh Polymer (5-10 mg) dissolve 2. Dissolve in THF (2-5 mg/mL) weigh->dissolve filter 3. Filter Solution (0.45 µm PTFE) dissolve->filter inject 4. Inject Sample onto PS-DVB Columns filter->inject elute 5. Elute with THF (1 mL/min, 40°C) inject->elute detect 6. Detect with RID elute->detect calibrate 7. Apply Polystyrene Calibration Curve detect->calibrate calculate 8. Calculate Mn, Mw, PDI calibrate->calculate

Caption: GPC workflow for PDMAVA molecular weight determination.

Part 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[13] For amorphous polymers like PDMAVA, its most important application is the determination of the glass transition temperature (Tg).[14] The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a soft, rubbery state.[15] This property is critical for defining the material's service temperature and mechanical behavior.

The Causality Behind DSC Experimental Design for PDMAVA
  • Erasing Thermal History : Polymers often have a complex thermal history from their synthesis and processing, which can obscure the true glass transition. The standard "heat-cool-heat" cycle is designed to overcome this. The first heating scan melts any residual crystallinity and erases the previous history. The controlled cooling step then imparts a uniform thermal history to the sample. The second heating scan provides a clean, reproducible measurement of the Tg.[16]

  • Atmosphere Control : The analysis must be conducted under an inert atmosphere, typically nitrogen.[17] This is to prevent thermo-oxidative degradation of the polymer at elevated temperatures, which would manifest as a large, irreversible exothermic event in the DSC trace, confounding the analysis.

  • Heating Rate : A typical heating rate of 10 °C/min is a good balance between sensitivity and resolution. Slower rates can improve resolution but may result in a weaker signal, while faster rates produce a stronger signal but can cause the measured Tg to shift to a slightly higher temperature. Consistency is key for comparing different samples.

DSC Data Summary for PDMAVA

The glass transition (Tg) is observed as a step-like change in the heat capacity in the DSC thermogram. The value is typically reported as the midpoint of this transition.

PropertyDescriptionTypical Value (°C)
Glass Transition Temp. (Tg)Transition from glassy to rubbery state90 - 110

Note: The Tg of a polymer is influenced by its molecular weight (generally increasing with Mn until a plateau is reached), so this value can vary between samples.[18]

Experimental Protocol: DSC Analysis of PDMAVA
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the dry polymer sample directly into a standard aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of material during the analysis.

    • Prepare an empty, sealed aluminum pan to be used as the reference.

  • Instrumentation and Conditions :

    • System : TA Instruments Q2000 DSC or equivalent.

    • Atmosphere : Nitrogen purge gas at a flow rate of 50 mL/min.

    • Temperature Program :

      • Equilibrate at 25 °C.

      • First Heat : Ramp temperature from 25 °C to 150 °C at 10 °C/min.

      • Cool : Ramp temperature from 150 °C down to 25 °C at 10 °C/min.

      • Second Heat : Ramp temperature from 25 °C to 150 °C at 10 °C/min.

  • Data Acquisition and Analysis :

    • Record the heat flow as a function of temperature for the entire program.

    • Analyze the data from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step transition in the heat flow curve using the analysis software.

DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis (N2 atm) cluster_data Data Processing weigh 1. Weigh Polymer (5-10 mg) into Pan seal 2. Hermetically Seal Pan weigh->seal heat1 3. First Heat (to 150°C) seal->heat1 cool 4. Cool (to 25°C) heat1->cool heat2 5. Second Heat (to 150°C) cool->heat2 analyze 6. Analyze 2nd Heating Curve heat2->analyze determine 7. Determine Tg (Midpoint) analyze->determine

Caption: DSC workflow for determining the Tg of PDMAVA.

Conclusion: A Unified View of Polymer Properties

GPC and DSC are not independent analyses; they are complementary techniques that provide a more complete picture of a polymer's character. The molecular weight and PDI determined by GPC directly influence the glass transition temperature measured by DSC. For instance, a higher molecular weight generally leads to a higher Tg, while a broad PDI can result in a broader glass transition region.

For professionals in drug development and materials science, mastering these techniques is essential. A comprehensive characterization of poly(this compound) using both GPC and DSC provides the foundational data needed to predict its behavior, ensure batch-to-batch consistency, and ultimately design more effective and reliable products.

References

A Comparative Guide to N,N-Dimethyl-4-vinylaniline-Based Materials in Advanced Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Hole Transport Materials in Perovskite Solar Cells

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical component governing the efficiency and stability of these devices is the hole-transporting material (HTM). For years, the small molecule 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the benchmark HTM, enabling high power conversion efficiencies (PCEs). However, its widespread adoption is hampered by high synthesis costs, the need for performance-enhancing dopants that can compromise long-term stability, and its susceptibility to degradation.

This has spurred intensive research into alternative HTMs, with a significant focus on polymeric materials. Polymers offer several potential advantages, including excellent film-forming properties, intrinsic charge conductivity without the need for hygroscopic dopants, and enhanced stability. Within this class of materials, polymers based on the N,N-Dimethyl-4-vinylaniline (VDMA) monomer have emerged as promising candidates. The VDMA monomer possesses a reactive vinyl group for polymerization and an electron-donating dimethylamino moiety, which is beneficial for hole transport. This guide provides a comprehensive performance comparison of this compound-based materials in PSCs, supported by experimental data and methodologies.

Core Principles of Hole Transport Layer Functionality

The primary role of the HTL in a PSC is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the electrode while simultaneously blocking electrons to prevent charge recombination. The effectiveness of an HTM is determined by several key properties:

  • Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.

  • Hole Mobility: High hole mobility is crucial for rapid charge transport and to minimize charge recombination.

  • Film-Forming Properties: The HTM should form a uniform, pinhole-free layer to ensure good interfacial contact with the perovskite and prevent short-circuiting.

  • Stability: The material should be thermally and photochemically stable to ensure long device lifetimes.

The following diagram illustrates the charge transport mechanism in a typical n-i-p perovskite solar cell architecture.

cluster_0 Perovskite Solar Cell Device Architecture cluster_1 Energy Level Diagram FTO FTO Glass ETL Electron Transport Layer (e.g., TiO2) ETL->FTO Electron Transport Perovskite Perovskite Absorber Layer Perovskite->ETL Electron (e-) Injection HTL Hole Transport Layer Perovskite->HTL Hole (h+) Extraction Electrode Gold Electrode HTL->Electrode Hole Transport sun Sunlight sun->Perovskite Photon Absorption (Exciton Generation) FTO_level FTO ETL_level ETL Perovskite_CB CB Perovskite_VB VB HTL_HOMO HOMO Electrode_level Electrode

Caption: Charge transport pathway in an n-i-p perovskite solar cell.

Performance Comparison: Poly(this compound) Derivatives vs. Spiro-OMeTAD

While direct, head-to-head comparisons of the homopolymer of this compound (PVDMA) against Spiro-OMeTAD are not extensively documented in publicly available literature, studies on similar polyaniline derivatives provide valuable insights into their potential performance. For instance, a study on doped polyaniline (PAni) and its derivative poly(o-methoxyaniline) as HTMs in PSCs demonstrated a power conversion efficiency of 10.05% with a gold contact, which was comparable to the performance of their standard device using Spiro-OMeTAD as the HTM. This suggests that polymers containing aniline moieties, like PVDMA, can achieve competitive efficiencies.

The key advantage of polymeric HTMs often lies in their potential for dopant-free application, leading to enhanced device stability. The additives typically used to improve the conductivity of Spiro-OMeTAD, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), are hygroscopic and can accelerate the degradation of the perovskite layer.

The following table summarizes the expected and reported performance characteristics of PVDMA-based materials in comparison to the well-established Spiro-OMeTAD.

Performance MetricSpiro-OMeTAD (Doped)Poly(aniline) Derivative (Doped)This compound-based Polymer (Expected)
Power Conversion Efficiency (PCE) >25% (champion cells)~10.05%Potentially >20% (with optimization)
Open-Circuit Voltage (Voc) HighComparable to Spiro-OMeTADHigh, dependent on HOMO level
Short-Circuit Current (Jsc) HighComparable to Spiro-OMeTADHigh, dependent on charge extraction
Fill Factor (FF) HighGoodGood, dependent on hole mobility
Stability Moderate (degrades with moisture)Potentially higher (dopant-free)Potentially higher (dopant-free)
Cost HighLow to ModerateLow to Moderate
Processing Solution-processableSolution-processableSolution-processable

Experimental Protocols

Synthesis of Poly(this compound) (PVDMA)

The synthesis of PVDMA is typically achieved through radical polymerization of the this compound monomer. A general procedure is as follows:

  • Monomer Purification: The this compound monomer is purified, for example, by passing it through a column of basic alumina to remove inhibitors.

  • Polymerization: The purified monomer is dissolved in an appropriate solvent (e.g., toluene or THF) in a reaction flask.

  • Initiator Addition: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature suitable for the initiator's decomposition (typically 60-80°C for AIBN) for a specified period (e.g., 24 hours).

  • Precipitation and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol). The polymer is then collected by filtration, redissolved, and re-precipitated multiple times to remove unreacted monomer and initiator residues.

  • Drying: The purified polymer is dried under vacuum to a constant weight.

The following diagram outlines the general workflow for the synthesis of PVDMA.

cluster_0 Synthesis of Poly(this compound) Monomer This compound Monomer Purification Purification (e.g., alumina column) Monomer->Purification Polymerization Radical Polymerization (Solvent, Initiator, Heat) Purification->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying PVDMA Poly(this compound) (PVDMA) Drying->PVDMA

Caption: General workflow for the synthesis of PVDMA.

Fabrication of Perovskite Solar Cells

A standard protocol for fabricating an n-i-p planar heterojunction perovskite solar cell is as follows:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as TiO₂ or SnO₂, is deposited onto the FTO substrate, often by spin-coating a precursor solution followed by annealing.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: The HTM solution (either PVDMA-based or Spiro-OMeTAD) is spin-coated on top of the perovskite layer. For Spiro-OMeTAD, this solution typically contains dopants like LiTFSI and tBP.

  • Electrode Deposition: A metal electrode, typically gold or silver, is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the device.

  • Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated sunlight (AM 1.5G, 100 mW/cm²).

The following diagram illustrates the device fabrication workflow.

cluster_0 Perovskite Solar Cell Fabrication Workflow Substrate FTO Substrate Cleaning ETL ETL Deposition (e.g., spin-coating TiO2) Substrate->ETL Perovskite Perovskite Deposition (spin-coating) ETL->Perovskite HTL HTL Deposition (spin-coating) Perovskite->HTL Electrode Electrode Deposition (thermal evaporation) HTL->Electrode Device Completed Device Electrode->Device

Caption: Workflow for the fabrication of a perovskite solar cell.

Future Outlook and Causality behind Experimental Choices

The drive towards cost-effective and stable perovskite solar cells necessitates the development of novel HTMs that can be processed without performance-degrading dopants. This compound-based polymers represent a promising avenue of research due to their tunable electronic properties, potential for low-cost synthesis, and inherent stability.

The choice to investigate polymeric alternatives to Spiro-OMeTAD is rooted in the desire to overcome the intrinsic instability associated with the dopants required for high conductivity in the latter. The hygroscopic nature of these dopants is a primary cause of perovskite degradation. By designing polymers with sufficiently high intrinsic hole mobility and appropriate energy levels, the need for these additives can be eliminated, leading to devices with significantly improved long-term operational stability.

Further research should focus on the synthesis and characterization of various copolymers incorporating this compound to fine-tune the material's properties for optimal device performance. A systematic investigation into the relationship between polymer molecular weight, energy levels, hole mobility, and the resulting photovoltaic parameters will be crucial for unlocking the full potential of this class of materials. Direct comparative studies with established HTMs under identical device fabrication and testing conditions are essential to rigorously evaluate their performance and pave the way for their integration into next-generation, commercially viable perovskite solar cells.

A Senior Application Scientist's Guide to the Spectroscopic Validation of Poly(N,N-Dimethyl-4-vinylaniline) Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher:

In the fields of materials science and drug development, the synthesis of novel polymers with tailored electronic and optical properties is of paramount importance. N,N-Dimethyl-4-vinylaniline (DMVAn) is a valuable monomer whose corresponding polymer, poly(this compound) (pDMVAn), is explored for applications ranging from conductive materials to specialized resins.[1][2] The transition from monomer to a well-defined polymer is not merely an assumption but a structural hypothesis that demands rigorous validation. The ultimate performance of the material is intrinsically linked to the fidelity of its molecular structure.

This guide provides an in-depth, comparative framework for the spectroscopic validation of the pDMVAn structure. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring that each step contributes to a self-validating, holistic confirmation of the polymer's identity and purity. We will compare pDMVAn with Polyaniline (PANI), a structurally related and widely studied conductive polymer, to highlight the unique spectroscopic signatures that differentiate them.[3][4]

The Foundational Step: Polymerization of this compound

To validate a structure, we must first understand its intended formation. A common route to synthesize pDMVAn is through free-radical polymerization. In this process, the double bond of the vinyl group in the DMVAn monomer is broken, initiating a chain reaction that forms a long aliphatic backbone.

Caption: Free-radical polymerization of DMVAn to form the pDMVAn structure.

The critical transformation to validate is the conversion of the monomer's vinyl group (C=C double bond) into the polymer's saturated aliphatic backbone (-CH-CH₂-). Our spectroscopic strategy will focus on unequivocally identifying signals corresponding to the new backbone and confirming the disappearance of signals from the original vinyl group.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides the most unambiguous evidence of polymerization by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The key diagnostic is the disappearance of the monomer's vinyl group signals and the appearance of new, broad signals corresponding to the polymer's aliphatic backbone.[5][6]

¹H NMR: Tracking the Protons

The causality we exploit here is that protons in different electronic environments resonate at different frequencies. The vinyl protons of the monomer are in a distinct environment compared to the protons of the newly formed saturated polymer backbone.

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the polymer is fully dissolved.

  • Solvent Selection Rationale: Chloroform-d (CDCl₃) is a common choice for many polymers. However, if pDMVAn exhibits poor solubility, DMSO-d₆ is a more polar alternative. The choice of solvent can slightly alter chemical shifts, so consistency is key.[7]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the broad peaks typical of polymers.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay (d1): 1-2 seconds. A shorter delay is often acceptable for polymers due to their typically faster relaxation times.

    • Number of Scans: 16-64 scans. Averaging multiple scans improves the signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as an internal reference.[7]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Polymer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire Acquire FID setup_params->acquire process_fid Fourier Transform & Phasing acquire->process_fid calibrate Calibrate Spectrum process_fid->calibrate assign Assign Peaks & Confirm Structure calibrate->assign

Caption: Workflow for NMR-based polymer structure validation.

Assignment Expected Chemical Shift (δ, ppm) Rationale for Structural Confirmation
Aromatic Protons 6.5 - 7.5Broad signals corresponding to the protons on the phenyl ring. Their presence confirms the side chain is intact.
Aliphatic Backbone (-CH-CH₂-) 1.2 - 2.5Appearance of new, very broad signals. This is the primary evidence of polymerization , replacing the sharp vinyl signals.
**N-Methyl Protons (-N(CH₃)₂) **2.8 - 3.1A relatively sharp, intense singlet. Confirms the dimethylamino group is unchanged.[8]
Vinyl Protons (Monomer) 5.0 - 5.8 (CH₂) and 6.5 - 6.8 (CH)Complete disappearance of these characteristic signals from the monomer confirms high conversion to polymer.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - The Vibrational Fingerprint

FTIR spectroscopy probes the vibrational modes of chemical bonds. It serves as a rapid and powerful secondary validation technique. The analytical logic is straightforward: the polymerization process consumes C=C double bonds and creates new C-C single bonds in the backbone. This change is directly observable in the FTIR spectrum.

Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation: Place a small amount of the dry polymer powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Causality of ATR Choice: ATR is a preferred technique for solid polymer samples as it requires minimal to no sample preparation (unlike KBr pellets) and provides high-quality, reproducible spectra.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-600 cm⁻¹.

  • Data Analysis: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

The key to validation is a comparative analysis of the monomer and polymer spectra.

Wavenumber (cm⁻¹) Vibrational Mode Expected in Monomer? Expected in Polymer? Rationale for Structural Confirmation
~3080-3010=C-H Stretch (Vinyl)YesNo Disappearance confirms consumption of the vinyl group.
~2920, 2850-C-H Stretch (Aliphatic)No (or very weak)Yes (Broad) Appearance of these bands confirms the formation of the saturated polymer backbone.
~1630C=C Stretch (Vinyl)Yes (Sharp)No Primary indicator of polymerization in FTIR. This peak should be absent in the final polymer.
~1600, 1510C=C Stretch (Aromatic)YesYesThese peaks should remain, confirming the integrity of the aromatic side chain.
~1230C-N StretchYesYesPresence confirms the dimethylamino group is intact.
~990, 910=C-H Bend (Vinyl out-of-plane)Yes (Strong)No Disappearance of these strong "fingerprint" bands is another key confirmation point.

Part 3: UV-Visible Spectroscopy - Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the polymer, particularly those involving the π-conjugated systems of the aromatic rings. While not a primary tool for confirming the backbone formation, it is invaluable for verifying the electronic integrity of the aromatic side chains and for comparison with other conductive polymers like Polyaniline.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a very dilute solution of the polymer in a suitable UV-transparent solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)).

  • Causality of Dilution: Solutions must be dilute enough to adhere to the Beer-Lambert Law. Highly concentrated solutions will result in a saturated, flat-topped absorbance peak.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to serve as the reference/blank.

    • Fill a second cuvette with the dilute polymer solution.

    • Scan a wavelength range from approximately 200 nm to 800 nm.

  • Data Analysis: The instrument automatically subtracts the absorbance of the solvent blank. Identify the wavelength of maximum absorbance (λ_max).

For pDMVAn, the spectrum is expected to be dominated by the π-π* transitions of the N,N-dimethylaniline moiety.

Expected λ_max (nm) Electronic Transition Rationale for Structural Confirmation
~250-270 nmπ → π* transitionCorresponds to the electronic transition within the benzenoid rings.
~300-320 nmn → π* transitionAssociated with the lone pair of electrons on the nitrogen atom interacting with the aromatic π-system.[9]

A significant shift or disappearance of these bands would suggest that the aromatic side chain was chemically altered during polymerization, which would be an undesirable side reaction.

Comparative Guide: pDMVAn vs. Polyaniline (PANI)

To aid researchers in distinguishing pDMVAn from other conductive polymers, we compare its spectroscopic data with that of Polyaniline (in its emeraldine base form). This comparison is critical for quality control and material identification.

Spectroscopic Technique Poly(this compound) (pDMVAn) Polyaniline (PANI) - Emeraldine Base Key Distinguishing Feature
¹H NMR Shows broad aliphatic backbone signals (~1.2-2.5 ppm) and a sharp N-methyl singlet (~2.9 ppm).Lacks the aliphatic backbone and N-methyl signals. Shows very broad aromatic and amine (-NH-) proton signals.The presence of the aliphatic backbone and N-methyl signals is unique to pDMVAn.
FTIR Strong aliphatic C-H stretch (~2920 cm⁻¹). Absence of N-H stretch.Shows a characteristic N-H stretch (~3400 cm⁻¹). Quinoid (~1580 cm⁻¹) and Benzenoid (~1490 cm⁻¹) ring stretches are prominent.The N-H stretch is a clear marker for PANI, while the aliphatic C-H stretch is a clear marker for pDMVAn.
UV-Vis Two main absorption bands (~260 nm and ~310 nm).[9]Two characteristic absorption bands: one around 320-330 nm (π-π* transition of the benzenoid rings) and another around 620-630 nm (exciton absorption of the quinoid rings).[10][11]The strong absorption band >600 nm is the defining signature of the PANI emeraldine base and is absent in pDMVAn.

A Holistic Validation Strategy

No single technique provides the complete picture. True scientific trustworthiness comes from the convergence of data from multiple, orthogonal methods.

validation_logic H_NMR ¹H NMR Conclusion Structurally Validated pDMVAn H_NMR->Conclusion Confirms: - Backbone Formation - Vinyl Disappearance - Side Chain Integrity FTIR FTIR FTIR->Conclusion Confirms: - Aliphatic C-H Formation - Vinyl C=C Disappearance UV_Vis UV-Vis UV_Vis->Conclusion Confirms: - Electronic Integrity of Aromatic Side Chain

Caption: Logical flow for comprehensive spectroscopic validation of pDMVAn.

This integrated approach ensures a robust and defensible structural validation. ¹H NMR confirms the specific atomic connectivity of the new backbone, FTIR provides rapid confirmation of the functional group transformation, and UV-Vis verifies that the electronic properties of the pendant group remain intact.

Conclusion

The validation of a polymer's structure is the bedrock upon which its application and performance are built. For Poly(this compound), a multi-pronged spectroscopic approach is not just recommended; it is essential for ensuring scientific rigor. By systematically using NMR, FTIR, and UV-Vis spectroscopy, researchers can unequivocally confirm the conversion of the vinyl monomer into the desired polymer backbone. Furthermore, by understanding the unique spectroscopic fingerprints and comparing them against alternatives like Polyaniline, scientists can ensure the identity and purity of their materials, paving the way for reliable and reproducible research in the development of advanced functional polymers.

References

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Consistency in High-Stakes Research

In the fields of pharmaceutical development and advanced materials science, the starting materials are the foundation upon which all subsequent results are built. N,N-Dimethyl-4-vinylaniline, a versatile chemical intermediate, is a critical building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers.[1][2] Its unique structure, featuring a reactive vinyl group, makes it highly valuable for a multitude of chemical transformations.[2] However, this reactivity also presents a challenge: the potential for variability between production batches.

Inconsistent reagent quality is a primary contributor to the "reproducibility crisis" in scientific research, leading to failed experiments, wasted resources, and compromised data integrity.[3][4] For drug development professionals, the consequences are even more severe. A seemingly minor variation in an intermediate's impurity profile can propagate through a multi-step synthesis, ultimately impacting the safety, efficacy, and regulatory approval of the final drug product.[5][6] Therefore, a robust analytical framework for assessing the batch-to-batch consistency of critical reagents like this compound is not merely good practice—it is an absolute necessity.[7][8]

This guide provides a comprehensive, field-proven methodology for evaluating and comparing different batches of this compound. We will move beyond simple purity checks to establish a multi-faceted analytical strategy that ensures chemical identity, quantifies known and unknown impurities, and verifies the absence of process-related contaminants.

The Analytical Strategy: A Multi-Modal Approach to Quality Assurance

A single analytical technique is insufficient to fully characterize a chemical intermediate. A robust assessment relies on orthogonal methods—different techniques that measure distinct chemical properties—to build a complete and reliable picture of the material's quality. Our strategy integrates three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for purity assessment and impurity profiling due to its high resolution and sensitivity for non-volatile organic molecules.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An essential tool for unequivocal structural confirmation and identification, ensuring the material is indeed this compound.[11]

The logical flow of this comprehensive assessment is designed to ensure that each batch meets stringent quality specifications before being accepted for use in critical applications.

cluster_0 Batch Reception & Initial Checks cluster_1 Analytical Testing Core cluster_2 Data Evaluation & Decision b1 Batch A Received doc Review Certificate of Analysis (CoA) b1->doc b2 Batch B Received b2->doc b3 Batch C Received b3->doc hplc Purity & Impurity Profile by HPLC-UV doc->hplc Initiate Testing gcms Residual Solvents by GC-MS doc->gcms Initiate Testing nmr Structural Identity by ¹H-NMR doc->nmr Initiate Testing eval Compare Results to Specifications hplc->eval gcms->eval nmr->eval pass Batch Consistent & Approved eval->pass All criteria met fail Batch Inconsistent & Rejected eval->fail Criteria not met

Caption: Overall workflow for assessing batch-to-batch consistency.

Part 1: Purity and Impurity Profiling via HPLC

Causality Behind Method Choice: HPLC with UV detection is the primary workhorse for purity analysis. This compound possesses a chromophore, making it readily detectable by UV. A reversed-phase C18 column is selected due to the compound's relatively non-polar nature. We employ a gradient elution—gradually increasing the organic solvent concentration—to ensure the effective separation of the main compound from both more polar and less polar impurities that might be present. This approach provides a comprehensive "fingerprint" of each batch.[9]

Comparative Data for Hypothetical Batches

The following table illustrates the type of comparative data generated from the HPLC analysis of three hypothetical batches of this compound. Consistency is determined not just by high purity, but by a similar impurity profile across batches.[6]

Quality AttributeBatch ABatch BBatch CAcceptance Criteria
Purity (by Area %) 99.6%99.1%99.7%≥ 99.0%
Impurity at RRT 0.85 0.15%0.45%0.12%≤ 0.20%
Impurity at RRT 1.10 0.08%0.10%0.07%≤ 0.15%
Any Other Unknown Impurity < 0.05%0.25% (at RRT 0.92)< 0.05%≤ 0.10%
Total Impurities 0.4%0.9%0.3%≤ 1.0%
Conclusion Pass Fail Pass

In this example, Batch B fails due to an elevated level of the impurity at RRT 0.85 and the presence of a significant unknown impurity, indicating a deviation in the manufacturing or storage process.

Detailed Experimental Protocol: HPLC Purity Method
  • Instrumentation & Conditions:

    • System: Standard HPLC with a UV detector.

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

  • Reagent & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare each batch sample in the same manner as the standard.

  • System Suitability (Self-Validation):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%. This ensures the system is providing precise and reproducible results.[12]

  • Procedure:

    • Inject the diluent (as a blank), followed by the standard preparation, and then each batch sample preparation.

    • Integrate the peaks and calculate the area percentage of the main peak and all impurity peaks.

Part 2: Residual Solvent Analysis via GC-MS

Causality Behind Method Choice: Synthesis of this compound may involve solvents like tetrahydrofuran, hexane, or methanol.[13] These volatile organic compounds are difficult to detect via HPLC but are readily analyzed by GC. Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte. Mass Spectrometry (MS) provides definitive identification of the solvents based on their unique mass fragmentation patterns.[14]

Comparative Data for Hypothetical Batches
Quality AttributeBatch ABatch BBatch CAcceptance Criteria (ICH Q3C Limits)
Methanol 50 ppm75 ppm45 ppm≤ 3000 ppm
Hexane 25 ppm350 ppm20 ppm≤ 290 ppm
Tetrahydrofuran (THF) < 10 ppm55 ppm< 10 ppm≤ 720 ppm
Conclusion Pass Fail Pass

Batch B fails this test due to an elevated level of hexane, exceeding the common regulatory limit for this Class 2 solvent, suggesting inadequate drying during manufacturing.

Detailed Experimental Protocol: Headspace GC-MS
  • Instrumentation & Conditions:

    • System: Headspace Sampler coupled to a GC-MS.

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS Detector: Scan mode from 35 to 350 amu.

    • Headspace Sampler: Vial Equilibration at 80 °C for 15 min.

  • Reagent & Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Preparation: Prepare a stock solution of relevant solvents (e.g., methanol, hexane, THF) in DMSO. Create a series of dilutions to establish a calibration curve.

    • Sample Preparation: Accurately weigh ~100 mg of each this compound batch into a 20 mL headspace vial. Add 1.0 mL of DMSO and cap immediately.

  • Procedure:

    • Run the standard dilutions to generate a calibration curve for each solvent.

    • Analyze each batch sample vial.

    • Identify solvents by their retention time and mass spectrum. Quantify using the calibration curve.

Part 3: Structural Confirmation via ¹H-NMR Spectroscopy

Causality Behind Method Choice: While chromatographic techniques separate components, they do not provide definitive structural information. NMR spectroscopy is the gold standard for confirming the chemical structure of a molecule.[11] By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, we can confirm that the main component in each batch is, in fact, this compound and not an isomer or a structurally similar impurity. This provides an orthogonal confirmation of identity.

cluster_tech Analytical Techniques cluster_attr Quality Attributes Assessed title Relationship Between Analytical Technique and Quality Attribute hplc HPLC-UV purity Purity (%) hplc->purity impurity Impurity Profile hplc->impurity identity Chemical Identity hplc->identity (Supportive) gcms GC-MS solvents Residual Solvents gcms->solvents nmr ¹H-NMR nmr->identity

Caption: How different analytical techniques assess key quality attributes.
Expected ¹H-NMR Data and Interpretation

For a sample to be confirmed as this compound, its ¹H-NMR spectrum (in CDCl₃) should exhibit the following characteristic signals:

  • ~7.3 ppm (d, 2H): Two protons on the aromatic ring ortho to the vinyl group.

  • ~6.7 ppm (d, 2H): Two protons on the aromatic ring ortho to the dimethylamino group.

  • ~6.6 ppm (dd, 1H): The alpha-proton of the vinyl group.

  • ~5.5 ppm (d, 1H): One of the terminal beta-protons of the vinyl group.

  • ~5.0 ppm (d, 1H): The other terminal beta-proton of the vinyl group.

  • ~2.9 ppm (s, 6H): Six protons of the two methyl groups (N(CH₃)₂).

Assessment: The spectra from all batches should be superimposable, showing the same shifts and splitting patterns. The absence of significant unassigned signals confirms the purity and identity of the material. Any major differences would be grounds for rejection.

Conclusion: A Framework for Confidence and Reproducibility

Assessing the batch-to-batch consistency of a critical intermediate like this compound is a non-negotiable step in ensuring the integrity of research and the quality of pharmaceutical products.[15][16] Relying solely on a supplier's Certificate of Analysis is insufficient for high-stakes applications. By implementing a multi-modal analytical strategy—combining HPLC for purity, GC-MS for volatile impurities, and NMR for structural identity—researchers and drug development professionals can build a comprehensive quality profile for each batch.

This rigorous, evidence-based approach mitigates the risk of experimental failure, ensures the reproducibility of scientific outcomes, and upholds the stringent quality standards demanded by the regulatory landscape.[4][8] Investing in this level of quality assurance at the outset saves invaluable time and resources downstream, forming the bedrock of reliable and successful scientific advancement.

References

A Comparative Guide to the Performance of N,N-Dimethyl-4-vinylaniline Derivatives in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science and organic electronics, the elegant simplicity of the N,N-Dimethyl-4-vinylaniline (DMVA) scaffold belies its profound utility. This versatile molecule, featuring a polymerizable vinyl group and a potent electron-donating dimethylamino moiety, serves as a foundational building block for a diverse array of functional materials.[1] Its derivatives have garnered significant attention for their tunable photophysical and electronic properties, leading to their application in fields ranging from organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) to sophisticated fluorescent probes.[2][3]

This guide provides a comparative analysis of DMVA derivatives, focusing on the structure-property relationships that govern their performance in two key areas: hole-transporting materials (HTMs) for organic electronics and styryl-based fluorescent dyes. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their pursuit of next-generation materials.

The DMVA Core: A Platform for Electronic Tuning

The performance of DMVA derivatives is intrinsically linked to the concept of intramolecular charge transfer (ICT). The dimethylamino group acts as a strong electron donor (D), while the vinyl group and the phenyl ring form a π-conjugated bridge that can be connected to an electron-accepting moiety (A). Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating a charge-separated excited state. The energy and efficiency of this process, and consequently the material's optical and electronic properties, can be finely tuned by modifying the chemical structure.[4]

The core structure allows for derivatization at several key positions:

  • Modification of the N-alkyl groups: Replacing the methyl groups with larger alkyl chains can influence solubility and film-forming properties.

  • Substitution on the phenyl ring: Adding electron-donating or -withdrawing groups to the aromatic ring can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Extension of the π-conjugated system: The vinyl group is a reactive handle for polymerization or for extending the conjugation, often leading to red-shifted absorption and emission spectra.[5]

dot graph "DMVA_Core_Structure" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12];

} dot Caption: Core structure of this compound and key modification sites.

Comparative Performance as Hole-Transporting Materials (HTMs)

In devices like PSCs and OLEDs, the HTM plays a critical role in efficiently extracting "holes" (positive charge carriers) from the active layer and transporting them to the anode. An ideal HTM should possess specific characteristics, and the performance of DMVA derivatives can be compared against these benchmarks.

Key Performance Metrics for HTMs:

  • HOMO Energy Level: Must be well-aligned with the valence band of the active layer (e.g., perovskite) to ensure efficient hole extraction.[6]

  • Hole Mobility: High mobility is required for rapid charge transport, minimizing recombination losses.

  • Thermal and Morphological Stability: The material should form stable, uniform films and resist degradation at operating temperatures.

  • Solubility: Good solubility in common organic solvents is crucial for solution-based device fabrication.

While direct comparative studies on a homologous series of DMVA-based HTMs are sparse, we can synthesize data from broader studies on arylamine-based HTMs to draw parallels and establish design principles. The triphenylamine (TPA) unit, for instance, is a common motif in high-performance HTMs and shares electronic characteristics with the DMVA core.[7]

HTM Derivative Type Typical HOMO (eV) Typical Hole Mobility (cm²/Vs) Key Structural Feature & Rationale Reference
Spiro-OMeTAD (Standard)-5.1 to -5.210⁻⁴ - 10⁻³Spiro-bifluorene core provides a 3D structure, preventing crystallization and ensuring good film morphology. Methoxy groups raise the HOMO level.[6]
Linear TPA-based-5.1 to -5.310⁻⁴ - 10⁻³Linear π-conjugated linkers between TPA units can enhance hole mobility. Simpler synthesis often leads to lower cost.[7]
TPA with π-linkers (e.g., Pyrrole)-4.9 to -5.1Varies (10⁻⁵ - 10⁻³)The choice of π-linker significantly influences planarity and electronic coupling, directly impacting charge transport. Delocalized HOMO orbitals are favorable.[8]
Poly(aryl)amines (e.g., PTAA)~ -5.2~ 10⁻³Polymeric structure offers excellent film-forming properties and stability. Can prevent diffusion of metal electrode atoms.[9]

Causality in HTM Design: The introduction of electron-donating groups (like methoxy groups in Spiro-OMeTAD) on the arylamine moieties raises the HOMO energy level, which is crucial for matching the energy levels of the perovskite layer and facilitating efficient hole extraction.[2] The spatial arrangement of the molecule, as dictated by bulky groups or spiro-linkages, is a key experimental choice to prevent π-π stacking and crystallization. This ensures the formation of smooth, amorphous films, which are essential for high-performance and stable devices.[10] Theoretical studies using Density Functional Theory (DFT) are often employed to predict the HOMO/LUMO levels and reorganization energies of new designs before synthesis, guiding the selection of promising candidates.[8]

dot graph "HTM_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Experimental workflow for developing and testing DMVA-derived HTMs.

Experimental Protocol: Device Fabrication for HTM Testing

This protocol describes a typical procedure for fabricating a perovskite solar cell to test a new DMVA-derived HTM.

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes to improve the wettability.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a SnO₂ nanoparticle solution onto the ITO substrate at 3000 rpm for 30s, followed by annealing at 150°C for 30 minutes.

  • Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution (e.g., dissolving FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture). Spin-coat the perovskite solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film on a hotplate at 100-150°C.

  • HTM Layer Deposition: Prepare a solution of the DMVA-derivative HTM in a solvent like chlorobenzene, typically at a concentration of 10-20 mg/mL. Often, additives like 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) are included to improve conductivity and device performance. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20s.

  • Electrode Deposition: Transfer the substrate to a thermal evaporator. Deposit a metal electrode (e.g., 80 nm of Gold or Silver) through a shadow mask under high vacuum (<10⁻⁶ Torr).

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Comparative Performance as Fluorescent Dyes

DMVA derivatives, particularly those extended into styryl-type structures (Ar-CH=CH-Ar'), are excellent candidates for fluorescent probes. The strong ICT character makes their emission highly sensitive to the local environment, a property known as solvatochromism. This sensitivity can be exploited to probe parameters like solvent polarity and viscosity.[5]

Key Performance Metrics for Fluorescent Dyes:

  • Quantum Yield (ΦF): The efficiency of the fluorescence process (photons emitted / photons absorbed).

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a given wavelength.

  • Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum. A large Stokes shift is often desirable to minimize self-absorption.

  • Photostability: Resistance to photochemical degradation upon exposure to light.

  • Sensitivity to Environment: For sensing applications, the degree to which fluorescence changes in response to a specific analyte or physical property (e.g., viscosity).

The table below compares the photophysical properties of styryl dyes with different electron-accepting groups, illustrating the tunability afforded by derivatization.

Derivative Structure (D-π-A) Solvent Abs. Max (nm) Em. Max (nm) Quantum Yield (ΦF) Rationale for Performance Reference
DMVA-Styryl-BenzothiazoleToluene420525~0.7Moderate acceptor strength leads to bright emission in non-polar solvents.Synthesized from[11]
DMVA-Styryl-BenzothiazoleAcetonitrile450610~0.05In polar solvents, the ICT state is stabilized, promoting non-radiative decay pathways and quenching fluorescence.Synthesized from[11]
DMVA-Styryl-DicyanovinylDioxane480600~0.4The very strong dicyanovinyl acceptor group creates a highly polarized molecule, red-shifting the spectra.Synthesized from[5]
DMVA-Styryl-PyridiniumMethanol485620VariesThe permanent positive charge on the pyridinium acceptor makes it highly sensitive to the environment and useful for bio-imaging.Synthesized from[1]

Causality in Fluorescent Probe Design: The performance of these dyes is governed by the energy gap between the ground state and the excited state, which is modulated by the strength of the donor and acceptor groups and the polarity of the solvent. In non-polar solvents, the locally excited (LE) state is favored, often resulting in high fluorescence quantum yields. In polar solvents, the charge-transfer (ICT) state is stabilized, lowering its energy. If the ICT state becomes the lowest energy excited state, it can provide a non-radiative decay pathway, leading to quenched fluorescence.[4] For viscosity sensors, this principle is further refined. In low-viscosity media, the molecule can undergo torsional motion in the excited state, leading to a non-emissive "twisted" intramolecular charge transfer (TICT) state. In a viscous environment, this rotation is hindered, forcing the molecule to relax from the emissive LE state, thus "switching on" the fluorescence.[12]

dot graph "TICT_Mechanism" { rankdir=TB; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Jablonski diagram illustrating the TICT mechanism for viscosity sensors.

Experimental Protocol: Characterizing Photophysical Properties
  • Sample Preparation: Prepare stock solutions of the synthesized DMVA derivatives in a high-purity solvent (e.g., spectroscopic grade dichloromethane) at a concentration of ~1 mM. From the stock, prepare dilute solutions (~1-10 µM) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) for analysis.

  • UV-Vis Absorption Spectroscopy: Using a dual-beam spectrophotometer, record the absorption spectra of the dilute solutions from ~300 nm to 700 nm. Use the pure solvent as a reference blank. Determine the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum and determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Measurement: The fluorescence quantum yield (ΦF) is typically measured using a relative method. A well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) is used. The absorbance of the sample and standard solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Viscosity Sensitivity (if applicable): Prepare a series of solutions with varying viscosity, for example, by mixing methanol and glycerol in different ratios. Measure the fluorescence intensity and/or lifetime in each solution to quantify the sensor's response to viscosity changes.

Conclusion

This compound derivatives represent a powerful and versatile class of organic functional materials. Through rational chemical design, their electronic and photophysical properties can be precisely tailored for specific high-performance applications. As hole-transporting materials, the key to success lies in optimizing HOMO energy levels for efficient charge extraction and tuning molecular architecture to ensure stable, amorphous film formation. As fluorescent probes, derivatization of the DMVA core allows for the creation of styryl dyes whose emission is exquisitely sensitive to the local environment, enabling applications in chemical sensing and bio-imaging. The experimental protocols and comparative data provided in this guide serve as a foundation for researchers to explore, innovate, and unlock the full potential of this remarkable molecular scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethyl-4-vinylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and chemical research, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. N,N-Dimethyl-4-vinylaniline, a versatile intermediate in the synthesis of polymers, dyes, and pharmaceutical agents, requires meticulous handling and disposal due to its inherent hazardous properties.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation. Our goal is to empower laboratory professionals with the knowledge to manage this chemical waste stream confidently and responsibly.

I. Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the hazards associated with this compound. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5] Furthermore, it is suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[4] The presence of the vinyl group adds a potential for polymerization, which must be considered during storage and disposal.[1][3]

Aromatic amines, as a class, are known for their ability to be absorbed through the skin and can cause systemic effects.[6][7][8][9] Long-term or repeated exposure to related compounds has been shown to affect the blood, central nervous system, liver, and kidneys.[8] Therefore, all handling and disposal operations must be conducted with the utmost care to minimize exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum PPE requirements:

PPE Component Specification Rationale
Gloves Nitrile or Butyl Rubber (double-gloving recommended)Prevents skin contact and absorption. Check for breakthrough times.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Lab Coat Chemically resistant, buttoned, with tight cuffsProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when handling outside of a certified chemical fume hood or in case of a spill.

Always inspect PPE for integrity before use and properly decontaminate or dispose of it after handling the chemical.

III. Spill Management: A Calm and Calculated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory safety officer.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials according to the procedures outlined in the following section.

IV. The Disposal Protocol for this compound

The proper disposal of this compound is a multi-step process that ensures compliance with local, state, and federal regulations and minimizes environmental impact.

Proper segregation is the cornerstone of safe chemical waste management.

  • Dedicated Waste Container: this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.

  • Chemical Compatibility: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Incompatible materials can lead to dangerous reactions, including the generation of heat, gas, or explosions. It is incompatible with strong oxidizing agents and strong acids.

The choice of container and its labeling are critical for safe storage and transport.

  • Container Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxic, health hazard, environmental hazard). The accumulation start date must also be clearly visible.

Proper storage of the waste container pending disposal is essential to prevent accidents.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Temperature Control: Store in a cool, dry place away from direct sunlight and sources of heat or ignition.

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste vendor. Contact them to arrange for the pickup and disposal of your this compound waste.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately and retained for your records, in accordance with EPA and local regulations.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship. This proactive approach to waste management is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

Navigating the Hazards: A Guide to Personal Protective Equipment for Handling N,N-Dimethyl-4-vinylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the experienced researcher, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. N,N-Dimethyl-4-vinylaniline, a versatile intermediate in the synthesis of dyes and polymers, is no exception.[1] Its unique combination of an aromatic amine and a reactive vinyl group necessitates a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) required for safe handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Threat: Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the inherent risks is paramount. This compound is classified with a significant hazard profile that demands respect and meticulous adherence to safety procedures.

Primary Hazards:

  • Acute Toxicity: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] The primary routes of exposure present a significant risk of systemic toxicity.

  • Organ Damage: There is a risk of damage to organs through prolonged or repeated exposure.[2]

  • Combustibility: It is a combustible liquid, meaning it can ignite, though not as readily as flammable liquids.[1]

  • Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects.[2]

The presence of the dimethylamino group, characteristic of many toxic aromatic amines, is a key contributor to its systemic toxicity. The vinyl group, while imparting desirable reactivity for synthesis, may also influence its absorption and metabolic pathways, although specific data on this is limited. Therefore, a conservative approach to PPE is not just recommended, but essential.

The First Line of Defense: A Multi-Layered PPE Strategy

The selection of PPE for handling this compound is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific task at hand, considering the quantity of the substance being handled, the potential for splashing or aerosolization, and the duration of the procedure.

Hand Protection: Beyond the Standard Nitrile

The potential for rapid skin absorption and systemic toxicity makes glove selection the most critical aspect of your PPE ensemble. While nitrile gloves are a common staple in many laboratories, their effectiveness against aromatic amines can be limited, especially with prolonged contact.[3][4]

Key Considerations:

  • Material Compatibility: Due to the lack of specific permeation data for this compound, we must extrapolate from its structural analog, N,N-Dimethylaniline. For incidental contact ("splash protection"), thicker nitrile gloves (minimum 8 mil) may be acceptable, but they should be changed immediately upon any contact.[5] For extended contact or immersion, more robust materials are necessary.

  • Breakthrough Time: This is the time it takes for the chemical to permeate the glove material. For N,N-Dimethylaniline, some data suggests that butyl rubber or Viton® gloves offer longer breakthrough times and are more suitable for prolonged handling.[5]

  • Double Gloving: For all handling procedures involving this compound, it is highly recommended to wear two pairs of gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Glove MaterialRecommended Use for this compound (extrapolated from N,N-Dimethylaniline data)
Standard Nitrile Not recommended for direct handling.
Heavy-Duty Nitrile Acceptable for short-duration tasks with a high risk of incidental splashes (must be changed immediately upon contact).
Butyl Rubber Recommended for tasks with a higher potential for contact or for longer duration procedures.
Viton® Excellent resistance, recommended for high-risk procedures or when handling large quantities.

Always consult the glove manufacturer's specific chemical resistance guide for the most up-to-date information.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given its toxicity and potential for eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These are the absolute minimum requirement for handling even small quantities in a well-ventilated area.

  • Chemical Goggles: For any procedure with a risk of splashing, chemical goggles that form a seal around the eyes are essential.

  • Face Shield: When handling larger volumes or during procedures with a significant risk of splashing (e.g., transfers, distillations), a face shield should be worn in conjunction with chemical goggles to protect the entire face.

Protective Clothing: A Barrier for the Body

To prevent skin contact, appropriate protective clothing is non-negotiable.

  • Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend) should be worn and buttoned completely.

  • Chemical-Resistant Apron: For tasks involving larger quantities or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large spill or for emergency response, a chemical-resistant suit may be necessary.

Respiratory Protection: Guarding the Airways

This compound is toxic if inhaled. Therefore, all handling should be performed in a certified chemical fume hood to minimize vapor exposure.

  • Chemical Fume Hood: This is the primary engineering control for preventing inhalation exposure.

  • Respirator: In situations where a fume hood is not available or in the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye and face protection. Fit testing of the respirator is mandatory to ensure a proper seal.

Operational Blueprint: From Benchtop to Disposal

A robust safety plan extends beyond PPE selection and encompasses the entire lifecycle of the chemical in the laboratory.

PPE Donning and Doffing Protocol

A strict, step-by-step procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contaminated Area) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.